Ethyl 6-chloro-6-oxohexanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-chloro-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOZBFFLKPBVIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147916 | |
| Record name | Hexanoic acid, 6-chloro-6-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071-71-2 | |
| Record name | Hexanoic acid, 6-chloro-6-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-chloro-6-oxohexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 6-chloro-6-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 6-chloro-6-oxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 6-CHLORO-6-OXOHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7RYK2R5AD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Versatile Bifunctional Building Block
An In-Depth Technical Guide to Ethyl 6-chloro-6-oxohexanoate (CAS 1071-71-2)
Prepared for Researchers, Scientists, and Drug Development Professionals
This compound, also known as ethyl adipoyl chloride, is a bifunctional organic compound featuring both an ethyl ester and a highly reactive acyl chloride group.[1] This unique structural arrangement makes it a valuable and versatile intermediate in advanced organic synthesis. Its ability to introduce a six-carbon aliphatic chain with distinct reactive sites at each end allows for its application in the construction of complex molecules, including pharmaceutical intermediates and specialty chemicals.[2][3] Notably, it serves as a crucial precursor in the synthesis of α-lipoic acid, a powerful antioxidant with significant therapeutic applications.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for laboratory and development settings.
Core Chemical and Physical Properties
Understanding the fundamental properties of this compound is critical for its effective use in synthesis. The compound is an achiral liquid under standard conditions.[1] Its key physical and chemical characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1071-71-2 | [4][5] |
| Molecular Formula | C₈H₁₃ClO₃ | [1][4][5] |
| Molecular Weight | 192.64 g/mol | [1][4][5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 6-Chloro-6-oxo-hexanoic acid, ethyl ester; Ethyl adipoyl chloride | [1][6] |
| Density | 1.116 g/cm³ | [7] |
| Boiling Point | 230.9°C at 760 mmHg; 128°C at 17 Torr | [7][8] |
| Flash Point | 87.2°C | [7] |
| SMILES | CCOC(=O)CCCCC(=O)Cl | [1][9] |
| InChIKey | VEOZBFFLKPBVIY-UHFFFAOYSA-N | [1][9] |
Synthesis and Manufacturing
The primary industrial synthesis of this compound involves the selective chlorination of one of the two carboxylic acid groups in adipic acid, after the other has been protected as an ethyl ester. This process begins with the creation of the monoester of adipic acid.
Precursor Synthesis: Monoethyl Adipate
The key precursor, monoethyl adipate (adipic acid monoethyl ester), is typically synthesized by the esterification of adipic acid with ethanol.[10] Controlling the stoichiometry is crucial to maximize the yield of the monoester and minimize the formation of the diester byproduct, diethyl adipate.[10] Modern methods often employ acid catalysts or enzymatic processes to achieve high selectivity.[11] A patented method involves reacting adipic acid with ethanol after first forming adipic anhydride, which effectively reduces the production of the diethyl adipate byproduct and simplifies purification, leading to yields of 96-97%.[10]
Chlorination of Monoethyl Adipate
With monoethyl adipate in hand, the remaining free carboxylic acid is converted to an acyl chloride. This transformation leverages common chlorinating agents.
-
Expertise & Causality: The choice of chlorinating agent is critical. Thionyl chloride (SOCl₂) is a common and effective reagent, reacting with the carboxylic acid to form the desired acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed.[7] An alternative, particularly for milder conditions, is bis(trichloromethyl) carbonate, also known as triphosgene. A patented method describes reacting monoethyl adipate with triphosgene in an organic solvent like toluene or ethyl acetate, using an organic amine such as N,N-dimethylformamide (DMF) as a catalyst.[12] This method is cited as having a high reaction yield and low production cost.[12]
Below is a diagram illustrating the overall synthesis workflow.
Caption: Two-step synthesis of this compound.
Detailed Synthesis Protocol (Illustrative)
The following protocol is a self-validating system based on established chemical transformations, adapted from literature procedures.[12]
Objective: To synthesize this compound from monoethyl adipate using triphosgene.
Materials:
-
Monoethyl adipate (1 mole equivalent)
-
Bis(trichloromethyl) carbonate (Triphosgene, 0.34-0.5 mole equivalents)
-
N,N-dimethylformamide (DMF, catalytic amount, 0.01-0.20 mole equivalents)
-
Toluene (Anhydrous, as solvent)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, distillation apparatus)
Procedure:
-
Reactor Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is dry and purged with an inert gas.
-
Charging Reagents: Charge the flask with monoethyl adipate and anhydrous toluene. The mass ratio of toluene to monoethyl adipate should be between 0.5:1 and 3:1.[12] Begin stirring.
-
Catalyst Addition: Add the catalytic amount of DMF to the reaction mixture.
-
Triphosgene Addition: Dissolve the bis(trichloromethyl) carbonate in a minimal amount of anhydrous toluene and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the mixture to 50-80°C and maintain this temperature for 4-8 hours.[12] Monitor the reaction progress by TLC or GC analysis. The reaction evolves CO₂ and HCl gas, which should be vented through a suitable trap.
-
Workup & Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield pure this compound.[12]
-
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The acyl chloride is an excellent electrophile, highly susceptible to nucleophilic acyl substitution, while the ethyl ester is comparatively stable and requires more forceful conditions (e.g., saponification) to react.
Key Reactions:
-
Friedel-Crafts Acylation: The acyl chloride can react with electron-rich aromatic systems or alkenes in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃). A key industrial application is its reaction with ethylene to form ethyl 6-oxo-8-chlorooctanoate, an intermediate for further synthesis.[13]
-
Amidation: It reacts readily with primary or secondary amines to form the corresponding amides, a fundamental transformation in the synthesis of many pharmaceutical compounds.
-
Esterification/Thioesterification: Reaction with alcohols or thiols yields new esters or thioesters, respectively.
-
Reduction: The acyl chloride can be selectively reduced to an aldehyde or alcohol, although this often requires specific, mild reducing agents to avoid reduction of the ethyl ester.
The diagram below illustrates the principal reaction pathways.
Caption: Key reaction pathways for this compound.
Role in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient (API) itself but is a critical starting material or intermediate.[2] Its bifunctional nature is particularly prized in medicinal chemistry.
-
Scaffold and Linker Synthesis: The six-carbon chain can be used as a flexible linker to connect two different molecular fragments, such as a targeting moiety and a payload in an antibody-drug conjugate (ADC) or a PROTAC molecule. The distinct reactivity at each end allows for sequential, controlled conjugation.
-
Intermediate for APIs: As mentioned, it is a key intermediate for α-lipoic acid, a drug used to treat diabetic neuropathy and other conditions.[2][14] It is also used in the synthesis of other complex molecules where a functionalized aliphatic chain is required.[3]
-
Fragment-Based Drug Discovery (FBDD): The molecule can be used to elaborate on initial fragment hits, using the reactive acyl chloride to probe the binding pocket with various functional groups while the ester provides a point for future modification or vector growth.
Analytical Characterization
Confirming the identity and purity of this compound is essential. Standard analytical techniques are employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and three distinct methylene (-CH₂-) groups of the hexanoate chain. The methylene group alpha to the acyl chloride will be the most downfield shifted. |
| ¹³C NMR | Resonances for the two carbonyl carbons (ester and acyl chloride), the two carbons of the ethyl group, and the four distinct carbons of the hexanoate backbone. |
| FT-IR | Strong characteristic C=O stretching absorptions for both the ester (approx. 1735 cm⁻¹) and the acyl chloride (approx. 1800 cm⁻¹). |
| Mass Spec | The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak at about one-third the intensity, confirming the presence of a single chlorine atom. |
| HPLC | Purity is often assessed using reverse-phase HPLC, which can separate the target compound from starting materials and byproducts.[6] |
Safety, Handling, and Storage
As with all reactive chemical reagents, proper handling of this compound is paramount for laboratory safety.
-
Hazards: Acyl chlorides are corrosive and react violently with water, releasing hydrochloric acid (HCl) gas. The compound is a lachrymator and can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.
-
Handling:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).
-
-
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.
-
Conclusion
This compound (CAS 1071-71-2) is a cornerstone intermediate for synthetic chemists. Its value lies in its bifunctional nature, providing two distinct reactive handles on a flexible six-carbon chain. This structure facilitates the streamlined synthesis of complex target molecules, from industrial chemicals to advanced pharmaceutical agents like α-lipoic acid. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety protocols, enables researchers and drug development professionals to fully leverage the synthetic potential of this versatile building block.
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Ethyl 6-chloro-6-oxohexanoate molecular weight and formula
An In-depth Technical Guide to Ethyl 6-chloro-6-oxohexanoate: Synthesis, Properties, and Applications
Abstract
This compound is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical industries. Possessing both an ester and a reactive acyl chloride group, it serves as a versatile intermediate in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, details a robust synthetic protocol, explores its key applications in drug development and organic synthesis, and discusses essential safety and handling considerations. This document is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this valuable chemical building block.
Introduction
This compound, identified by CAS number 1071-71-2, is a derivative of adipic acid, a six-carbon dicarboxylic acid.[1] Its structure is characterized by an ethyl ester at one end of the carbon chain and a highly reactive acyl chloride at the other. This dual functionality is the cornerstone of its utility, allowing for selective and sequential chemical transformations. The acyl chloride provides a site for nucleophilic acyl substitution, enabling the formation of amides, esters, and ketones, while the ethyl ester can be hydrolyzed or otherwise modified in subsequent steps. Its principal application lies in its role as a key precursor in the synthesis of α-lipoic acid, a potent antioxidant with significant therapeutic applications.[2]
Physicochemical Properties
The physical and chemical properties of this compound determine its behavior in chemical reactions and dictate its handling and storage requirements. These properties are summarized in the table below. The molecule is achiral and exists as a liquid under standard conditions.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃ClO₃ | [3][4][5] |
| Molecular Weight | 192.64 g/mol | [1][3] |
| CAS Number | 1071-71-2 | [1][2][6] |
| IUPAC Name | This compound | [6] |
| Synonyms | 6-Chloro-6-oxohexanoic acid ethyl ester, Ethyl adipyl chloride | [3][6] |
| Density | 1.116 g/cm³ | [1] |
| Boiling Point | 230.9 °C at 760 mmHg; 128 °C at 17 mmHg | [1] |
| Flash Point | 87.2 °C | [1] |
| LogP | 1.88 | [1] |
| Appearance | Liquid (predicted) | N/A |
graph "chemical_structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes C1 [label="O"]; C2 [label="O"]; C3 [label="Cl"]; C4 [label=""]; // Invisible node for branching C5 [label=""]; // Invisible node for branching C6 [label="O"]; C7 [label=""]; // Invisible node for ethyl group C8 [label=""]; // Invisible node for ethyl group// Structure layout C1 -- C4 [style=invis]; C4 -- C5 [label=" (CH₂)₄ "]; C5 -- C6 [style=invis]; C6 -- C7 [style=invis]; C7 -- C8 [label=" CH₂CH₃"]; // Double bonds C1 -- C4 [label=" ", style=bold, len=0.5]; C6 -- C7 [label=" ", style=bold, len=0.5]; // Single bonds C4 -- C3 [label=" "]; // Grouping {rank=same; C1; C3;} {rank=same; C6;}
}
Caption: Chemical Structure of this compound.
Synthesis and Mechanism
The synthesis of this compound is most effectively achieved by the selective conversion of one carboxylic acid group of a mono-protected adipic acid derivative into an acyl chloride.
Synthesis from Monoethyl Adipate
A common and efficient industrial method involves the reaction of monoethyl adipate (also known as 6-ethoxy-6-oxohexanoic acid) with a chlorinating agent.[1] While traditional reagents like thionyl chloride (SOCl₂) are effective, they produce noxious sulfur dioxide gas as a byproduct. A more modern and cleaner approach utilizes bis(trichloromethyl) carbonate, commonly known as triphosgene, as the chlorinating agent.[7]
The reaction is catalyzed by an organic amine, such as N,N-dimethylformamide (DMF). The catalyst reacts with triphosgene to form a Vilsmeier-type reagent in situ, which is the active species that chlorinates the carboxylic acid. This method avoids the handling of highly corrosive and volatile reagents like thionyl chloride and offers high yields and purity.[7]
Experimental Protocol
The following protocol is adapted from a patented chemical synthesis method.[7]
Materials:
-
Monoethyl adipate
-
Bis(trichloromethyl) carbonate (Triphosgene)
-
N,N-dimethylformamide (DMF, catalyst)
-
Toluene or Ethyl Acetate (solvent)
Procedure:
-
Charging the Reactor: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, charge monoethyl adipate, solvent (toluene or ethyl acetate, 0.5-3.0 times the mass of monoethyl adipate), and the catalyst (DMF). The molar ratio of monoethyl adipate to triphosgene to DMF should be approximately 1 : 0.34-1.0 : 0.01-0.20.
-
Reaction: Heat the mixture with stirring to a temperature between 50-80 °C.
-
Monitoring: Maintain the reaction at this temperature for 4-8 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.
-
Solvent Removal: Upon completion, cool the reaction mixture. Remove the solvent by distillation under either atmospheric or reduced pressure.
-
Purification: The crude product is purified by vacuum distillation. Collect the fraction at a temperature of 128-130 °C under a vacuum of 17 mmHg.
Process Flow Diagram
Caption: Synthesis workflow for this compound.
Key Applications in Organic Synthesis
The utility of this compound stems from its acyl chloride functionality, which is a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds.
Precursor to Lipoic Acid
One of the most significant applications of this compound is in the multi-step synthesis of α-lipoic acid.[2] Lipoic acid is a vital antioxidant used in the treatment and prevention of various diseases, including diabetes and heart disease.[2] this compound serves as an early-stage intermediate, where its acyl chloride handle is used to build the carbon skeleton required for the final dithiolane ring structure of lipoic acid.
Friedel-Crafts Acylation Reactions
The acyl chloride group readily participates in Friedel-Crafts acylation reactions. This allows for the attachment of the six-carbon chain to aromatic rings, a common strategy in medicinal chemistry. For example, it is used as a reactant with ethylene in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃) to synthesize ethyl 6-oxo-8-chlorooctanoate.[8] This subsequent product is another important intermediate for more complex pharmaceutical targets.
Caption: Key reaction pathways of this compound.
Analytical Characterization
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the compound. Predicted data for common adducts are useful for interpretation of experimental results.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 193.06261 |
| [M+Na]⁺ | 215.04455 |
| [M+NH₄]⁺ | 210.08915 |
| [M-H]⁻ | 191.04805 |
Spectroscopic Data for Analogous Compounds
In the absence of published spectra for the ethyl ester, data from the closely related methyl ester, Mthis compound (CAS 35444-44-1), can serve as a valuable reference.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic peaks for the C=O stretch of the ester (approx. 1735 cm⁻¹) and the C=O stretch of the acyl chloride (approx. 1800 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a triplet and quartet for the ethyl ester group, along with multiplets for the four methylene (CH₂) groups of the hexanoate backbone. The methylene group adjacent to the acyl chloride would be the most downfield-shifted among the backbone protons. ¹³C NMR would show distinct carbonyl signals for the ester and acyl chloride carbons.
Analysis by reverse-phase HPLC can also be used to assess the purity of the compound.[10]
Safety and Handling
Hazard Assessment
A specific Safety Data Sheet (SDS) for this compound is not widely available.[1] However, based on its chemical structure as an acyl chloride, significant hazards must be assumed. Acyl chlorides are:
-
Corrosive: They react with moisture (e.g., in skin, eyes, and mucous membranes) to produce hydrochloric acid (HCl), causing severe burns.
-
Moisture-sensitive: The compound will hydrolyze upon contact with water to form monoethyl adipate and HCl. This reaction is exothermic.
-
Lachrymatory: The vapors are irritating to the eyes.
The GHS classification for the analogous Mthis compound indicates that it causes severe skin burns and eye damage .[9] It is imperative to handle the ethyl ester with the same level of precaution.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from moisture. The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent hydrolysis.
-
Spills: Spills should be neutralized with a mild base like sodium bicarbonate before cleanup. Do not use water to clean up spills, as this will generate HCl gas.
Conclusion
This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its bifunctional nature, combining a stable ester with a reactive acyl chloride, provides chemists with a powerful tool for constructing complex molecules, most notably in the pharmaceutical field as a precursor to lipoic acid. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in research and development.
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Synthesis of Ethyl 6-chloro-6-oxohexanoate from monoethyl adipate
An In-Depth Technical Guide to the Synthesis of Ethyl 6-chloro-6-oxohexanoate from Monoethyl Adipate
Abstract
This compound, also known as adipic acid chloride monoethyl ester, is a valuable bifunctional molecule widely utilized as an intermediate in the synthesis of pharmaceuticals, polymers, and other complex organic compounds.[1] Its structure incorporates both an ester and a reactive acyl chloride, allowing for sequential and site-specific modifications. This guide provides a comprehensive overview of the reliable synthesis of this compound from its carboxylic acid precursor, monoethyl adipate. We will explore the underlying chemical principles, compare common chlorinating agents, provide detailed step-by-step experimental protocols, and outline the critical safety measures required for handling the hazardous reagents involved. This document is intended for researchers, chemists, and process development professionals who require a robust and well-understood methodology for the preparation of this key synthetic building block.
Theoretical Framework: From Carboxylic Acid to Acyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. It replaces a relatively unreactive hydroxyl (-OH) group with a highly reactive chlorine (-Cl) atom, transforming the carboxyl group into an excellent acylating agent. This activation is necessary because the hydroxyl group is a poor leaving group, whereas the chloride ion is an excellent one.
The Underlying Mechanism
The reaction proceeds via a nucleophilic acyl substitution pathway. The process begins with the activation of the carboxylic acid's carbonyl group. The chlorinating agent converts the hydroxyl into a better leaving group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses, expelling the leaving group and forming the final acyl chloride product. The byproducts of this reaction are typically gaseous, which simplifies the purification process.[2][3]
Critical Reagent Selection
The Starting Material: Monoethyl Adipate
Monoethyl adipate (Adipic acid monoethyl ester) is the logical precursor for this synthesis. It is a derivative of adipic acid where one of the two carboxylic acid groups is protected as an ethyl ester. This selective protection is crucial as it leaves the second carboxylic acid group available for conversion to the acyl chloride. Monoethyl adipate can be synthesized from adipic acid through methods like acid-catalyzed esterification where reaction conditions are controlled to favor the mono-ester over the diester product.[4][5]
Chlorinating Agents: A Comparative Analysis
The choice of chlorinating agent is the most critical decision in this synthesis, directly influencing reaction conditions, selectivity, and work-up procedures. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
-
Thionyl Chloride (SOCl₂): This is a widely used, cost-effective, and powerful chlorinating agent.[2] It reacts with carboxylic acids to form the acyl chloride, with the convenient byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases that can be easily removed from the reaction mixture.[3][6] The reaction is typically conducted by heating the carboxylic acid in neat thionyl chloride or in an inert solvent.[7]
-
Oxalyl Chloride ((COCl)₂): Considered a milder and more selective reagent than thionyl chloride, oxalyl chloride is often preferred for substrates sensitive to the higher temperatures or harsher conditions sometimes required for SOCl₂.[8] The reaction with oxalyl chloride proceeds under milder conditions and often requires a catalytic amount of N,N-dimethylformamide (DMF).[8][9] The byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are also volatile, simplifying product isolation.[9][10] However, oxalyl chloride is generally more expensive than thionyl chloride.[8]
-
Bis(trichloromethyl) carbonate (Triphosgene): A solid and therefore sometimes safer alternative to gaseous phosgene, this reagent can also be used for this conversion, often with an organic amine catalyst.[11] It offers a different handling profile but achieves the same chemical transformation.
Experimental Protocols and Workflow
This section provides detailed methodologies for the synthesis of this compound using the two most common chlorinating agents. All operations must be performed in a well-ventilated fume hood due to the hazardous and corrosive nature of the reagents and byproducts.[12][13]
Method A: Synthesis using Thionyl Chloride
This protocol is a standard, robust method for converting carboxylic acids to their corresponding acyl chlorides.
Workflow Diagram: Thionyl Chloride Route
Caption: Experimental workflow for synthesis via thionyl chloride.
Step-by-Step Protocol:
-
Setup: Equip a two-necked round-bottomed flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. The top of the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced.[3]
-
Charging Reagents: Charge the flask with monoethyl adipate (1.0 eq). Add a suitable inert solvent such as toluene or dichloromethane (approx. 2-3 mL per gram of starting material).
-
Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise from the dropping funnel. An exothermic reaction will occur.[3]
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (the temperature will depend on the solvent) for 2-4 hours. The reaction is complete when gas evolution ceases.
-
Work-up: Cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by fractional distillation under high vacuum to yield pure this compound.[11] A typical distillation fraction is collected at 128-130°C under 17 mmHg vacuum.[11]
Reagent Table (Thionyl Chloride Method)
| Reagent | MW ( g/mol ) | Molar Eq. | Quantity | Density (g/mL) | Notes |
| Monoethyl Adipate | 174.19 | 1.0 | (e.g., 10 g) | ~1.09 | Starting material |
| Thionyl Chloride | 118.97 | 2.0 | 13.6 g (8.1 mL) | 1.677 | Corrosive, reacts with water[14] |
| Toluene (Solvent) | 92.14 | - | 30 mL | 0.867 | Anhydrous grade |
Method B: Synthesis using Oxalyl Chloride
This method is preferable for substrates that may be sensitive to the conditions of the thionyl chloride protocol.
Step-by-Step Protocol:
-
Setup: In a fume hood, equip a two-necked round-bottomed flask with a magnetic stirrer and a gas outlet connected to a trap.
-
Charging Reagents: Charge the flask with monoethyl adipate (1.0 eq) and a dry, inert solvent like dichloromethane.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Addition of Oxalyl Chloride: Cool the flask to 0°C using an ice bath. Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.[9][15] Maintain the temperature below 10°C during addition.[15]
-
Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution stops.
-
Work-up and Purification: The solvent and all volatile byproducts are removed under reduced pressure. The crude product is then purified by vacuum distillation as described in Method A.
Reaction Mechanism
The conversion relies on the nucleophilic character of the carboxylic acid's hydroxyl group and the strong electrophilicity of the chlorinating agent.
Mechanism Diagram: Thionyl Chloride Pathway
Caption: Mechanism for acyl chloride formation using thionyl chloride.
With oxalyl chloride and a DMF catalyst, the mechanism involves the initial formation of a Vilsmeier reagent [(CH₃)₂N=CHCl]⁺Cl⁻, which is the active electrophile that reacts with the carboxylic acid.[8] This pathway also results in the formation of the desired acyl chloride with gaseous byproducts.
Safety and Hazard Management
Authoritative Grounding: Both thionyl chloride and oxalyl chloride are highly toxic, corrosive, and react violently with water.[14][16][17] Strict adherence to safety protocols is not optional; it is mandatory for personnel safety and experimental success.
Hazard Analysis & Personal Protective Equipment (PPE)
| Hazard | Associated Reagent(s) | Mitigation and PPE |
| Extreme Corrosivity | SOCl₂, (COCl)₂, HCl | Causes severe skin burns and eye damage.[14][17] Always use a chemical fume hood. Wear a lab coat, splash-proof goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).[12] |
| Toxicity on Inhalation | SOCl₂, (COCl)₂, SO₂, CO, HCl | Vapors are toxic and corrosive to the respiratory tract.[14][16][17] All manipulations must occur within a certified fume hood. Ensure adequate ventilation.[13] |
| High Reactivity with Water | SOCl₂, (COCl)₂ | Reacts violently with water and moisture to release large amounts of toxic gases (HCl, SO₂).[10][14] Ensure all glassware is scrupulously dried. Work under an inert atmosphere (N₂ or Ar) if possible. Keep away from water sources.[16] |
Emergency Procedures
-
Spills: For small spills, absorb with an inert dry material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. Do NOT use water to clean up spills.[13]
-
Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14] For inhalation, move the individual to fresh air and seek medical help.[17]
-
Quenching: Unused or residual chlorinating agents must be quenched carefully. This can be done by slowly adding the reagent to a large excess of a cold, stirred solution of sodium bicarbonate or calcium hydroxide. This process should be performed in a fume hood.
Conclusion
The synthesis of this compound from monoethyl adipate is a straightforward yet hazardous procedure that hinges on the effective conversion of a carboxylic acid to an acyl chloride. Both thionyl chloride and oxalyl chloride are highly effective reagents for this purpose. The choice between them depends on the scale of the reaction, cost considerations, and the sensitivity of the substrate to reaction conditions. Success relies on the careful exclusion of moisture, proper temperature control, and, most importantly, unwavering adherence to stringent safety protocols to manage the risks associated with these powerful reagents. The resulting acyl chloride is a versatile intermediate, primed for further synthetic elaboration.
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A Technical Guide to the Synthesis of Lipoic Acid Utilizing Ethyl 6-Chloro-6-Oxohexanoate as a Key Precursor
Abstract: This technical guide provides an in-depth exploration of a robust synthetic pathway for α-lipoic acid, a vital antioxidant and enzymatic cofactor. The synthesis commences from readily available adipic acid and strategically employs ethyl 6-chloro-6-oxohexanoate as a pivotal precursor. This document is intended for researchers, chemists, and drug development professionals, offering a detailed narrative on the reaction mechanisms, step-by-step experimental protocols, in-process validation checkpoints, and critical safety considerations. The methodologies described are designed to be self-validating, emphasizing chemical causality and providing insights gleaned from established synthetic strategies.
Introduction: The Significance of α-Lipoic Acid
α-Lipoic acid (ALA), also known as thioctic acid, is a naturally occurring organosulfur compound essential for aerobic metabolism.[1] It serves as a crucial cofactor for several mitochondrial enzyme complexes, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are central to cellular energy production.[2][3][4] Beyond its metabolic role, lipoic acid is a potent antioxidant, capable of neutralizing a wide range of reactive oxygen species. Its therapeutic potential is widely recognized in the management of diabetic neuropathy, and it is extensively investigated for various other conditions due to its neuroprotective and anti-inflammatory properties.[5]
The synthesis of lipoic acid is a topic of significant commercial and academic interest. While its biosynthesis originates from octanoic acid within the mitochondria, chemical synthesis provides the primary source for pharmaceutical and nutraceutical applications.[3][6][7] This guide details a well-established and scalable synthetic route that begins with adipic acid and proceeds through the key intermediate, this compound.
Strategic Overview of the Synthetic Pathway
The conversion of this compound to lipoic acid is a multi-step process designed for efficiency and control. The strategy hinges on building the C8 carbon backbone and then introducing the two sulfur atoms to form the characteristic 1,2-dithiolane ring.
The overall workflow can be summarized as follows:
-
Precursor Synthesis: Generation of the starting acyl chloride, this compound, from monoethyl adipate.
-
Carbon Chain Extension: A Friedel-Crafts acylation reaction with ethylene to form ethyl 6-oxo-8-chlorooctanoate, extending the carbon chain to the required C8 length.
-
Functional Group Transformation (Reduction): Selective reduction of the ketone to a secondary alcohol, yielding ethyl 6-hydroxy-8-chlorooctanoate.
-
Dihalogenation: Conversion of the secondary alcohol to a chloride, resulting in the key intermediate, ethyl 6,8-dichlorooctanoate.
-
Thiolation and Cyclization: Formation of the 1,2-dithiolane ring by reacting the dichloro-intermediate with a sulfur nucleophile, such as sodium disulfide.
-
Final Hydrolysis: Saponification of the ethyl ester to afford the final product, α-lipoic acid.
This structured approach allows for purification and characterization at intermediate stages, ensuring the high purity of the final active pharmaceutical ingredient.
Caption: Overall synthetic workflow from Monoethyl Adipate to α-Lipoic Acid.
Detailed Experimental Protocols and Mechanistic Insights
This section provides step-by-step methodologies for each stage of the synthesis. The protocols include in-process controls (IPCs) designed to create a self-validating system, ensuring reaction completion and intermediate purity before proceeding.
Step 1: Synthesis of this compound
This initial step activates the carboxylic acid of monoethyl adipate for the subsequent Friedel-Crafts reaction. The conversion to an acyl chloride is a standard transformation in organic synthesis.
-
Reaction Principle: The hydroxyl group of the carboxylic acid is substituted with a chlorine atom using a chlorinating agent. Thionyl chloride (SOCl₂) is commonly used, producing gaseous byproducts (SO₂ and HCl) that are easily removed. An alternative, more environmentally benign reagent is bis(trichloromethyl) carbonate (triphosgene), which can offer simpler workup procedures.
-
Protocol (using Thionyl Chloride):
-
In a fume hood, charge a dry, inerted reactor with monoethyl adipate (1.0 eq) and a suitable solvent (e.g., toluene, 2-3 volumes).
-
Cool the mixture to 0-5 °C with stirring.
-
Slowly add thionyl chloride (1.1-1.2 eq) dropwise, maintaining the temperature below 10 °C. The reaction is exothermic and releases HCl and SO₂ gas, which must be scrubbed.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until gas evolution ceases.
-
IPC: Monitor reaction completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure.
-
The crude this compound is purified by vacuum distillation.
-
-
Causality & Expertise: The use of a slight excess of thionyl chloride ensures complete conversion of the carboxylic acid. The reaction is performed under anhydrous conditions as acyl chlorides readily hydrolyze back to the carboxylic acid in the presence of water.[8] Toluene is a good solvent choice due to its appropriate boiling point and its inertness under the reaction conditions.
Step 2: Friedel-Crafts Acylation with Ethylene
This step is the core carbon-carbon bond-forming reaction, extending the C6 chain to the C8 backbone required for lipoic acid.
-
Reaction Principle: This is an electrophilic addition reaction. A strong Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride, forming a highly electrophilic acylium ion.[9][10] This ion is then attacked by the nucleophilic π-bond of ethylene. A subsequent intramolecular rearrangement and hydrolysis yield the keto-chloride.
-
Protocol:
-
Charge a suitable reactor with an anhydrous solvent (e.g., dichloroethane) and aluminum chloride (AlCl₃, ~1.5 eq).[11] Cool the slurry to 10-15 °C.
-
Slowly add a solution of this compound (1.0 eq) in dichloroethane, maintaining the temperature between 20-25 °C.[11][12]
-
Once the addition is complete, introduce ethylene gas into the reaction mixture at a controlled rate for approximately 3-4 hours.[11][12]
-
IPC: The reaction progress can be monitored by gas uptake or by quenching an aliquot and analyzing via Gas Chromatography (GC) or HPLC.
-
Upon completion, the reaction is carefully quenched by slowly transferring the mixture into a separate vessel containing cold water or dilute acid, controlling the temperature below 35 °C due to the highly exothermic nature of the AlCl₃ hydrolysis.[11]
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 6-oxo-8-chlorooctanoate. This intermediate is often used in the next step without further purification.
-
-
Causality & Expertise: A stoichiometric amount of AlCl₃ is necessary because the product ketone is a Lewis base that forms a stable complex with the catalyst, rendering it inactive.[13] Dichloroethane is a common solvent for Friedel-Crafts reactions. Careful temperature control during the quench is critical to manage the vigorous exothermic reaction and prevent side reactions.
Step 3: Reduction of Ethyl 6-oxo-8-chlorooctanoate
This step selectively reduces the ketone to a secondary alcohol, a necessary precursor for the subsequent chlorination.
-
Reaction Principle: A hydride-based reducing agent, such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄), is used. The hydride ion (H⁻) attacks the electrophilic carbonyl carbon, and subsequent workup protonates the resulting alkoxide to give the alcohol. This reduction is highly selective for ketones in the presence of the ester group.
-
Protocol:
-
Dissolve the crude ethyl 6-oxo-8-chlorooctanoate (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Cool the solution to 0-10 °C.
-
Slowly add potassium borohydride (0.3-0.5 eq) or sodium borohydride portion-wise, maintaining the temperature below 35 °C.[11][12]
-
Stir the reaction at room temperature for 2-3 hours after the addition is complete.
-
IPC: Monitor the disappearance of the starting ketone by TLC or HPLC.
-
Carefully quench the reaction by adding dilute acetic acid or hydrochloric acid until the pH is neutral and gas evolution stops.
-
Remove the bulk of the solvent under reduced pressure.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate to yield ethyl 6-hydroxy-8-chlorooctanoate.
-
-
Causality & Expertise: Borohydrides are chosen over stronger reducing agents like lithium aluminum hydride (LAH) because they will not reduce the ethyl ester functionality. The reaction is quenched with acid to neutralize excess borohydride and to hydrolyze the borate-ester intermediates.
Step 4: Chlorination to Ethyl 6,8-dichlorooctanoate
This step creates the di-halogenated intermediate, which is the direct precursor for the dithiolane ring formation.
-
Reaction Principle: The hydroxyl group is converted into a good leaving group and then displaced by a chloride ion. Thionyl chloride is highly effective for this transformation. The alcohol attacks the sulfur atom of SOCl₂, and subsequent collapse of the intermediate with loss of SO₂ and HCl gas results in the alkyl chloride.[14]
-
Protocol:
-
In a fume hood, dissolve ethyl 6-hydroxy-8-chlorooctanoate (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane).
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.1-1.2 eq) dropwise.
-
After addition, allow the mixture to warm to room temperature and then heat to 50 °C for 2-4 hours.[14]
-
IPC: Monitor the reaction by TLC or HPLC until the starting alcohol is consumed.
-
Cool the reaction mixture and carefully quench by pouring it onto ice water.
-
Separate the organic layer, wash sequentially with water, dilute sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude ethyl 6,8-dichlorooctanoate can be purified by vacuum distillation to achieve high purity.[15]
-
-
Causality & Expertise: This reaction often proceeds with inversion of stereochemistry if the alcohol is chiral. The gaseous nature of the byproducts (SO₂ and HCl) simplifies purification. An alternative method uses bis(trichloromethyl)carbonate in the presence of N,N-dimethylformamide (DMF), which can offer higher yields and is considered a more environmentally friendly process.[16]
| Intermediate Compound | Typical Yield (%) | Typical Purity (%) | Reference |
| Ethyl 6,8-dichlorooctanoate (via SOCl₂) | 92 | 96 | [14] |
| Ethyl 6,8-dichlorooctanoate (via (Cl₃CO)₂CO) | 94.5 | 98.2 | [16] |
Step 5: Cyclization to Ethyl Lipoate
This is the key step where the 1,2-dithiolane ring is formed.
-
Reaction Principle: A double Sₙ2 reaction occurs where a disulfide dianion (S₂²⁻), typically from sodium disulfide (Na₂S₂), displaces both chloride leaving groups on the C6 and C8 positions of the substrate, forming the five-membered disulfide ring. The reaction is often performed in a two-phase system (aqueous/organic) with the aid of a phase-transfer catalyst.
-
Protocol:
-
Prepare an aqueous solution of sodium disulfide by heating sodium sulfide nonahydrate (Na₂S·9H₂O, ~1.1 eq) with elemental sulfur (~1.0 eq) in water until a clear, dark red solution is formed.
-
In a separate reactor, dissolve ethyl 6,8-dichlorooctanoate (1.0 eq) in an organic solvent like toluene.
-
Add a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB) (0.02-0.05 eq).[17]
-
Heat the organic solution to 80-90 °C and add the pre-formed aqueous sodium disulfide solution dropwise over 1-2 hours.[17]
-
Maintain the reaction at 80-90 °C for 4-6 hours with vigorous stirring.
-
IPC: Monitor the disappearance of the dichloro-intermediate by GC or HPLC.
-
After completion, cool the mixture, separate the layers, and wash the organic layer with water and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain crude ethyl lipoate, which can be purified by column chromatography or distillation.
-
-
Causality & Expertise: The phase-transfer catalyst is crucial for this reaction's success. The PTC forms an ion pair with the disulfide anion (e.g., [TBAB]⁺₂[S₂]²⁻), which is soluble in the organic phase.[18][19][20] This allows the nucleophile to be transported to the substrate, dramatically increasing the reaction rate compared to an uncatalyzed biphasic system. Toluene is a suitable solvent due to its water immiscibility and high boiling point.
Caption: Mechanism of Phase-Transfer Catalysis in the cyclization step.
Step 6: Hydrolysis to α-Lipoic Acid
The final step is the conversion of the ethyl ester to the free carboxylic acid.
-
Reaction Principle: Alkaline hydrolysis (saponification) is used for this transformation. Hydroxide ions attack the electrophilic ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. The reaction is essentially irreversible. Acidification in the workup step protonates the carboxylate to give the final product.
-
Protocol:
-
Dissolve the crude or purified ethyl lipoate in ethanol or methanol.
-
Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 eq).
-
Heat the mixture to reflux for 1-2 hours.[21]
-
IPC: Monitor the disappearance of the ethyl lipoate starting material by TLC or HPLC.
-
Cool the reaction mixture and remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane or ether) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with dilute HCl or H₂SO₄ to pH 2-3, at which point the lipoic acid will precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude lipoic acid can be recrystallized from a suitable solvent system (e.g., cyclohexane/ethyl acetate) to yield the final product with high purity.
-
-
Causality & Expertise: Alkaline hydrolysis is preferred over acid hydrolysis because it is an irreversible reaction, driving the conversion to completion.[21][22] The initial wash of the basic solution removes any unreacted starting material or neutral byproducts. The final product is isolated by precipitation upon acidification.
Product Characterization and Quality Control
Ensuring the identity and purity of the final α-lipoic acid product is paramount. A combination of analytical techniques should be employed.
| Technique | Purpose | Expected Results |
| HPLC-UV | Purity assessment and quantification. | A single major peak corresponding to α-lipoic acid at the correct retention time. Purity typically >99%. |
| LC-MS/MS | Identity confirmation and detection of trace impurities. | Parent ion [M-H]⁻ at m/z 205.1 and characteristic fragment ions. |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Spectra consistent with the structure of α-lipoic acid, showing characteristic peaks for the dithiolane ring protons and the pentanoic acid chain. |
| Melting Point | Physical property confirmation and purity check. | Sharp melting point range consistent with literature values (e.g., 60-62 °C for the racemic form). |
Safety and Handling
Several reagents used in this synthesis are hazardous and require careful handling in a controlled laboratory environment.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water to produce toxic gases (HCl and SO₂).[8][23][24][25]
-
Handling: Always handle in a certified chemical fume hood. Wear a face shield, safety goggles, acid-resistant gloves, and a lab coat.[8][23]
-
Storage: Store in a dry, well-ventilated area away from water and incompatible materials.[23]
-
Spills: Neutralize small spills with sodium bicarbonate and absorb with an inert material.
-
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Inhalation of dust can cause respiratory irritation.
-
Handling: Handle in a fume hood, avoiding dust generation. Wear appropriate PPE.
-
Quenching: The quenching of AlCl₃ is highly exothermic and must be done slowly and with adequate cooling.
-
-
Sodium Sulfide (Na₂S) and Sodium Disulfide (Na₂S₂): Corrosive and can release toxic hydrogen sulfide (H₂S) gas upon contact with acids.
-
Handling: Handle in a well-ventilated area. Avoid contact with acids.
-
All steps of this synthesis should be performed by trained personnel with a thorough understanding of the potential hazards and after conducting a comprehensive risk assessment.
Conclusion
The synthetic route to α-lipoic acid starting from this compound represents a classic and effective application of fundamental organic reactions. By understanding the mechanism and rationale behind each transformation—from the initial Friedel-Crafts acylation to the critical phase-transfer catalyzed cyclization—researchers can reliably and safely produce this therapeutically important molecule. The implementation of rigorous in-process controls and appropriate analytical characterization ensures a self-validating process that delivers a final product of high purity, suitable for further research and development.
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A Technical Guide to the Spectroscopic Characterization of Ethyl 6-chloro-6-oxohexanoate
This guide provides an in-depth analysis of the spectroscopic data for Ethyl 6-chloro-6-oxohexanoate (C₈H₁₃ClO₃), a bifunctional molecule containing both an ethyl ester and an acyl chloride. Understanding the spectral characteristics of this compound is crucial for researchers in organic synthesis, materials science, and drug development, as it allows for unambiguous structure confirmation and purity assessment. This document will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Spectroscopic Overview
This compound possesses a linear six-carbon chain. One terminus is functionalized as an ethyl ester, while the other is an acyl chloride. This unique combination of reactive groups makes it a valuable building block in chemical synthesis.[1][2][3][4][5] The molecular weight of this compound is 192.64 g/mol .[2][3][6]
A comprehensive spectroscopic analysis is essential to verify the integrity of this structure. The following sections will detail the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, drawing parallels with the closely related analog, Mthis compound, for which more extensive data is publicly available.[7][8]
Molecular Structure of this compound
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct signals corresponding to each unique nucleus in the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals for the ethyl group protons and the protons along the hexanoate chain. The chemical shifts are influenced by the electronegativity of the neighboring atoms and functional groups. The protons closer to the electron-withdrawing acyl chloride and ester groups will appear at a higher chemical shift (downfield).
Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (ethyl) | ~1.25 | Triplet | 3H |
| CH₂ (ethyl) | ~4.12 | Quartet | 2H |
| -CH₂-CH₂-COOEt | ~1.65 | Multiplet | 2H |
| -CH₂-CH₂-COCl | ~1.75 | Multiplet | 2H |
| -CH₂-COOEt | ~2.30 | Triplet | 2H |
| -CH₂-COCl | ~2.90 | Triplet | 2H |
Causality behind Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is typical for non-polar to moderately polar organic compounds. The chemical shifts provided are estimates based on standard functional group values and data from similar structures.[9] The protons on the carbon adjacent to the acyl chloride are expected to be the most downfield of the methylene protons due to the strong electron-withdrawing effect of the chlorine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display eight distinct signals, one for each carbon atom in the molecule. The carbonyl carbons of the acyl chloride and the ester will be the most downfield signals.
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | ~14 |
| -CH₂-CH₂-COOEt | ~24 |
| -CH₂-CH₂-COCl | ~28 |
| -CH₂-COOEt | ~34 |
| -CH₂-COCl | ~45 |
| CH₂ (ethyl) | ~61 |
| C=O (ester) | ~173 |
| C=O (acyl chloride) | ~178 |
Trustworthiness of the Protocol: The predicted chemical shifts are based on established empirical data for similar functional groups.[10] The distinct chemical shifts for the two carbonyl carbons provide a clear diagnostic marker for the presence of both the ester and acyl chloride functionalities.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound will be dominated by the strong carbonyl stretching frequencies of the ester and the acyl chloride.
Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) | 2850-2960 | Medium-Strong |
| C=O (acyl chloride) | ~1800 | Strong |
| C=O (ester) | ~1735 | Strong |
| C-O (ester) | 1000-1300 | Strong |
| C-Cl | 600-800 | Medium |
Expertise and Experience: The most characteristic feature in the IR spectrum will be the two distinct carbonyl peaks. The acyl chloride carbonyl stretch appears at a higher frequency (around 1800 cm⁻¹) compared to the ester carbonyl (around 1735 cm⁻¹) due to the strong electron-withdrawing inductive effect of the chlorine atom.[11][12][13] This provides a definitive method to distinguish between the two carbonyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to the observation of the molecular ion peak and several characteristic fragment ions.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 192/194 | Molecular ion ([M]⁺) peak, showing the isotopic pattern for one chlorine atom. |
| 157 | Loss of Cl ([M-Cl]⁺) |
| 147 | Loss of ethoxy group ([M-OCH₂CH₃]⁺) |
| 88 | McLafferty rearrangement fragment from the ethyl ester.[14][15][16] |
Authoritative Grounding: The presence of a molecular ion peak at m/z 192, along with an M+2 peak at m/z 194 with approximately one-third the intensity, is a clear indicator of a molecule containing one chlorine atom. The McLafferty rearrangement is a characteristic fragmentation pattern for esters and other carbonyl compounds with a γ-hydrogen, leading to a prominent peak at m/z 88 for ethyl esters.[14][15][16]
Mass Spectrometry Fragmentation Workflow
Caption: Predicted fragmentation pathway in mass spectrometry.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, yet standard, operating procedures for the techniques discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for ¹H NMR. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Background Scan: Record a background spectrum of the empty instrument or the clean ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) to generate charged fragments.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (acyl chloride and ester), and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This guide serves as a valuable resource for researchers working with this versatile chemical intermediate, ensuring confidence in its structural identity and purity.
References
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An In-Depth Technical Guide to the Reactivity of the Acyl Chloride Group in Ethyl 6-chloro-6-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the chemical reactivity of the acyl chloride functional group in Ethyl 6-chloro-6-oxohexanoate. As a bifunctional molecule, its unique characteristics offer a versatile platform for the synthesis of a wide array of derivatives, making it a valuable intermediate in various fields, including pharmaceutical development. This document will delve into the synthesis, core reactivity, and practical applications of this compound, supported by detailed experimental protocols and spectroscopic analysis.
Introduction: The Duality of Reactivity
This compound, also known as ethyl adipoyl chloride, possesses two distinct reactive sites: a highly electrophilic acyl chloride and a less reactive ethyl ester. This duality is the cornerstone of its synthetic utility. The acyl chloride group, being a derivative of a carboxylic acid, is significantly more susceptible to nucleophilic attack than the ester. This pronounced difference in reactivity allows for selective transformations, enabling chemists to functionalize the acyl chloride moiety while preserving the ester group for subsequent manipulations. This chemoselectivity is a critical aspect that will be explored throughout this guide.
Synthesis and Physicochemical Properties
The reliable synthesis of this compound is paramount for its application. A common and efficient method involves the reaction of monoethyl adipate with a chlorinating agent.
Synthesis Protocol: From Monoethyl Adipate
A robust method for the preparation of this compound involves the treatment of monoethyl adipate with bis(trichloromethyl) carbonate (triphosgene) in the presence of a catalytic amount of an organic amine.[1]
Step-by-Step Methodology:
-
To a solution of monoethyl adipate in an inert organic solvent such as toluene or ethyl acetate, add a catalytic amount of an organic amine (e.g., pyridine or N,N-dimethylformamide).[1]
-
Slowly add a solution of bis(trichloromethyl) carbonate in the same solvent to the reaction mixture at a controlled temperature, typically between 50-80°C.[1]
-
The reaction is stirred at this temperature for 4-8 hours until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the carboxylic acid O-H stretch).[1]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound.[1]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃ClO₃ | [2][3][4] |
| Molecular Weight | 192.64 g/mol | [2][3][4] |
| Appearance | Colorless liquid | |
| Boiling Point | 128-130 °C at 17 mmHg | [1] |
| ¹H NMR (CDCl₃, δ) | 4.14 (q, J=7.2Hz, 2H), 2.93 (t, J=6.8Hz, 2H), 2.33 (t, J=7.2Hz, 2H), 1.67-1.78 (m, 4H), 1.24 (t, J=7.2Hz, 3H) | [1] |
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Core Reactivity: Nucleophilic Acyl Substitution
The acyl chloride group is highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen. This renders the carbonyl carbon highly electrophilic, making it a prime target for a wide range of nucleophiles. The general mechanism proceeds through a tetrahedral intermediate, followed by the expulsion of the chloride ion, a good leaving group.
General Mechanism of Nucleophilic Acyl Substitution
Caption: General mechanism of nucleophilic acyl substitution on the acyl chloride.
Reactions with Amines: Formation of Amides
The reaction of this compound with primary or secondary amines readily forms the corresponding N-substituted amides. This reaction is typically fast and exothermic.
Protocol for Amide Synthesis:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Slowly add a solution of the amine (2 equivalents to neutralize the HCl byproduct, or 1 equivalent with a non-nucleophilic base like triethylamine) in the same solvent.
-
Stir the reaction mixture at room temperature until completion.
-
Wash the reaction mixture with dilute acid (to remove excess amine and base), followed by water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amide, which can be further purified by chromatography or recrystallization.
Table 2: Examples of Amide Formation from this compound
| Amine | Product | Typical Yield (%) |
| Aniline | Ethyl 6-oxo-6-(phenylamino)hexanoate | >90 |
| Benzylamine | Ethyl 6-(benzylamino)-6-oxohexanoate | >90 |
| Morpholine | Ethyl 6-(morpholino-4-carbonyl)hexanoate | >95 |
Reactions with Alcohols and Phenols: Formation of Esters
The reaction with alcohols or phenols yields the corresponding esters. This transformation is often carried out in the presence of a non-nucleophilic base to scavenge the HCl generated.
Protocol for Ester Synthesis:
-
Dissolve this compound and the alcohol/phenol in an aprotic solvent.
-
Add a base (e.g., pyridine, triethylamine) to the mixture.
-
Stir at room temperature or with gentle heating until the reaction is complete.
-
Work-up involves washing with water, dilute acid, and brine.
-
Purification is typically achieved by column chromatography.
Reactions with Thiols: Formation of Thioesters
Thioesters can be synthesized by reacting this compound with thiols in the presence of a base.
Protocol for Thioester Synthesis:
-
Combine the thiol and a base (e.g., triethylamine) in a solvent like dichloromethane.
-
Slowly add this compound to the mixture at 0°C.
-
Allow the reaction to proceed to completion at room temperature.
-
The work-up and purification are similar to that for ester synthesis.
Friedel-Crafts Acylation with Arenes
In the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound can act as an acylating agent in Friedel-Crafts reactions with aromatic compounds. A notable application is its reaction with ethylene to form ethyl 6-oxo-8-chlorooctanoate, an important intermediate.[5]
Protocol for Reaction with Ethylene:
-
Suspend aluminum trichloride in dichloroethane and cool the mixture.[5]
-
Add this compound dropwise, maintaining a low temperature.[5]
-
Bubble ethylene gas through the reaction mixture for several hours.[5]
-
The reaction is quenched by carefully adding it to water, followed by extraction with an organic solvent.[5]
Chemoselectivity: Acyl Chloride vs. Ethyl Ester
The significant difference in electrophilicity between the acyl chloride and the ethyl ester carbonyl carbons allows for highly selective reactions. Under standard conditions for nucleophilic acyl substitution, the acyl chloride will react preferentially. However, under forcing conditions (e.g., strong nucleophiles at elevated temperatures for extended periods), the ester group can also undergo reaction. For researchers, this means that by carefully controlling the reaction conditions, one can selectively functionalize the acyl chloride terminus.
Spectroscopic Analysis of Derivatives
The characterization of the synthesized derivatives is crucial. The following table summarizes the expected spectroscopic features of the common product classes.
Table 3: Spectroscopic Signatures of this compound Derivatives
| Derivative Class | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Amides | ~1640 (Amide I), ~1540 (Amide II), ~3300 (N-H stretch) | 6.0-8.5 (amide N-H) | ~172 (amide C=O) |
| Esters | ~1735 (ester C=O) | 3.5-4.5 (protons on carbon adjacent to ester oxygen) | ~173 (ester C=O) |
| Thioesters | ~1690 (thioester C=O) | 2.5-3.5 (protons on carbon adjacent to sulfur) | ~190-200 (thioester C=O) |
Note: The exact positions of the peaks will vary depending on the specific structure of the derivative.
Applications in Drug Development and Organic Synthesis
The versatility of this compound makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The ability to introduce a variety of functional groups via the acyl chloride allows for the rapid generation of compound libraries for screening purposes. For instance, the formation of amide bonds is a cornerstone of peptide and peptidomimetic synthesis. The long alkyl chain can also be a key structural element in molecules designed to interact with hydrophobic binding pockets in biological targets.
One specific application is in the synthesis of thioctic acid (alpha-lipoic acid), a vital antioxidant.[1] this compound serves as a key intermediate in the synthetic pathway to this important compound.[1][5]
Conclusion
This compound is a highly useful and versatile bifunctional molecule. The pronounced reactivity of its acyl chloride group towards a wide range of nucleophiles, coupled with the relative stability of the ethyl ester, allows for selective and high-yielding transformations. This guide has provided a comprehensive overview of its synthesis, core reactivity, and applications, along with practical experimental protocols. For researchers and scientists, particularly in the field of drug development, a thorough understanding of the chemistry of this compound opens up numerous possibilities for the synthesis of novel and complex molecular architectures.
References
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- Supporting Inform
- Supporting Inform
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- Ethyl 6-hydroxyhexano
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An In-Depth Technical Guide to the Stability and Storage of Ethyl 6-chloro-6-oxohexanoate
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling protocols for Ethyl 6-chloro-6-oxohexanoate (CAS 1071-71-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical technical data with field-proven insights to ensure the integrity and longevity of this important chemical intermediate.
Introduction to this compound
This compound is a bifunctional organic molecule featuring both an ethyl ester and a highly reactive acyl chloride group. This structure makes it a valuable intermediate in organic synthesis, notably in the production of derivatives of adipic acid and as a precursor in the synthesis of molecules like lipoic acid, a compound with significant therapeutic interest.[1] The presence of the acyl chloride moiety, however, dictates its chemical behavior, rendering it highly susceptible to degradation and necessitating stringent handling and storage protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1071-71-2 | [2] |
| Molecular Formula | C₈H₁₃ClO₃ | [3] |
| Molecular Weight | 192.64 g/mol | [3] |
| Boiling Point | 230.9°C at 760 mmHg; 128°C at 17 Torr | [2][4] |
| Density | ~1.116 g/cm³ | [2] |
| Refractive Index | ~1.443 | [2] |
| Appearance | Colorless to light yellow liquid | [5] |
Chemical Stability and Degradation Pathways
The stability of this compound is fundamentally governed by the reactivity of the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives and readily undergo nucleophilic acyl substitution.[6]
Primary Degradation Pathway: Hydrolysis
The most significant and rapid degradation pathway is hydrolysis. Acyl chlorides react vigorously, often violently, with water—including atmospheric moisture—to yield the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[6][7] This reaction is irreversible and proceeds rapidly, especially at ambient temperatures.
The hydrolysis of this compound results in the formation of monoethyl adipate (adipic acid monoethyl ester) and HCl. The presence of these impurities can significantly impact the yield and purity of subsequent synthetic steps.
Figure 1: Primary degradation pathway (hydrolysis) of this compound.
Other Incompatibilities
Beyond water, this compound is incompatible with a range of other nucleophilic reagents. These include:
-
Alcohols: Reacts to form diesters.
-
Amines: Reacts to form amides.[6]
-
Strong Bases: Can promote elimination or other side reactions.[7]
Exposure to these substances during storage or handling will lead to the rapid consumption of the starting material and the formation of impurities.
Recommended Storage and Handling Conditions
To preserve the chemical integrity of this compound, it is imperative to control its environment meticulously. The primary objective is the strict exclusion of moisture.
Core Storage Directives
Based on its chemical reactivity, the following conditions are mandated for long-term stability.
Table 2: Recommended Storage Conditions
| Parameter | Condition | Rationale | Source(s) |
| Temperature | -20°C | Reduces the rate of potential degradation reactions. | [2][4][8] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Excludes atmospheric moisture and oxygen, preventing hydrolysis. | [8][9] |
| Container | Tightly sealed, preferably with a PTFE-lined cap. | Prevents ingress of moisture and air.[8][9] Use of secondary containment with a desiccant is also advisable.[10] | |
| Environment | Dry, well-ventilated, dedicated chemical storage area. | Ensures safety and prevents accidental contact with incompatible materials. | [6][9] |
| Incompatibilities | Store away from water, alcohols, amines, strong bases, and metals. | Prevents vigorous and exothermic reactions that degrade the material. | [6][7] |
Handling Protocols
All handling of this compound must be performed under anhydrous conditions, ideally within a glovebox or a fume hood with a positive pressure of inert gas.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Dispensing: Use oven-dried glassware and syringes. If transferring larger quantities, do so under a blanket of inert gas.
-
Aliquoting: For frequent use, it is highly recommended to aliquot the material from a stock bottle into smaller, single-use vials.[11] This practice minimizes the exposure of the bulk material to the atmosphere during each use, preserving the integrity of the main stock.[11]
Protocol for Stability Assessment
A well-designed stability study is a self-validating system to determine the shelf-life of the compound under defined conditions. The following protocol outlines a robust method for assessing the stability of this compound.
Objective
To quantify the degradation of this compound over time under recommended (-20°C, inert atmosphere) and stressed (e.g., 4°C, ambient atmosphere) storage conditions.
Analytical Method: Derivatization followed by HPLC
Direct analysis of acyl chlorides by HPLC can be challenging due to their reactivity with residual water in mobile phases or on the column itself. A reliable approach is to derivatize the compound into a more stable analogue immediately before analysis. Reacting it with anhydrous methanol to form the corresponding methyl ester is a common and effective strategy.[12]
Figure 2: Experimental workflow for a comprehensive stability study.
Step-by-Step Experimental Protocol
-
Initial Analysis (T=0):
-
Carefully withdraw a small sample (~5-10 mg) of this compound under inert gas.
-
In a clean, dry vial, dissolve the sample in 1 mL of anhydrous dichloromethane.
-
Add 0.5 mL of anhydrous methanol containing a non-nucleophilic base (e.g., 1.2 equivalents of pyridine) to scavenge the generated HCl.[6]
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Dilute the resulting solution with a suitable mobile phase (e.g., acetonitrile/water) to an appropriate concentration for HPLC analysis.
-
Analyze using a validated HPLC method to establish the initial purity (as the methyl ester derivative). This is the 100% reference point.
-
-
Sample Preparation for Storage:
-
Inside an inert atmosphere glovebox, aliquot approximately 50-100 mg of the compound into multiple small, amber glass vials.
-
Securely seal each vial with a PTFE-lined cap.
-
Label vials clearly with the compound name, date, and storage condition.
-
-
Storage:
-
Place the designated sets of vials into their respective storage environments: -20°C freezer, 4°C refrigerator, and a controlled room temperature location.
-
-
Time-Point Analysis:
-
At each scheduled time point (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold sample.
-
Perform the derivatization and HPLC analysis as described in Step 1.
-
-
Data Evaluation:
-
Calculate the purity of the parent compound at each time point relative to the T=0 sample.
-
Record the results in a table for easy comparison.
-
Table 3: Example Stability Study Data Table
| Time Point | Purity at -20°C (Inert) (%) | Purity at 4°C (Inert) (%) | Purity at RT (Ambient) (%) |
| 0 Months | 100.0 | 100.0 | 100.0 |
| 1 Month | 99.8 | 99.5 | 92.1 |
| 3 Months | 99.7 | 99.1 | 81.5 |
| 6 Months | 99.5 | 98.4 | 65.3 |
| 12 Months | 99.2 | 97.0 | 45.0 |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Conclusion
This compound is a reactive chemical intermediate whose stability is critically dependent on the rigorous exclusion of moisture and other nucleophiles. The primary degradation pathway is hydrolysis of the acyl chloride moiety. For maximum shelf-life and to ensure experimental reproducibility, it must be stored at -20°C under an inert atmosphere in tightly sealed containers. Adherence to the handling and stability testing protocols outlined in this guide will ensure the material's integrity for its intended use in research and development.
References
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- SAFETY DATA SHEET - General chemical stability. Sigma-Aldrich.
- ethyl 6-chloro-6-oxohexano
- Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health.
- Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University.
- ethyl 6-chloro-6-oxohexano
- Acyl chlorides stability. Sciencemadness Discussion Board.
- ETHYL 6-CHLORO-6-OXOHEXANO
- Methyl 6-chloro-6-oxohexano
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An In-depth Technical Guide to the Core Reactions of Ethyl 6-chloro-6-oxohexanoate
Preamble: The Strategic Importance of a Bifunctional Reagent
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the utility of a molecule is often dictated by its functional versatility. Ethyl 6-chloro-6-oxohexanoate, a bifunctional linear C6 building block, stands as a prime exemplar of such strategic molecular architecture. Possessing both a reactive acyl chloride and a stable ethyl ester, it offers a gateway to orthogonal chemical transformations, enabling the sequential or selective introduction of diverse molecular fragments. This guide provides an in-depth exploration of the synthesis and principal reactions of this key intermediate, grounded in mechanistic understanding and field-proven experimental protocols. We will dissect the causality behind procedural choices, offering insights that bridge theoretical principles with practical laboratory application.
Part 1: Synthesis of this compound
The synthesis of this compound is fundamentally a two-stage process, beginning with the selective monoesterification of a readily available precursor, adipic acid, followed by the conversion of the remaining carboxylic acid moiety into a highly reactive acyl chloride.
Stage 1: Preparation of the Precursor, Adipic Acid Monoethyl Ester
The primary challenge in this initial stage is to prevent the formation of the diester byproduct, diethyl adipate. While several methods exist, including hydroformylation of pentenoates, a robust and scalable approach involves the controlled reaction of adipic acid or its anhydride.[1] A common laboratory method involves generating adipic anhydride in situ from adipic acid, which is then subjected to alcoholysis with ethanol. This strategy effectively minimizes the production of the diester, simplifying purification and enhancing the yield of the desired monoester.[2][3]
-
Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.
-
Reagent Charging: To the flask, add adipic acid, a catalytic amount of concentrated sulfuric acid, and an organic solvent capable of forming an azeotrope with water (e.g., toluene). A typical weight ratio is 1 part adipic acid to 0.1 parts sulfuric acid and 2 parts solvent.[2]
-
Anhydride Formation: Heat the mixture to reflux (approx. 145-170°C). Water generated during the formation of adipic anhydride is removed azeotropically and collected in the Dean-Stark trap. Continue reflux for 4-6 hours until no more water is collected.
-
Reaction Quench & Catalyst Removal: Cool the reaction mixture to room temperature (15-35°C). The denser sulfuric acid layer will separate and can be carefully removed.
-
Alcoholysis: To the remaining organic layer containing the adipic anhydride, slowly add absolute ethanol. An exothermic reaction will occur.
-
Completion & Work-up: Maintain the temperature at 45-65°C for 1-4 hours to ensure complete alcoholysis. Following this, remove the organic solvent under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield Adipic Acid Monoethyl Ester as a clear liquid. This protocol consistently yields a product with >99% purity.[2]
Stage 2: Conversion to this compound
The conversion of the carboxylic acid group of Adipic Acid Monoethyl Ester to an acyl chloride is a critical activation step. The choice of chlorinating agent is paramount and dictates the reaction conditions and work-up procedure.
| Chlorinating Agent | Formula | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂ | Neat or in a non-protic solvent (e.g., DCM), reflux.[4] | Gaseous byproducts (SO₂ and HCl) are easily removed, driving the reaction to completion.[5] | Highly corrosive and moisture-sensitive; generates acidic off-gases. |
| Oxalyl Chloride | (COCl)₂ | Aprotic solvent (e.g., DCM) with catalytic DMF, room temp.[4] | Milder conditions than SOCl₂; all byproducts (CO, CO₂, HCl) are gaseous. | More expensive and toxic than SOCl₂. |
| Bis(trichloromethyl) carbonate (Triphosgene) | (Cl₃CO)₂CO | Organic solvent (e.g., toluene) with a catalytic organic amine (e.g., DMF), 50-80°C.[6] | Solid, safer to handle than gaseous/fuming liquid reagents; high yield and purity.[6][7] | Higher molecular weight; requires a catalyst. |
From a process safety and handling perspective, Bis(trichloromethyl) carbonate (BTC) presents a significant advantage over thionyl chloride and oxalyl chloride, making it an attractive choice for scaled-up syntheses.[6]
-
Apparatus Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution). Ensure all glassware is thoroughly dried.
-
Reagent Charging: Charge the flask with Adipic Acid Monoethyl Ester.
-
Reaction: Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride (SOCl₂) to the flask. The reaction is often performed neat or in a solvent like dichloromethane.
-
Completion: Heat the mixture to reflux and maintain for several hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases. This is a self-validating aspect of the protocol; the cessation of gas bubbling is a strong indicator of reaction completion.
-
Purification: Remove the excess thionyl chloride by distillation (often under reduced pressure). The resulting crude this compound is then purified by vacuum distillation to yield the final product.
The overall synthetic workflow is summarized in the diagram below.
Caption: Two-stage synthesis of this compound.
Part 2: Core Reactions of this compound
The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride carbonyl carbon. This functional group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[8][9] The ethyl ester at the opposite end of the molecule is significantly less reactive under these conditions, allowing for high selectivity.
Amidation: Synthesis of N-Substituted Adipamic Acid Ethyl Esters
The reaction with ammonia or primary/secondary amines is one of the most fundamental and high-yielding transformations of acyl chlorides, producing amides.[8][10] This reaction is central to the use of this compound as a linker molecule in bioconjugation and as a building block for polyamides. The reaction proceeds rapidly, often at room temperature, via a nucleophilic addition-elimination mechanism.[8][11]
Caption: General mechanism for the amidation of this compound.
The reaction generates hydrogen chloride (HCl) as a byproduct.[11] This will protonate any unreacted amine, rendering it non-nucleophilic and halting the reaction. Therefore, the protocol must include a base to scavenge the HCl. A common and efficient strategy is to use two equivalents of the reacting amine: one acts as the nucleophile and the second as the base.[9] Alternatively, a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine can be added.[12]
-
Reagent Preparation: In a round-bottom flask, dissolve benzylamine (2.0 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, DCM) and cool the solution to 0°C in an ice bath.
-
Addition: Prepare a solution of this compound (1.0 equivalent) in DCM. Add this solution dropwise to the stirred amine solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any residual acid), and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
Esterification: Formation of Unsymmetrical Adipate Diesters
The reaction of this compound with an alcohol produces an unsymmetrical diester and HCl.[13][14] This provides a controlled method for synthesizing adipate esters with two different alkyl groups, which can be valuable for tuning the physical properties (e.g., solubility, melting point) of molecules or polymers. Similar to amidation, a base such as pyridine is typically added to neutralize the HCl byproduct and catalyze the reaction.[9][15]
-
Apparatus Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), combine benzyl alcohol (1.0 eq.), pyridine (1.1 eq.), and a suitable solvent like THF or DCM.
-
Addition: Cool the mixture to 0°C and add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Reaction: Stir the reaction at room temperature overnight.
-
Work-up and Purification: Perform an aqueous work-up similar to the amidation protocol to remove the pyridinium hydrochloride salt and any excess reagents. The final product is purified by vacuum distillation or column chromatography.
Friedel-Crafts Acylation: C-C Bond Formation with Arenes
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[16] this compound can act as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction attaches the 6-ethoxy-6-oxohexanoyl group to an aromatic substrate, producing an aryl ketone. This is a key transformation for synthesizing precursors to pharmaceuticals and advanced materials. A notable industrial application involves a related reaction where this compound undergoes an addition reaction with ethylene catalyzed by AlCl₃ to produce ethyl 6-oxo-8-chlorooctanoate, a valuable intermediate.[17][18]
The reaction begins with the Lewis acid (e.g., AlCl₃) coordinating to the chlorine atom of the acyl chloride, which facilitates the formation of a highly electrophilic acylium ion.[19][20] This ion is then attacked by the electron-rich aromatic ring in a classic electrophilic aromatic substitution, followed by deprotonation to restore aromaticity.[20]
-
Apparatus Setup: Assemble a three-necked flask, equipped with a dropping funnel, a condenser, and a nitrogen inlet, in a fume hood. All glassware must be scrupulously dry.
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in a dry solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) and cool to 0°C.
-
Reagent Addition: Add anisole (1.0 eq.) to the AlCl₃ suspension. Then, add this compound (1.0 eq.) dropwise via the addition funnel, keeping the temperature below 5°C.
-
Reaction: After addition, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Quenching: The reaction must be quenched with extreme care by slowly pouring the reaction mixture onto crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Work-up and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with water, NaHCO₃ solution, and brine, then dry over MgSO₄. After solvent removal, the resulting aryl ketone is purified by column chromatography or distillation.
The primary reactions discussed are summarized below, highlighting the versatility of this compound as a synthetic intermediate.
Caption: Key reactions of this compound.
Conclusion
This compound serves as a robust and versatile bifunctional intermediate. Its synthesis is well-established, and its reactivity is dominated by the selective transformation of the acyl chloride moiety. The core reactions—amidation, esterification, and Friedel-Crafts acylation—provide reliable and high-yielding pathways to a diverse range of downstream products. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively leverage this valuable building block in their synthetic endeavors, with a clear understanding of the chemical principles that ensure successful and reproducible outcomes.
References
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- Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (2020). ACS Omega.
- SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.
- Clark, J. the preparation of amides. Chemguide.
- Sparkl. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters.
- Fisher Scientific. Amide Synthesis.
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- Chemistry LibreTexts. (2021). Acid Halides for Ester Synthesis.
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- Acid to Acid Chloride - Common Conditions. Organic Chemistry Data.
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- Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.
- Clark, J. acyl chlorides and water, alcohols or phenol. Chemguide.
- Google Patents. (CN102351691B). Method for synthesizing adipic acid monoethyl ester.
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The Genesis of a Key Intermediate: A Technical Guide to the Discovery and Synthesis of Ethyl 6-chloro-6-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unsung Hero in Lipoic Acid Synthesis
In the landscape of pharmaceutical intermediates, few molecules hold as pivotal a role in the synthesis of a vital coenzyme as Ethyl 6-chloro-6-oxohexanoate. This unassuming chloro-ester is a cornerstone in the chemical synthesis of α-lipoic acid, a potent antioxidant with significant therapeutic applications in conditions ranging from diabetic neuropathy to neurodegenerative diseases.[1] This guide provides an in-depth exploration of the discovery, historical context, and synthetic evolution of this compound, offering field-proven insights for researchers and drug development professionals.
Historical Perspective: A Post-War Discovery Fuelling Antioxidant Research
The story of this compound is intrinsically linked to the quest to synthesize α-lipoic acid. While the exact first synthesis of the chloro-ester itself is not extensively documented as a standalone discovery, its emergence as a critical starting material is a key feature of the first total synthesis of racemic α-lipoic acid by Bullock and his colleagues in 1952.[2] Their seminal work, which confirmed the structure of lipoic acid, began with this compound, highlighting its foundational importance from the very inception of synthetic lipoic acid chemistry.[2]
The choice of this molecule was a masterful stroke of chemical intuition. Its bifunctional nature, possessing both an ester and a reactive acyl chloride, provided a versatile scaffold for the subsequent chemical transformations required to construct the dithiolane ring and the carboxylic acid side chain of lipoic acid.[2]
The Synthetic Pathway: From Adipic Acid to a Reactive Intermediate
The synthesis of this compound is a two-stage process that begins with the readily available and inexpensive dicarboxylic acid, adipic acid. The overall workflow is a classic example of selective functional group manipulation in organic synthesis.
Caption: Overall synthetic workflow for this compound.
Part 1: Selective Monoesterification of Adipic Acid
The primary challenge in the initial step is to selectively esterify only one of the two carboxylic acid groups of adipic acid. The formation of the diester, diethyl adipate, is a significant side product that must be minimized to ensure a high yield of the desired monoester.[1]
Several methods have been developed to achieve this selectivity. A common approach involves the reaction of adipic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. By carefully controlling the stoichiometry of the reactants and the reaction conditions, the formation of the monoester can be favored.[3]
A more refined and high-yielding method involves the initial conversion of adipic acid to adipic anhydride under acidic conditions. The subsequent alcoholysis of the anhydride with ethanol selectively yields the adipic acid monoethyl ester, significantly reducing the formation of the diester byproduct. This method can achieve yields of 96-97% with a purity of over 99.0%.[1][4]
Experimental Protocol: Synthesis of Adipic Acid Monoethyl Ester via Anhydride Intermediate [1][4]
-
Anhydride Formation: Adipic acid and a catalytic amount of sulfuric acid are heated and refluxed in an organic solvent (e.g., toluene) at 145-170°C. Water is removed azeotropically over 4-6 hours.
-
Isolation: The reaction mixture is cooled to 15-35°C, and the sulfuric acid is separated.
-
Alcoholysis: Absolute ethanol is added dropwise to the resulting adipic anhydride intermediate. The mixture is maintained at 45-65°C for 1-4 hours.
-
Purification: The organic solvent is removed under reduced pressure, and the crude product is purified by distillation to yield pure adipic acid monoethyl ester.
Part 2: Chlorination of Adipic Acid Monoethyl Ester
The conversion of the remaining carboxylic acid group of adipic acid monoethyl ester to an acyl chloride is the final step in the synthesis of this compound. This transformation activates the molecule for subsequent reactions, such as the Friedel-Crafts acylation used in the synthesis of lipoic acid precursors.[2]
The Classic Approach: Thionyl Chloride
The traditional and widely used method for this chlorination is the reaction with thionyl chloride (SOCl₂).[5] This reagent is effective and its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the workup procedure.
Experimental Protocol: Synthesis of this compound using Thionyl Chloride
-
Reaction Setup: Adipic acid monoethyl ester is dissolved in an inert solvent (e.g., toluene).
-
Reagent Addition: Thionyl chloride (in excess) is added dropwise to the solution at room temperature.
-
Reaction: The mixture is stirred at room temperature or gently heated until the evolution of HCl gas ceases.
-
Workup: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.
Caption: Simplified reaction mechanism for the chlorination step.
Modern Alternatives to Thionyl Chloride
While effective, thionyl chloride is a corrosive and hazardous reagent. Modern industrial processes often explore safer and more environmentally friendly alternatives. One such alternative is the use of bis(trichloromethyl) carbonate, also known as triphosgene.[6] This solid reagent is easier to handle than thionyl chloride and reacts with the carboxylic acid in the presence of a catalyst, such as an organic amine, to produce the desired acyl chloride with high yield.[6]
| Chlorinating Agent | Phase | Byproducts | Safety Considerations |
| Thionyl Chloride | Liquid | SO₂, HCl (gaseous) | Highly corrosive, toxic fumes |
| Bis(trichloromethyl) carbonate | Solid | Phosgene (in situ), CO₂ | Easier to handle, but generates toxic phosgene |
Application in Drug Development: The Gateway to Lipoic Acid
The primary and most significant application of this compound is as a key starting material in the industrial synthesis of α-lipoic acid.[1][7] The acyl chloride functionality allows for a Friedel-Crafts acylation reaction with ethylene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form ethyl 8-chloro-6-oxooctanoate.[7] This intermediate then undergoes a series of transformations to construct the dithiolane ring of lipoic acid.
Caption: Role of this compound in α-lipoic acid synthesis.
Conclusion: A Legacy of Versatility and Importance
From its crucial role in the first total synthesis of lipoic acid to its continued use in modern industrial production, this compound has proven to be an indispensable intermediate in pharmaceutical chemistry. The evolution of its synthesis, from classic methods to more sustainable alternatives, reflects the ongoing drive for efficiency and safety in drug development. For researchers and scientists in this field, a thorough understanding of the history, synthesis, and application of this key molecule provides a valuable foundation for innovation in the production of essential therapeutics.
References
- Organic Syntheses. (n.d.). ethyl adipate.
- Fang, R., et al. (2023). α-Lipoic acid chemistry: the past 70 years. RSC Advances.
- Google Patents. (n.d.). CN102351691B - Method for synthesizing adipic acid monoethyl ester.
- Organic Syntheses. (n.d.). adipic acid.
- Schwenk, E., & Papa, D. (1948). α-Bromination of Dicarboxylic Acids. Journal of the American Chemical Society, 70(11), 3626–3627.
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Methodological & Application
Synthesis of α-Lipoic Acid: A Detailed Guide for Researchers Utilizing Ethyl 6-chloro-6-oxohexanoate
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of racemic α-lipoic acid. The synthetic route commences with the readily available starting material, adipic acid, and proceeds through the key intermediate, ethyl 6-chloro-6-oxohexanoate. This document is designed to be a self-validating system, offering in-depth explanations for experimental choices, detailed step-by-step protocols, and expected analytical data for verification at each stage.
Introduction: The Significance of α-Lipoic Acid and its Synthesis
α-Lipoic acid (ALA), also known as thioctic acid, is a naturally occurring organosulfur compound that plays a crucial role as a cofactor in vital mitochondrial enzymatic processes.[1] Beyond its physiological functions, ALA is a potent antioxidant, making it a compound of significant interest in the pharmaceutical and nutraceutical industries for its potential therapeutic applications in conditions such as diabetic neuropathy and as an anti-aging supplement.[2]
The synthesis of α-lipoic acid has been a subject of extensive research, with various synthetic strategies developed over the past seven decades.[3] The pathway detailed herein is a robust and scalable method that begins with the monoesterification of adipic acid, followed by conversion to an acid chloride, and subsequent chain extension and functional group manipulations to construct the characteristic 1,2-dithiolane ring of α-lipoic acid.
Overall Synthetic Strategy
The synthesis is a multi-step process that can be logically divided into two main phases: the construction of the eight-carbon backbone and the introduction of the sulfur-containing functional group. The key starting material for the core synthesis is this compound, which is typically prepared from monoethyl adipate.
Phase 1: Carbon Chain Elongation and Functionalization
-
Preparation of Monoethyl Adipate: Adipic acid is mono-esterified to yield monoethyl adipate.
-
Synthesis of this compound: The remaining carboxylic acid of monoethyl adipate is converted to an acid chloride.
-
Friedel-Crafts Acylation: this compound undergoes a Lewis acid-catalyzed reaction with ethylene to form ethyl 6-oxo-8-chlorooctanoate.
-
Ketone Reduction: The keto group of ethyl 6-oxo-8-chlorooctanoate is selectively reduced to a hydroxyl group, yielding ethyl 6-hydroxy-8-chlorooctanoate.
-
Hydroxyl to Chloride Conversion: The hydroxyl group is then converted to a chloride, affording the key intermediate, ethyl 6,8-dichlorooctanoate.
Phase 2: Dithiolane Ring Formation and Hydrolysis
-
Synthesis of Ethyl Lipoate: Ethyl 6,8-dichlorooctanoate is reacted with a sulfur source, typically sodium disulfide, to form the dithiolane ring of ethyl lipoate.
-
Hydrolysis to α-Lipoic Acid: The ethyl ester of lipoic acid is hydrolyzed under basic conditions, followed by acidification to yield the final product, α-lipoic acid.
The overall workflow is depicted in the following diagram:
Figure 1: Overall synthetic workflow for α-lipoic acid.
Detailed Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade or higher and used as received unless otherwise specified. Reactions involving moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Characterization of intermediates and the final product should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Step 1: Synthesis of Ethyl 6-oxo-8-chlorooctanoate via Friedel-Crafts Acylation
This step involves the Lewis acid-catalyzed acylation of ethylene with this compound. Aluminum trichloride (AlCl₃) is a common and effective catalyst for this transformation.[4]
Reaction Scheme:
Figure 2: Friedel-Crafts acylation of ethylene.
Protocol:
-
To a stirred suspension of anhydrous aluminum trichloride (1.5 equivalents) in anhydrous dichloroethane, cooled to 0-5 °C, add this compound (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Purge the reaction vessel with dry ethylene gas and continue bubbling ethylene through the stirred reaction mixture for 3-4 hours, while allowing the temperature to slowly rise to room temperature.
-
After the reaction is complete (monitored by TLC or GC), carefully quench the reaction by pouring the mixture into a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloroethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 6-oxo-8-chlorooctanoate.
-
The crude product can be purified by vacuum distillation.
Characterization of Ethyl 6-oxo-8-chlorooctanoate:
-
Appearance: Colorless to pale yellow oil.[5]
-
Molecular Formula: C₁₀H₁₇ClO₃
-
Molecular Weight: 220.69 g/mol
-
Boiling Point: 109 °C at 0.7 Torr[4]
-
¹H NMR (CDCl₃, predicted): δ 4.12 (q, 2H, -OCH₂CH₃), 3.65 (t, 2H, -CH₂Cl), 2.75 (t, 2H, -COCH₂-), 2.30 (t, 2H, -COCH₂-), 1.80-1.60 (m, 4H, -CH₂CH₂-), 1.40-1.30 (m, 2H, -CH₂-), 1.25 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, predicted): δ 209.0 (C=O, ketone), 173.5 (C=O, ester), 60.5 (-OCH₂-), 44.5 (-CH₂Cl), 42.0 (-COCH₂-), 34.0 (-COCH₂-), 28.5, 24.5, 23.0 (-CH₂-), 14.2 (-CH₃).
Step 2: Reduction of Ethyl 6-oxo-8-chlorooctanoate
The ketone is selectively reduced to a secondary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).[6]
Protocol:
-
Dissolve ethyl 6-oxo-8-chlorooctanoate (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium borohydride (1.1-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid or acetic acid until the pH is neutral.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 6-hydroxy-8-chlorooctanoate.
Characterization of Ethyl 6-hydroxy-8-chlorooctanoate:
-
Appearance: Colorless oil.
-
Molecular Formula: C₁₀H₁₉ClO₃
-
Molecular Weight: 222.71 g/mol
-
¹H NMR (CDCl₃, predicted): δ 4.12 (q, 2H, -OCH₂CH₃), 3.80-3.70 (m, 1H, -CH(OH)-), 3.60 (t, 2H, -CH₂Cl), 2.30 (t, 2H, -COCH₂-), 1.90-1.40 (m, 8H, -(CH₂)₄-), 1.25 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, predicted): δ 174.0 (C=O, ester), 70.0 (-CH(OH)-), 60.5 (-OCH₂-), 47.0 (-CH₂Cl), 37.0, 34.5, 29.0, 25.0, 21.0 (-CH₂-), 14.2 (-CH₃).
Step 3: Synthesis of Ethyl 6,8-dichlorooctanoate
The hydroxyl group is converted to a chloride using a chlorinating agent like thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate (triphosgene).[7][8]
Protocol (using Thionyl Chloride):
-
Dissolve ethyl 6-hydroxy-8-chlorooctanoate (1.0 equivalent) in an anhydrous solvent such as dichloromethane or toluene.
-
Add a catalytic amount of pyridine or N,N-dimethylformamide (DMF).
-
Cool the solution to 0-5 °C and add thionyl chloride (1.1-1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and carefully pour it into ice-water.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain ethyl 6,8-dichlorooctanoate.
Characterization of Ethyl 6,8-dichlorooctanoate:
-
Appearance: Colorless to pale yellow transparent liquid.[9][10]
-
Molecular Formula: C₁₀H₁₈Cl₂O₂[11]
-
Molecular Weight: 241.15 g/mol [11]
-
Density: ~1.107 g/mL at 25 °C.[12]
-
Refractive Index: ~1.462 at 20 °C.[12]
-
¹H NMR (CDCl₃): A spectrum is available for comparison.[13]
-
¹³C NMR (CDCl₃, predicted): δ 173.2 (C=O), 60.6 (-OCH₂-), 56.5 (-CHCl-), 45.0 (-CH₂Cl), 34.5, 32.0, 26.5, 24.8 (-CH₂-), 14.2 (-CH₃).
Step 4: Synthesis of Ethyl Lipoate
The dithiolane ring is formed by reacting ethyl 6,8-dichlorooctanoate with sodium disulfide (Na₂S₂). This can be prepared in situ from sodium sulfide and sulfur.[4]
Protocol:
-
In a reaction vessel, prepare a solution of sodium disulfide by dissolving sodium sulfide nonahydrate (Na₂S·9H₂O) and elemental sulfur in a solvent mixture, such as ethanol/water or a phase-transfer catalyst system.
-
Heat the sodium disulfide solution to 50-60 °C.
-
Add ethyl 6,8-dichlorooctanoate (1.0 equivalent) dropwise to the stirred sodium disulfide solution.
-
Maintain the reaction at an elevated temperature (e.g., 70-80 °C) for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure if applicable.
-
Add water and extract the product with an organic solvent like ethyl acetate or toluene.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude ethyl lipoate.
Characterization of Ethyl Lipoate:
-
Appearance: Yellow oil.
-
Molecular Formula: C₁₀H₁₈O₂S₂
-
Molecular Weight: 234.38 g/mol
-
¹H NMR (CDCl₃, predicted): δ 4.12 (q, 2H, -OCH₂CH₃), 3.60-3.50 (m, 1H, -CH-S-), 3.20-3.05 (m, 2H, -CH₂-S-), 2.50-2.40 (m, 1H, -CH₂-S-), 2.30 (t, 2H, -COCH₂-), 1.95-1.85 (m, 1H, -CH₂-), 1.75-1.40 (m, 6H, -(CH₂)₃-), 1.25 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, predicted): δ 173.5 (C=O), 60.5 (-OCH₂-), 56.5 (-CH-S-), 40.2 (-CH₂-S-), 38.5 (-CH₂-S-), 34.7, 28.8, 24.8 (-CH₂-), 14.2 (-CH₃).
Step 5: Hydrolysis of Ethyl Lipoate to α-Lipoic Acid
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.[4]
Protocol:
-
Dissolve crude ethyl lipoate in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitored by the disappearance of the starting material by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or ether) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of a dilute mineral acid, such as hydrochloric acid.
-
The precipitated crude α-lipoic acid is collected by filtration or extracted with an organic solvent like ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude α-lipoic acid.
Purification of α-Lipoic Acid:
The crude α-lipoic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of cyclohexane and ethyl acetate or toluene and heptane.[14]
Characterization of α-Lipoic Acid:
-
Appearance: Yellow needle-like crystals.
-
Molecular Formula: C₈H₁₄O₂S₂[9]
-
Molecular Weight: 206.33 g/mol [9]
-
Melting Point: 60-62 °C (for the racemate).
-
¹H NMR (CDCl₃, 400 MHz): δ 3.58 (m, 1H), 3.19-3.12 (m, 2H), 2.47 (m, 1H), 2.37 (t, 2H), 1.91 (m, 1H), 1.75-1.65 (m, 4H), 1.55-1.43 (m, 2H).[13]
-
¹³C NMR (CDCl₃): δ 179.2, 56.4, 40.2, 38.5, 34.6, 28.8, 24.6.[2]
-
IR (ATR): Characteristic peaks for C=O (carboxylic acid) around 1710 cm⁻¹ and broad O-H stretch.[9]
-
MS (GC-EI-TOF): Provides fragmentation pattern for structural confirmation.[9]
Safety Precautions
This synthesis involves the use of several hazardous reagents. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care under anhydrous conditions.[8][14]
-
Aluminum Trichloride (AlCl₃): Corrosive and reacts violently with water. Inhalation of dust can cause respiratory irritation. Handle in a dry environment.
-
Sodium Borohydride (NaBH₄): Flammable solid and can react with water to produce flammable hydrogen gas.
-
Sodium Sulfide (Na₂S): Corrosive and can release toxic hydrogen sulfide gas upon contact with acids.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This guide provides a comprehensive and detailed protocol for the synthesis of α-lipoic acid starting from this compound. By following the step-by-step instructions and utilizing the provided characterization data for verification, researchers can confidently synthesize this important antioxidant for further study and application. The emphasis on explaining the rationale behind experimental choices and providing a self-validating framework is intended to empower researchers in their synthetic endeavors.
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Application Notes & Protocols: A Detailed Guide to Friedel-Crafts Acylation with Ethyl 6-chloro-6-oxohexanoate
Introduction: The Strategic Importance of Friedel-Crafts Acylation
The Friedel-Crafts acylation, a foundational reaction in organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains an indispensable tool for creating carbon-carbon bonds on aromatic rings.[1][2] This electrophilic aromatic substitution reaction facilitates the introduction of an acyl group (R-C=O) to an aromatic nucleus, yielding aryl ketones. These products are not merely synthetic endpoints but are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[2][3]
This guide focuses on the application of Ethyl 6-chloro-6-oxohexanoate as the acylating agent. This bifunctional molecule is of particular interest as it introduces a six-carbon chain bearing a terminal ethyl ester. The resulting product, an ethyl 6-aryl-6-oxohexanoate, is a versatile scaffold for further chemical elaboration, making it highly valuable in drug development and materials science.
Unlike the related Friedel-Crafts alkylation, the acylation reaction offers significant advantages. The acylium ion intermediate does not undergo rearrangement, ensuring a predictable product structure.[4] Furthermore, the product ketone is less reactive than the starting aromatic compound because the acyl group deactivates the ring, effectively preventing undesirable polyacylation reactions.[5][6] This protocol will provide a comprehensive, step-by-step methodology grounded in mechanistic principles and safety considerations.
Reaction Mechanism: Generating the Electrophile
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion.[4][7][8] The mechanism involves several distinct steps:
-
Lewis Acid Activation: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride (this compound).[7][9] This coordination polarizes the carbon-chlorine bond, making the carbonyl carbon significantly more electrophilic.
-
Formation of the Acylium Ion: The polarized complex cleaves to form a resonance-stabilized acylium ion (R-C≡O⁺) and the tetrachloroaluminate anion (AlCl₄⁻).[4][8] This acylium ion is the potent electrophile that drives the reaction.
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]
-
Deprotonation and Aromaticity Restoration: The AlCl₄⁻ anion abstracts a proton from the carbon bearing the new acyl group.[7][9] This restores the aromaticity of the ring, regenerates the AlCl₃ catalyst, and forms HCl as a byproduct.
-
Product Complexation: The resulting aryl ketone product, being a Lewis base, immediately forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[1] This is a critical point: because of this complexation, the Lewis acid is not truly a catalyst but a promoter, and must be used in stoichiometric or slightly excess amounts.[1][5] The final product is liberated from this complex during the aqueous workup.
Visualizing the Mechanism```dot
Caption: Experimental workflow for Friedel-Crafts acylation.
Product Characterization
The expected product from the acylation of benzene is Ethyl 6-oxo-6-phenylhexanoate . [10][11]
-
Appearance: Yellow oil [11]* Molecular Formula: C₁₄H₁₈O₃ [10]* Molecular Weight: 234.29 g/mol [10]* Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the ethyl ester protons (triplet and quartet), aromatic protons, and the aliphatic chain protons.
-
¹³C NMR: Resonances for the two carbonyl carbons (ketone and ester), aromatic carbons, and aliphatic carbons. [10] * IR Spectroscopy: Strong characteristic absorptions for the ketone C=O stretch (~1685 cm⁻¹) and the ester C=O stretch (~1730 cm⁻¹). [10] * Mass Spectrometry: A molecular ion peak (M⁺) corresponding to the product's mass. [10]
-
Conclusion and Field Insights
This protocol provides a robust and reliable method for the Friedel-Crafts acylation of aromatic compounds using this compound. The success of this synthesis hinges on two critical, field-proven principles: the scrupulous maintenance of anhydrous conditions to protect the potent Lewis acid catalyst, and careful temperature control during the exothermic addition steps to prevent side reactions. The stoichiometric requirement for aluminum chloride, due to its complexation with the ketone product, is a key consideration for reaction planning and scaling. By adhering to the detailed steps and safety precautions outlined, researchers can confidently synthesize valuable keto-ester intermediates for a wide range of applications in pharmaceutical and chemical development.
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- Leite, D. I., et al. (2024). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Current Organic Chemistry, 28(13), 1006-1022.
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Application Note: Synthesis of Ethyl 8-chloro-6-oxooctanoate via Friedel-Crafts Acylation of Ethylene
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of ethyl 8-chloro-6-oxooctanoate, a valuable bifunctional molecule for pharmaceutical and specialty chemical synthesis. The described method is a modification of the Friedel-Crafts acylation, reacting ethyl 6-chloro-6-oxohexanoate with ethylene gas in the presence of a Lewis acid catalyst. This document offers a detailed experimental procedure, mechanistic insights, safety protocols, and methods for product purification and characterization, designed to ensure reproducibility and a high degree of scientific integrity.
Introduction and Mechanistic Overview
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic synthesis.[1][2] While traditionally applied to aromatic systems, the principles can be extended to electron-rich alkenes like ethylene. The reaction facilitates the introduction of an acyl group, in this case, to form a linear keto-ester, a versatile synthetic intermediate.[3]
The core of the reaction involves the activation of the acyl chloride, this compound, by a Lewis acid, typically aluminum trichloride (AlCl₃), to form a highly electrophilic acylium ion.[4][5] This acylium ion is then attacked by the nucleophilic π-bond of ethylene. A subsequent chloride capture and hydrolysis during workup yield the final product, ethyl 8-chloro-6-oxooctanoate.
A key advantage of the Friedel-Crafts acylation is the deactivation of the product towards further acylation, which prevents polysubstitution—a common issue in the analogous alkylation reactions.[1] The resonance stabilization of the acylium ion also prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| This compound | ≥98% | Major Supplier | 1071-71-2 | Moisture sensitive. |
| Aluminum Trichloride (AlCl₃), anhydrous | ≥99% | Major Supplier | 7446-70-0 | Highly moisture sensitive. Handle under inert atmosphere. |
| Dichloroethane (DCE), anhydrous | ≥99.8% | Major Supplier | 107-06-2 | Dry over molecular sieves prior to use. |
| Ethylene (C₂H₄) | High Purity (≥99.9%) | Gas Supplier | 74-85-1 | Flammable gas. |
| Hydrochloric Acid (HCl), concentrated | ACS Grade | Major Supplier | 7647-01-0 | Corrosive. |
| Sodium Bicarbonate (NaHCO₃), saturated solution | ACS Grade | Major Supplier | 144-55-8 | --- |
| Brine (saturated NaCl solution) | ACS Grade | Major Supplier | 7647-14-5 | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Major Supplier | 7487-88-9 | --- |
| Dichloromethane (DCM) for extraction | ACS Grade | Major Supplier | 75-09-2 | --- |
| Deuterated Chloroform (CDCl₃) for NMR | ≥99.8 atom % D | Major Supplier | 865-49-6 | With TMS as internal standard. |
Safety Precautions and Handling
General: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves, is mandatory.[7]
-
Aluminum Trichloride (AlCl₃): Anhydrous AlCl₃ is a corrosive solid that reacts violently with water, releasing heat and toxic HCl gas. It must be handled under a dry, inert atmosphere (e.g., nitrogen or argon).[8]
-
This compound: This acyl chloride is corrosive and a lachrymator. It is also moisture-sensitive and should be handled with care to avoid inhalation and skin contact.
-
Dichloroethane (DCE): A suspected carcinogen and toxic solvent. All transfers should be performed in a closed system or fume hood.
-
Ethylene Gas: Ethylene is an extremely flammable gas that forms explosive mixtures with air.[9][10] Ensure all equipment is properly grounded to prevent static discharge. The storage temperature of the cylinder should not exceed 30 °C.[11] Use a certified regulator and flow meter. The reaction area must be free of ignition sources.[7]
-
Quenching: The quenching of the reaction mixture is highly exothermic due to the hydrolysis of the AlCl₃ complex. This step must be performed slowly, with efficient cooling, to control the release of heat and HCl gas.[12]
Experimental Protocol
Reaction Setup
-
Assemble a 1 L, three-necked, round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a gas inlet adapter connected to an ethylene cylinder via a flowmeter and bubbler, and a gas outlet connected to a scrubber (containing mineral oil or a dilute NaOH solution).
-
Ensure all glassware is oven-dried and assembled under a positive pressure of dry nitrogen or argon to maintain an inert atmosphere.
-
The entire apparatus should be placed in a secondary container and an ice-water bath should be readily available for cooling.
Reaction Procedure
-
To the reaction flask, add anhydrous dichloroethane (400 mL) followed by the careful, portion-wise addition of anhydrous aluminum trichloride (100 g, 0.75 mol) under a strong flow of nitrogen. Stir the resulting suspension.
-
Cool the suspension to 10-15 °C using an ice-salt water bath.
-
Dissolve this compound (96.3 g, 0.5 mol) in anhydrous dichloroethane (100 mL) and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over a period of 1-2 hours. The internal temperature must be maintained between 20-25 °C.
-
Once the addition is complete, begin bubbling ethylene gas through the reaction mixture at a steady rate. Monitor the gas flow with a bubbler.
-
Continue stirring and bubbling ethylene for approximately 3-4 hours, maintaining the internal temperature at 20-25 °C. The reaction progress can be monitored by taking small aliquots, quenching them in ice-water, extracting with DCM, and analyzing by TLC or GC-MS.
-
Upon completion, stop the ethylene flow and purge the system with nitrogen.
Work-up and Purification
-
Prepare a separate 2 L beaker containing a mixture of crushed ice (500 g) and concentrated HCl (50 mL).
-
CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully, pour the reaction mixture into the ice-HCl mixture with vigorous stirring. The rate of addition should be controlled to keep the temperature of the quenching mixture below 35 °C.[13]
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (2 x 100 mL).
-
Combine all organic layers and wash sequentially with water (150 mL), saturated sodium bicarbonate solution (150 mL - Caution: CO₂ evolution ), and finally with brine (150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a yellowish oil, can be purified by vacuum distillation to yield pure ethyl 8-chloro-6-oxooctanoate.
Characterization of Ethyl 8-chloro-6-oxooctanoate
The identity and purity of the synthesized compound (CAS No. 50628-91-6) should be confirmed by spectroscopic methods.[3][14][15]
| Property | Value |
| Molecular Formula | C₁₀H₁₇ClO₃ |
| Molecular Weight | 220.69 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~309 °C (Predicted) |
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.12 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.65 (t, J=6.5 Hz, 2H, -COCH₂CH₂Cl), 2.78 (t, J=6.5 Hz, 2H, -COCH₂CH₂Cl), 2.55 (t, J=7.0 Hz, 2H, -CH₂COO-), 2.30 (t, J=7.2 Hz, 2H, -CH₂CO-), 1.85-1.60 (m, 4H, alkyl chain), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 209.0 (C=O, ketone), 173.5 (C=O, ester), 60.5 (-OCH₂CH₃), 44.0 (-CH₂Cl), 42.5 (-COCH₂-), 38.0 (-COCH₂-), 34.0 (-CH₂COO-), 24.5 (alkyl chain), 23.0 (alkyl chain), 14.2 (-OCH₂CH₃).
-
IR (neat, cm⁻¹): ~2940 (C-H stretch), 1735 (C=O stretch, ester), 1715 (C=O stretch, ketone), 1180 (C-O stretch), 730 (C-Cl stretch).
-
Mass Spectrometry (EI): m/z (%) = 220/222 ([M]⁺, ³⁵Cl/³⁷Cl), 185 ([M-Cl]⁺), 175 ([M-OCH₂CH₃]⁺), 129, 91.
Discussion and Field-Proven Insights
-
Catalyst Choice and Loading: While AlCl₃ is effective, it is required in stoichiometric amounts because it complexes with the ketone product.[1] For greener and more catalytic alternatives, researchers can explore the use of other Lewis acids like FeCl₃, or solid acid catalysts such as zeolites or metal oxides (e.g., ZnO).[16][17] These can simplify workup and reduce waste streams.
-
Solvent: Dichloroethane is a traditional solvent for Friedel-Crafts reactions. However, due to its toxicity, alternative solvents like nitroalkanes or even solvent-free conditions (with solid catalysts) could be investigated for process optimization.
-
Side Reactions: The primary side reaction is the polymerization of ethylene, which can be minimized by controlling the temperature and the rate of ethylene addition. Over-acylation is generally not an issue due to the deactivating nature of the ketone group formed.[1]
Experimental Workflow and Logic Diagram
The following diagram illustrates the logical flow of the experimental procedure, from setup to final product characterization.
Caption: Workflow for the synthesis and characterization of ethyl 8-chloro-6-oxooctanoate.
References
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Wikipedia. (2023). Friedel–Crafts reaction.
- Gasgoo. (2025). Safety tips for ethylene cylinders in the laboratory during summer.
- LabXchange. (n.d.). Friedal-Crafts Acylation and Alkylation.
- Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Air Liquide. (2021). Ethylene - Safety Data Sheet.
- Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
- Air Liquide. (2023). SAFETY DATA SHEET Ethylene.
- MESA Specialty Gases & Equipment. (2018). Ethylene - SAFETY DATA SHEET.
- Google Patents. (2011). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
- Google Patents. (2011). CN102026955A - Process for purifying an alpha-keto ester.
- NOVA Chemicals. (n.d.). Safety Data Sheet - Ethylene.
- Sciencemadness Discussion Board. (2004). HCl and Al, AlCl3?.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0040195).
- National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- AWS. (2023). Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts.
- Magritek. (n.d.). Ethyl crotonate.
- ChemSynthesis. (2025). ethyl 8-chloro-6-oxooctanoate.
- University of California, Santa Barbara. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials.
- Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
- ResearchGate. (2025). (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
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Application Note & Protocol: High-Purity Isolation of Ethyl 6-chloro-6-oxohexanoate via Vacuum Distillation
Abstract
Ethyl 6-chloro-6-oxohexanoate is a pivotal intermediate in the synthesis of various pharmaceuticals and specialty chemicals, where its purity is paramount to the success of subsequent reactions. This document provides a comprehensive guide for the purification of this compound using vacuum distillation. We delve into the foundational principles of the technique, outline critical pre-distillation considerations, and present a detailed, field-proven protocol. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and efficient procurement of high-purity this compound, thereby enhancing reaction yields and minimizing downstream impurities.
Introduction: The Rationale for High-Purity this compound
This compound serves as a key building block in organic synthesis, notably in the production of lipoic acid, a potent antioxidant with significant therapeutic applications. The compound features a reactive acyl chloride group and an ester moiety, making it susceptible to hydrolysis and other side reactions. Impurities, often remnants from its synthesis—such as unreacted monoethyl adipate, chlorinating agents (e.g., thionyl chloride), or decomposition products—can detrimentally affect the yield and purity of subsequent synthetic steps.
Vacuum distillation is the purification method of choice for this compound due to its relatively high boiling point and thermal sensitivity.[1][2] By reducing the operational pressure, the boiling point of this compound is significantly lowered, mitigating the risk of thermal degradation that can occur at atmospheric pressure.[3][4] This technique facilitates the separation of the desired product from both less volatile and more volatile impurities, yielding a final product of high purity.
Physicochemical Properties and Distillation Parameters
A thorough understanding of the physical properties of this compound is essential for designing an effective distillation protocol.
| Property | Value | Source |
| CAS Number | 1071-71-2 | |
| Molecular Formula | C₈H₁₃ClO₃ | |
| Molecular Weight | 192.64 g/mol | |
| Boiling Point | 230.9°C at 760 mmHg | |
| 128-130°C at 17 mmHg | ||
| Density | 1.116 g/cm³ | |
| Flash Point | 87.2°C |
Pre-Distillation: Synthesis and Impurity Profile
The purity of the crude this compound is largely dictated by its synthetic route. A common method involves the reaction of monoethyl adipate with a chlorinating agent such as thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate (triphosgene).[5]
Common Impurities Include:
-
Unreacted Monoethyl Adipate: Higher boiling point than the product.
-
Excess Chlorinating Agent (e.g., Thionyl Chloride): Lower boiling point (76°C at 760 mmHg).
-
Solvent Residues: Dependent on the solvent used in the synthesis (e.g., toluene, ethyl acetate).
-
Decomposition Products: Formed due to excessive heat or moisture.
A preliminary distillation at a moderate vacuum can be employed to remove highly volatile impurities like residual thionyl chloride before the main fractional distillation.[6]
Experimental Workflow for Purification
The purification process can be logically segmented into three key phases: preparation, distillation, and post-distillation handling. Each step is critical for achieving high purity and ensuring operational safety.
Caption: Workflow for the Purification of this compound.
Detailed Protocol for Vacuum Distillation
5.1. Safety Precautions
-
Acyl chlorides are corrosive and react violently with water. [7][8] This procedure must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE) is mandatory: This includes safety goggles, a face shield, a flame-resistant lab coat, and butyl-rubber gloves.[7]
-
All glassware must be inspected for cracks or defects to prevent implosion under vacuum.[9]
-
An inert atmosphere (e.g., nitrogen or argon) should be used, as acyl chlorides are sensitive to moisture.[8]
5.2. Apparatus Setup
-
Glassware Preparation: All glassware (round-bottom flask, Claisen adapter, condenser, and receiving flasks) must be oven-dried at >120°C for at least 4 hours and assembled while hot under a stream of dry inert gas to preclude any atmospheric moisture.
-
Assembly:
-
Assemble a fractional distillation apparatus as depicted in the diagram below. A short Vigreux column is recommended to improve separation without significant product holdup.
-
Use a Claisen adapter to provide an extra port for the thermometer and to minimize bumping.[9]
-
All joints must be lightly greased with a suitable vacuum grease to ensure a tight seal.[9]
-
Connect the vacuum adapter to a cold trap (cooled with dry ice/acetone or liquid nitrogen) and then to a vacuum pump. The trap is crucial to protect the pump from corrosive vapors.[6]
-
Use a magnetic stirrer and a Teflon-coated stir bar in the distillation flask to ensure smooth boiling. Boiling chips are ineffective under vacuum. [9]
-
Caption: Schematic of a Vacuum Distillation Apparatus.
5.3. Distillation Procedure
-
Charging the Flask: Charge the crude this compound into the cooled, dry distilling flask. The flask should not be more than two-thirds full.
-
Evacuation: Close the system and slowly apply the vacuum. A hissing sound indicates a leak, which must be rectified before proceeding.
-
Removal of Volatiles (Fore-run): With the vacuum established (e.g., 15-20 mmHg), gently heat the distillation pot using an oil bath or heating mantle. Any low-boiling impurities, such as residual thionyl chloride, will distill first. Collect this fore-run in a separate receiving flask.
-
Main Fraction Collection:
-
Once the fore-run has been collected and the temperature begins to rise, switch to a clean, dry receiving flask.
-
Gradually increase the heating bath temperature. The product, this compound, should begin to distill at approximately 128-130°C at a pressure of 17 mmHg. Monitor the thermometer at the distillation head for the boiling point.
-
Maintain a steady distillation rate by carefully controlling the heat input. A slow, steady distillation provides the best separation.[10]
-
-
Termination of Distillation:
-
When the distillation rate slows or the temperature at the distillation head drops, stop the distillation. Do not distill to dryness to avoid the concentration of potentially unstable residues.
-
Remove the heating source and allow the apparatus to cool to room temperature while still under vacuum .[9]
-
-
System Venting: Once cooled, slowly and carefully vent the system by introducing a dry inert gas. Do not vent with ambient air , as this can introduce moisture that will react with the purified product.
-
Product Storage: Immediately transfer the purified, colorless liquid to a clean, dry, amber glass bottle with a Teflon-lined cap. Store under an inert atmosphere in a cool, dark, and dry place.[7][11]
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Inability to achieve low pressure | Leaky joints, cracked glassware, poor pump performance. | Check all joints for proper greasing. Inspect glassware. Service the vacuum pump. |
| Bumping/Uncontrolled Boiling | No stirring, excessive heating rate. | Ensure the magnetic stirrer is on and functioning. Reduce the heating rate.[9] |
| Product darkening in the pot | Overheating, presence of non-volatile impurities. | Improve the vacuum to distill at a lower temperature. Do not exceed the recommended bath temperature.[6] |
| No distillate at expected temperature | Thermometer placed incorrectly, pressure is different than measured. | Ensure the thermometer bulb is positioned just below the side arm of the condenser.[10] Verify vacuum gauge accuracy. |
References
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
- Chemos GmbH & Co.KG. (2019).
- Thermo Fisher Scientific. (2010).
- Reddit. (2023). Drying agents for Acyl halides. r/OrganicChemistry.
- BenchChem. (2025). Vacuum distillation protocol for purifying crude cinnamoyl chloride.
- University of Toronto Scarborough. (n.d.). Chemical handling and storage section 6.
- Linquip. (n.d.).
- Jack Westin. (n.d.).
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- University of Rochester, Department of Chemistry. (n.d.).
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Application Note: A Detailed Protocol for the Synthesis of 6,8-Dichlorooctanoic Acid Ethyl Ester Utilizing Ethyl 6-Chloro-6-oxohexanoate
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 6,8-dichlorooctanoic acid ethyl ester, a pivotal intermediate in the preparation of the "universal antioxidant," Lipoic Acid.[1][2][3] The guide is designed for researchers, chemists, and professionals in the field of drug development and organic synthesis. The synthetic strategy commences with ethyl 6-chloro-6-oxohexanoate and proceeds through a robust three-step sequence involving a Friedel-Crafts-type acylation, a selective ketone reduction, and a final hydroxyl-to-chloride conversion. Each step is detailed with causal explanations for procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. This document emphasizes safety, efficiency, and validation to empower researchers to confidently produce this valuable synthetic building block.
Introduction and Significance
6,8-Dichlorooctanoic acid ethyl ester is a critical precursor in the chemical synthesis of Lipoic Acid, a compound extensively utilized in the treatment and prevention of various diseases, including diabetes and heart disease, due to its potent antioxidant properties.[1][2] The reliable and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and nutraceutical industries.
The synthetic pathway described herein begins with the readily available adipic acid derivative, this compound. The subsequent transformation to the target molecule involves a sequence of three distinct chemical reactions:
-
Addition Reaction (Friedel-Crafts-type Acylation): An ethylene molecule is added across the acyl chloride group to extend the carbon chain and introduce a keto group, yielding ethyl 8-chloro-6-oxooctanoate.
-
Reduction: The newly formed ketone is selectively reduced to a secondary alcohol, forming ethyl 8-chloro-6-hydroxyoctanoate.
-
Chlorination: The hydroxyl group is substituted with a chlorine atom to afford the final product, 6,8-dichlorooctanoic acid ethyl ester.
This guide provides validated protocols for each of these transformations, complete with technical insights, safety precautions, and expected outcomes.
Synthetic Pathway Overview
The overall workflow is a linear three-step synthesis designed for efficiency and scalability. The progression from the starting acyl chloride to the final dichlorinated ester is illustrated below.
Figure 1: Three-step synthesis of 6,8-dichlorooctanoic acid ethyl ester.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Purity |
| This compound | 1071-71-2 | C₈H₁₃ClO₃ | 192.64 | >97% |
| Aluminum Trichloride (Anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | >99% |
| Dichloroethane (Anhydrous) | 107-06-2 | C₂H₄Cl₂ | 98.96 | >99% |
| Ethylene | 74-85-1 | C₂H₄ | 28.05 | >99% |
| Sodium Borohydride | 16940-66-2 | NaBH₄ | 37.83 | >98% |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | >99.5% |
| Thionyl Chloride | 7719-09-7 | SOCl₂ | 118.97 | >99% |
| Pyridine (Anhydrous) | 110-86-1 | C₅H₅N | 79.10 | >99.8% |
| Benzene (Anhydrous) | 71-43-2 | C₆H₆ | 78.11 | >99.8% |
| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | 36.46 | 37% |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | Reagent Grade |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Reagent Grade |
Equipment:
-
Three-neck round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice-salt water bath and heating mantle
-
Reflux condenser and distillation apparatus
-
Pressure-equalizing dropping funnel
-
Gas dispersion tube (for ethylene)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum pump and pressure gauge
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Protocols
Protocol 1: Synthesis of Ethyl 8-chloro-6-oxooctanoate
Principle of the Reaction: This step is a Friedel-Crafts-type acylation. Anhydrous aluminum trichloride, a potent Lewis acid, coordinates to the acyl chloride, forming a highly electrophilic acylium ion. This intermediate readily reacts with the electron-rich double bond of ethylene to form a new carbon-carbon bond, extending the chain by two carbons. A subsequent reaction with the displaced chloride ion introduces the chlorine atom at the 8-position. The entire process is highly exothermic and moisture-sensitive.[4]
Step-by-Step Methodology:
-
Reactor Setup: Assemble a dry 1 L three-neck flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a gas inlet connected to an ethylene cylinder via a flow meter. Ensure all glassware is thoroughly dried to prevent premature quenching of the catalyst.
-
Charge Reactor: Add 640 mL of anhydrous dichloroethane to the flask, followed by the cautious addition of 225 g of anhydrous aluminum trichloride. Stir the resulting slurry.
-
Cooling: Immerse the flask in an ice-salt water bath and cool the slurry to between 10°C and 18°C.
-
Substrate Addition: Slowly add 180 g of this compound dropwise from the addition funnel. The rate of addition should be controlled to maintain the internal temperature between 20°C and 25°C. This slow addition is critical to manage the exothermic nature of the reaction.
-
Ethylene Purge: Once the substrate addition is complete, begin bubbling ethylene gas through the reaction mixture for approximately 3 hours, maintaining the temperature at 20-25°C.
-
Hydrolysis (Quenching): In a separate, larger vessel (e.g., a 2 L beaker or hydrolysis tank), place 2000 g of crushed ice and water. Very slowly and cautiously, pour the reaction mixture from the flask into the ice-water with vigorous stirring. This step is highly exothermic as the AlCl₃ complex and any excess AlCl₃ react with water. Maintain the temperature of the hydrolysis mixture below 25°C.[4]
-
Workup: Transfer the quenched mixture to a large separatory funnel. Allow the layers to separate for 1 hour. Collect the lower organic layer, which contains the product, ethyl 8-chloro-6-oxooctanoate.[4] The aqueous layer can be discarded following appropriate neutralization and waste disposal procedures. The product is typically used in the next step without further purification.
Protocol 2: Synthesis of Ethyl 8-chloro-6-hydroxyoctanoate
Principle of the Reaction: This protocol achieves the selective reduction of a ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent as it is a mild reducing agent that will readily reduce ketones but will not affect the less reactive ethyl ester or the alkyl chloride functional groups under these conditions. The reaction is typically performed in an alcoholic solvent.
Step-by-Step Methodology:
-
Reactor Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve the crude ethyl 8-chloro-6-oxooctanoate from the previous step in 500 mL of ethanol.
-
Cooling: Cool the solution in an ice bath to 0-5°C.
-
Reducing Agent Addition: Cautiously add 25 g of sodium borohydride in small portions over 30-45 minutes. Monitor for gas evolution (hydrogen) and ensure the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting ketone.
-
Quenching: Cool the flask back to 0-5°C and slowly add 1 M hydrochloric acid dropwise to neutralize the excess NaBH₄ and decompose the borate esters. Continue adding acid until the pH is ~5-6 and gas evolution ceases.
-
Workup: Remove the ethanol using a rotary evaporator. Add 300 mL of water and 300 mL of diethyl ether to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 150 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield ethyl 8-chloro-6-hydroxyoctanoate as an oil. This crude product is often suitable for the next step.
Protocol 3: Synthesis of 6,8-Dichlorooctanoic Acid Ethyl Ester
Principle of the Reaction: This step involves the conversion of a secondary alcohol to an alkyl chloride via nucleophilic substitution. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation.[5] The reaction proceeds through a chlorosulfite ester intermediate. A catalytic amount of a weak base like pyridine is often added to facilitate the reaction and neutralize the HCl gas produced as a byproduct.[2][5]
Step-by-Step Methodology:
-
Reactor Setup: In a 500 mL three-neck flask fitted with a reflux condenser (with a gas trap for HCl and SO₂), a dropping funnel, and a magnetic stirrer, add 9.3 g of thionyl chloride to 70 mL of anhydrous benzene.
-
Catalyst Addition: Add two drops of anhydrous pyridine to the thionyl chloride solution.
-
Substrate Addition: Slowly add a solution of 14.6 g of ethyl 8-chloro-6-hydroxyoctanoate in 14 mL of anhydrous benzene from the dropping funnel.[5]
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux for 1 hour.[5] The reaction progress can be monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully over 100 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash it sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally 50 mL of brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation, collecting the fraction at 121-123°C (0.5 mm Hg) to yield pure 6,8-dichlorooctanoic acid ethyl ester.[5]
Data Summary and Expected Outcomes
| Parameter | Step 1: Acylation | Step 2: Reduction | Step 3: Chlorination |
| Starting Material | This compound | Ethyl 8-chloro-6-oxooctanoate | Ethyl 8-chloro-6-hydroxyoctanoate |
| Key Reagent Equiv. | AlCl₃ (1.5x) | NaBH₄ (0.6x) | SOCl₂ (1.5x) |
| Typical Reaction Time | 3-4 hours | 2-3 hours | 1 hour (reflux) |
| Expected Yield | ~85-90% (crude) | >95% (crude) | 85-95% (after distillation)[1] |
| Purity (Post-Purification) | N/A (used crude) | N/A (used crude) | >98%[1] |
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated chemical fume hood. Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
This compound: As an acyl chloride, this compound is corrosive and a lachrymator. It will react with moisture to release HCl. Handle with care and avoid inhalation of vapors.
-
Aluminum Trichloride (AlCl₃): Highly corrosive and reacts violently and exothermically with water. Use only the anhydrous form and handle in a dry environment.
-
Thionyl Chloride (SOCl₂): Toxic, corrosive, and reacts with water to release toxic gases (HCl and SO₂). Always handle in a fume hood and have an appropriate quenching solution (e.g., sodium bicarbonate) nearby.
-
Solvents: Dichloroethane is a suspected carcinogen. Benzene is a known carcinogen and is highly flammable. Handle these solvents with extreme care and use appropriate engineering controls to minimize exposure.
-
Quenching: The quenching of both the Friedel-Crafts reaction (with water) and the thionyl chloride reaction is highly exothermic and releases gas. Perform these steps slowly, with efficient cooling and stirring.
-
Waste Disposal: All waste streams (acidic aqueous, chlorinated organic) must be segregated and disposed of according to institutional and local environmental regulations.
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | 1. Inactive (hydrated) AlCl₃ catalyst.2. Insufficient ethylene flow.3. Reaction temperature too high, causing side reactions. | 1. Use fresh, anhydrous AlCl₃ from a sealed container.2. Ensure a steady, positive flow of ethylene.3. Maintain strict temperature control during substrate addition. |
| Incomplete reduction in Step 2 | 1. Insufficient NaBH₄.2. Deactivated NaBH₄ due to moisture. | 1. Use a slight excess of NaBH₄.2. Use fresh NaBH₄ and anhydrous ethanol. |
| Low yield in Step 3 | 1. Incomplete reaction.2. Loss of product during workup or distillation. | 1. Increase reflux time or use a slight excess of SOCl₂.2. Ensure careful separation of layers and efficient vacuum distillation. |
| Formation of side products | Overheating, presence of water, or incorrect stoichiometry. | Adhere strictly to the recommended temperatures, use anhydrous reagents and solvents, and accurately measure all materials. |
References
- CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate - Google P
- CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate - Google P
- US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google P
- CN105693510A - Preparation method of ethyl 6,8-dichlorocaprylate - Google P
Sources
- 1. CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate - Google Patents [patents.google.com]
- 2. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 3. CN105693510A - Preparation method of ethyl 6,8-dichlorocaprylate - Google Patents [patents.google.com]
- 4. CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate - Google Patents [patents.google.com]
- 5. US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google Patents [patents.google.com]
Catalytic Pathways for the Synthesis of Ethyl 6-chloro-6-oxohexanoate: A Detailed Guide for Researchers
Introduction
Ethyl 6-chloro-6-oxohexanoate is a pivotal intermediate in various synthetic applications, notably in the production of pharmaceuticals and specialty polymers. Its synthesis, typically involving the conversion of a carboxylic acid to an acyl chloride, is a fundamental transformation in organic chemistry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of this important compound. We will delve into the mechanistic intricacies of common catalytic systems, present detailed, field-proven protocols, and offer insights to ensure successful and efficient synthesis.
The conversion of the terminal carboxylic acid group of monoethyl adipate to an acyl chloride is the key step in producing this compound. This transformation requires a chlorinating agent and, critically, a catalyst to proceed efficiently and under mild conditions. The choice of catalyst and chlorinating agent significantly impacts reaction kinetics, yield, and purity of the final product.
Catalytic Systems: A Comparative Analysis
The most prevalent and effective methods for the synthesis of acyl chlorides from carboxylic acids employ a chlorinating agent in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[1] Common chlorinating agents used in conjunction with DMF include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and bis(trichloromethyl) carbonate (BTC or triphosgene).[2][3]
The catalytic role of DMF is central to these transformations. It reacts with the chlorinating agent to form an electrophilic intermediate known as the Vilsmeier reagent, N,N-dimethylchloroiminium chloride ([(CH₃)₂N=CHCl]Cl).[2][4] This reagent is highly reactive towards the carboxylic acid, facilitating the formation of the acyl chloride.
Mechanism of DMF Catalysis
The catalytic cycle can be understood in two primary stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to generate the Vilsmeier reagent.[2] This is the rate-determining step in many cases.
-
Reaction with the Carboxylic Acid: The carboxylic acid attacks the electrophilic carbon of the Vilsmeier reagent, forming an unstable O-acylimidoyl intermediate. This intermediate then collapses, releasing the desired acyl chloride, carbon dioxide, and hydrogen chloride (in the case of oxalyl chloride), and regenerating the DMF catalyst.[2]
dot digraph "DMF Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
} केंद Caption: Catalytic cycle of DMF in acyl chloride synthesis.
Recommended Protocols
Herein, we provide detailed protocols for the synthesis of this compound using two common and effective chlorinating agents catalyzed by DMF.
Protocol 1: Thionyl Chloride and Catalytic DMF
Thionyl chloride is a widely used and cost-effective chlorinating agent. The use of catalytic DMF significantly accelerates the reaction rate.
Materials:
-
Monoethyl adipate
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous toluene or dichloromethane (DCM)
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, add monoethyl adipate (1 equivalent).
-
Solvent Addition: Add anhydrous toluene or DCM (approximately 2-3 mL per gram of monoethyl adipate).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 0.05 equivalents) to the stirred solution.
-
Addition of Thionyl Chloride: Cool the mixture in an ice bath. Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise via the dropping funnel. Control the addition rate to maintain the reaction temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (typically 50-60 °C for toluene) and monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours. Evolution of SO₂ and HCl gas will be observed.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (ensure the trapping of acidic gases with a base trap). The crude this compound can be purified by vacuum distillation.[5]
Data Summary Table:
| Parameter | Value | Reference |
| Molar Ratio (Monoethyl adipate:SOCl₂:DMF) | 1 : 1.2 : 0.05 | [1] |
| Solvent | Toluene | [5] |
| Reaction Temperature | 50-60 °C | [5] |
| Reaction Time | 2-4 hours | [5] |
| Typical Yield | 85-95% | [6] |
Protocol 2: Oxalyl Chloride and Catalytic DMF
Oxalyl chloride is another highly effective chlorinating agent that often provides cleaner reactions and easier work-up due to the gaseous nature of its byproducts (CO and CO₂).[7]
Materials:
-
Monoethyl adipate
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Experimental Protocol:
-
Reaction Setup: In a similar setup as Protocol 1, dissolve monoethyl adipate (1 equivalent) in anhydrous DCM or THF.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 0.02-0.05 equivalents).
-
Addition of Oxalyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise. Vigorous gas evolution (CO, CO₂, HCl) will occur. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or GC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any excess oxalyl chloride. The resulting crude product is often of high purity and can be used directly or further purified by vacuum distillation.
dot digraph "Experimental_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
} केंद Caption: General experimental workflow for synthesis.
Safety Considerations
Working with chlorinating agents like thionyl chloride and oxalyl chloride requires strict adherence to safety protocols.[8][9][10][11][12]
-
Handling: Both reagents are corrosive and toxic.[11] Always handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[8][9]
-
Quenching: These reagents react violently with water.[11] Use an inert gas atmosphere for the reaction and ensure all glassware is dry. Spills should be absorbed with an inert material like vermiculite or dry sand.[8]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the ethyl ester and the aliphatic chain.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong carbonyl stretch for the acyl chloride (typically around 1800 cm⁻¹) and the ester (around 1730 cm⁻¹).
-
Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern, confirming the structure.[13]
Conclusion
The catalytic synthesis of this compound from monoethyl adipate is a well-established and efficient process. The use of catalytic DMF with chlorinating agents like thionyl chloride or oxalyl chloride provides high yields under mild conditions. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and successfully synthesize this valuable chemical intermediate.
References
- Benchchem. Application Notes and Protocols for the Conversion of Carboxylic Acids to Acyl Chlorides using N,N-dimethylformamide Hydrochlori. URL
- ACS Publications. Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds. URL
- ACS Publications. Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds. URL
- Semantic Scholar.
- Google.
- Google Patents.
- PMC - NIH. Beyond a solvent: triple roles of dimethylformamide in organic chemistry. URL
- Scirp.org.
- J. Chem. Soc. Pak.
- NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. URL
- Sigma-Aldrich.
- Wikipedia. Vilsmeier reagent. URL
- Apollo Scientific. Oxalyl chloride. URL
- Sigma-Aldrich.
- ResearchGate.
- International Labour Organiz
- Google Patents.
- ChemSynthesis.
- PubChemLite.
- PubChem.
- ResearchGate. Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide. URL
- Georg Thieme Verlag. P.
- Veeprho.
- PubChem.
- Google Patents.
- Gsrs.
- Chemsrc.
- Organic Syntheses Procedure. hexanoic acid, 6,6-dimethoxy-, methyl ester. URL
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- 5. CN101125815A - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 6. CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate - Google Patents [patents.google.com]
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Navigating the Reactive Landscape of Ethyl 6-chloro-6-oxohexanoate: A Guide to Solvent Selection
Introduction: The Dichotomy of Reactivity in Ethyl 6-chloro-6-oxohexanoate
This compound is a bifunctional molecule of significant interest in organic synthesis, presenting researchers with both opportunities and challenges. Its structure, featuring a reactive acyl chloride and a more stable ethyl ester, allows for selective transformations, making it a valuable building block for a variety of molecular architectures, including pharmaceuticals and polymers. The success of these transformations, however, is critically dependent on the judicious selection of the reaction solvent. The solvent not only dictates the solubility of reactants and reagents but also profoundly influences the reaction kinetics, pathway, and ultimately, the yield and purity of the desired product. This guide provides a comprehensive overview of solvent selection for the most common reactions of this compound, grounded in mechanistic principles and supported by detailed protocols.
Core Principle: Chemoselectivity
The primary challenge in working with this compound is achieving chemoselectivity. The acyl chloride is significantly more electrophilic and thus more reactive than the ester. Most nucleophilic reactions will preferentially occur at the acyl chloride terminus. The choice of solvent plays a crucial role in maintaining this selectivity, preventing side reactions such as hydrolysis of the acyl chloride or reactions involving the ester.
I. Amide Bond Formation: The Schotten-Baumann Reaction
The reaction of this compound with primary or secondary amines to form the corresponding amide is a cornerstone of its application. This transformation is typically carried out under Schotten-Baumann conditions.[1]
The Causality Behind Solvent Choice
The classic Schotten-Baumann reaction often employs a two-phase solvent system, typically an inert organic solvent and water.[1][2] The rationale behind this choice is multifaceted:
-
Reagent Segregation: The amine and this compound reside in the organic phase (e.g., dichloromethane or diethyl ether), while the base (e.g., sodium hydroxide) is dissolved in the aqueous phase. This separation minimizes the hydrolysis of the highly reactive acyl chloride by the aqueous base.
-
Acid Scavenging: The reaction generates hydrochloric acid (HCl), which can protonate the amine nucleophile, rendering it unreactive. The aqueous base neutralizes the HCl as it is formed, driving the reaction to completion.[3]
-
Product Isolation: The resulting amide, typically being more nonpolar, remains in the organic layer, simplifying the work-up and purification process.
For reactions sensitive to water or when a homogenous system is preferred, anhydrous aprotic solvents are the solvents of choice.
-
Aprotic Solvents: Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are excellent choices.[4] They are inert to the reactants and effectively solubilize both the acyl chloride and the amine. In these cases, an organic base, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl produced. These bases are soluble in the organic medium and do not introduce water, which could lead to undesired hydrolysis.
Protocol 1: Amide Synthesis in a Biphasic System
Objective: To synthesize Ethyl 6-(phenylamino)-6-oxohexanoate.
Materials:
-
This compound
-
Aniline
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and aniline (1.05 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1 M NaOH solution (1.5 eq) dropwise to the stirring solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Synthesis in an Anhydrous Aprotic Solvent
Objective: To synthesize Ethyl 6-(diethylamino)-6-oxohexanoate.
Materials:
-
This compound
-
Diethylamine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of diethylamine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the desired amide.
-
Purify by vacuum distillation or column chromatography if necessary.
II. Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds
The acyl chloride moiety of this compound is a potent electrophile for Friedel-Crafts acylation of aromatic compounds in the presence of a Lewis acid catalyst.[5][6]
The Causality Behind Solvent Choice
The choice of solvent in Friedel-Crafts acylation is critical as it must be inert to the strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and the reaction intermediates.
-
Nonpolar, Aprotic Solvents: Traditionally, nonpolar solvents such as carbon disulfide (CS₂) and nitrobenzene have been used.[7] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are also common choices due to their ability to dissolve the reactants and the Lewis acid-acyl chloride complex. These solvents are inert and do not compete with the aromatic substrate in reacting with the acylium ion intermediate.
-
Solvent Influence on Regioselectivity: The polarity of the solvent can influence the regioselectivity of the acylation on substituted aromatic rings. For instance, in the acylation of naphthalene, non-polar solvents like CS₂ favor the kinetically controlled alpha-substitution, while more polar solvents like nitrobenzene can lead to the thermodynamically more stable beta-isomer by allowing for the dissociation and re-association of the product-Lewis acid complex.[7]
-
Green Alternatives: More recently, deep eutectic solvents have been explored as both the catalyst and the solvent, offering a more environmentally friendly approach.[8]
Protocol 3: Friedel-Crafts Acylation of Benzene
Objective: To synthesize Ethyl 6-oxo-6-phenylhexanoate.
Materials:
-
This compound
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Benzene (used as both reactant and solvent)
-
Crushed ice
-
Concentrated Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask fitted with a dropping funnel, condenser, and mechanical stirrer, place anhydrous AlCl₃ (1.1 eq) and anhydrous benzene.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Add this compound (1.0 eq) dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 3-4 hours.
-
Carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
III. Reduction of the Acyl Chloride
The selective reduction of the acyl chloride in the presence of the ester is a valuable transformation, yielding an aldehyde-ester. This requires a mild reducing agent that does not reduce the less reactive ester.
The Causality Behind Solvent Choice
The solvent for this reduction must be aprotic and inert to the reducing agent.
-
Ethereal Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) are commonly used solvents. They are inert to the hydride reagents and effectively solubilize the substrate.
-
Low Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C) to enhance selectivity and control the reactivity of the reducing agent.[9]
The key to chemoselectivity in this case lies primarily with the choice of reducing agent. Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) is a sterically hindered and less reactive hydride source compared to lithium aluminum hydride (LiAlH₄), making it ideal for the selective reduction of acyl chlorides to aldehydes without affecting the ester functionality.[9]
Protocol 4: Selective Reduction to an Aldehyde-Ester
Objective: To synthesize Ethyl 6-oxohexanoate.
Materials:
-
This compound
-
Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of LiAl(OtBu)₃H (1.0 eq) in anhydrous THF, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of 1 M HCl at -78 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting aldehyde-ester by column chromatography.
IV. Esterification
While this compound already contains an ester, the acyl chloride can be reacted with an alcohol to form a different ester, resulting in a diester.
The Causality Behind Solvent Choice
Similar to amide formation, the solvent should be inert and aprotic.
-
Aprotic Solvents: Dichloromethane, THF, or diethyl ether are suitable choices.
-
Base as Catalyst and Acid Scavenger: A base such as pyridine or triethylamine is typically used. Pyridine can act as a nucleophilic catalyst in addition to being an acid scavenger.[10]
-
Solvent-Free Conditions: For some simple alcohols, the reaction can be performed solvent-free, which aligns with the principles of green chemistry.[11]
Data Presentation
Table 1: Recommended Solvents for Reactions of this compound
| Reaction Type | Recommended Solvents | Key Considerations |
| Amide Formation (Schotten-Baumann) | Dichloromethane/Water (biphasic), Diethyl Ether/Water (biphasic), Anhydrous Dichloromethane, Anhydrous THF | Biphasic systems minimize acyl chloride hydrolysis. Anhydrous systems require an organic base (e.g., TEA, pyridine). |
| Friedel-Crafts Acylation | Dichloromethane, 1,2-Dichloroethane, Carbon Disulfide, Nitrobenzene | Must be inert to strong Lewis acids. Solvent polarity can influence regioselectivity. |
| Selective Reduction to Aldehyde | Anhydrous Tetrahydrofuran, Anhydrous Diethyl Ether | Must be aprotic and inert to the hydride reagent. Low temperatures (-78 °C) are crucial for selectivity. |
| Esterification | Dichloromethane, THF, Pyridine (also acts as catalyst) | Aprotic solvents are preferred. A base is required to neutralize HCl. |
Visualization of Workflows
Caption: Decision workflow for solvent selection based on the desired reaction of this compound.
Conclusion
The selection of an appropriate solvent is not a trivial step but a critical parameter that can define the success of a reaction involving this compound. By understanding the underlying chemical principles of reactivity, chemoselectivity, and the role of the solvent in influencing the reaction environment, researchers can confidently design and execute synthetic protocols that are both efficient and high-yielding. The guidelines and protocols presented herein serve as a robust starting point for scientists and professionals in drug development and chemical research to harness the full synthetic potential of this versatile building block.
References
- Hu, Y., Pa, W., Cui, W., & Wang, J. (n.d.). Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis. Taylor & Francis Online.
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- An efficient and catalyst-free procedure for the condensation of acyl chlorides and alcohols using continuous flow. (n.d.).
- Summary of Solvent Effects on Nucleophilic Substitution Reactions. (n.d.).
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- Adipic acid. (n.d.). Solubility of Things.
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Application Note: Synthesis of Lipoic Acid via Dithiolane Ring Formation Using Sodium Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-lipoic acid (ALA), also known as thioctic acid, is a naturally occurring disulfide-containing fatty acid that plays a crucial role as a cofactor in vital mitochondrial enzymatic complexes.[1] Beyond its physiological functions, lipoic acid is a potent antioxidant, making it a compound of significant interest in the pharmaceutical and nutraceutical industries for the management of conditions associated with oxidative stress, such as diabetic neuropathy. The synthesis of lipoic acid has been a subject of extensive research, with various strategies developed to construct its unique 1,2-dithiolane ring structure.
This application note provides a detailed protocol for a key step in one of the common synthetic routes to lipoic acid: the formation of the dithiolane ring by reacting ethyl 6,8-dichlorooctanoate with sodium sulfide. While the initial precursor in this synthetic pathway can be derived from adipic acid, this guide will focus on the critical transformation of the dichlorinated intermediate into the lipoic acid backbone. We will also briefly touch upon the synthesis of the key intermediate, ethyl 6,8-dichlorooctanoate, from precursors such as ethyl 6-chloro-6-oxohexanoate.
Overall Synthetic Pathway
The synthesis of lipoic acid from adipic acid derivatives generally proceeds through several key stages. A common starting material, monoethyl adipate, can be converted to this compound.[2] This acyl chloride is then reacted with ethylene in a Friedel-Crafts-type acylation to yield ethyl 8-chloro-6-oxooctanoate.[3] Subsequent reduction of the ketone and chlorination of the resulting alcohol provides the central intermediate, ethyl 6,8-dichlorooctanoate.[2][4][5] This dichlorinated ester is then reacted with a sulfur source to form the dithiolane ring, yielding ethyl lipoate, which is finally hydrolyzed to lipoic acid.
Figure 1: Overall workflow for the synthesis of Lipoic Acid.
Part 1: Synthesis of the Key Intermediate: Ethyl 6,8-Dichlorooctanoate
The preparation of ethyl 6,8-dichlorooctanoate is a critical prerequisite for the subsequent dithiolane ring formation. This intermediate is typically synthesized from ethyl 8-chloro-6-hydroxyoctanoate through a chlorination reaction.[2][4][5] Thionyl chloride (SOCl₂) is a common chlorinating agent for this transformation, often in the presence of a base like pyridine or in a solvent such as benzene.[2]
Materials for Ethyl 6,8-Dichlorooctanoate Synthesis
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 8-chloro-6-hydroxyoctanoate | ≥95% | Various | Starting material |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Various | Chlorinating agent |
| Pyridine (anhydrous) | Anhydrous, 99.8% | Various | Catalyst and acid scavenger |
| Benzene (anhydrous) | Anhydrous, 99.8% | Various | Reaction solvent |
| Sodium bicarbonate (NaHCO₃) solution | 5% aqueous solution | In-house prepared | For workup |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | Various | Drying agent |
| Diethyl ether | ACS grade | Various | Extraction solvent |
Protocol for Ethyl 6,8-Dichlorooctanoate Synthesis
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), dissolve ethyl 8-chloro-6-hydroxyoctanoate in anhydrous benzene.
-
Addition of Thionyl Chloride: Cool the solution in an ice bath. Add a solution of thionyl chloride in anhydrous benzene dropwise from the dropping funnel, maintaining the temperature below 10 °C. A catalytic amount of anhydrous pyridine can be added to the reaction mixture.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it carefully over crushed ice. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ethyl 6,8-dichlorooctanoate can be purified by vacuum distillation.
Part 2: Dithiolane Ring Formation from Ethyl 6,8-Dichlorooctanoate
This section details the core reaction of converting the dichlorinated intermediate into the dithiolane ring of ethyl lipoate using sodium sulfide and elemental sulfur. The reaction proceeds via a nucleophilic substitution mechanism where the sulfur nucleophile displaces the chloride leaving groups.
Materials for Dithiolane Ring Formation
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 6,8-dichlorooctanoate | ≥95% | Previously synthesized | Starting material |
| Sodium sulfide (Na₂S) hydrate | Technical grade | Various | Sulfur source |
| Sulfur powder | Reagent grade | Various | To form polysulfides |
| Ethanol | 95% or absolute | Various | Reaction solvent |
| Water | Deionized | In-house | Co-solvent |
| Ethyl acetate | ACS grade | Various | Extraction solvent |
| Sodium hydroxide (NaOH) solution | 20% aqueous solution | In-house prepared | For subsequent hydrolysis (optional) |
| Hydrochloric acid (HCl) | Concentrated | Various | For acidification (workup) |
Protocol for Dithiolane Ring Formation
-
Preparation of the Sulfur Reagent: In a round-bottom flask, dissolve sodium sulfide in water. To this solution, add elemental sulfur powder. Gently heat the mixture to facilitate the formation of sodium polysulfides.
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve ethyl 6,8-dichlorooctanoate in ethanol.
-
Addition of Sulfur Reagent: Heat the solution of ethyl 6,8-dichlorooctanoate to a gentle reflux (around 60-65 °C). Add the prepared sodium polysulfide solution dropwise from the dropping funnel to the refluxing solution of the dichloroester.
-
Reaction: Maintain the reaction mixture at reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Most of the ethanol can be removed under reduced pressure.
-
Extraction: Add ethyl acetate to the residue and transfer the mixture to a separatory funnel. Add water to dissolve the inorganic salts. Separate the organic layer. Extract the aqueous layer with additional portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter and remove the solvent under reduced pressure to obtain crude ethyl lipoate.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Part 3: Hydrolysis to Lipoic Acid
The final step in the synthesis is the hydrolysis of the ethyl ester of lipoic acid to the free carboxylic acid.
Protocol for Hydrolysis
-
Saponification: Dissolve the crude or purified ethyl lipoate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Workup: Remove the ethanol under reduced pressure. Dilute the residue with water and wash with a nonpolar solvent like ether or ethyl acetate to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2. Lipoic acid will precipitate as a solid or an oil.
-
Isolation and Purification: The crude lipoic acid can be collected by filtration if it solidifies, or by extraction with a suitable organic solvent. Further purification can be achieved by recrystallization.
Reaction Mechanism
The formation of the 1,2-dithiolane ring from ethyl 6,8-dichlorooctanoate is believed to proceed through a sequential double nucleophilic substitution. Initially, sodium sulfide reacts with elemental sulfur to form sodium polysulfides (Na₂Sₓ). A polysulfide anion, acting as a nucleophile, attacks one of the electrophilic carbon atoms bearing a chlorine atom, displacing it in an Sₙ2 reaction. This is followed by an intramolecular cyclization where the terminal sulfur atom attacks the other carbon-chlorine bond, forming the stable five-membered dithiolane ring and expelling the second chloride ion.
Figure 2: Proposed mechanism for dithiolane ring formation.
Process Optimization and Troubleshooting
-
Purity of Starting Materials: The purity of ethyl 6,8-dichlorooctanoate is crucial for a clean reaction and high yield. Impurities from the chlorination step should be removed before proceeding.
-
Temperature Control: The reaction temperature for the dithiolane ring formation should be carefully controlled. Higher temperatures might lead to side reactions and decomposition of the product.
-
Stoichiometry of Sulfur Reagents: The ratio of sodium sulfide to sulfur can be adjusted to control the length of the polysulfide chains, which can influence the reaction rate and yield.
-
Troubleshooting Low Yields: Low yields may result from incomplete reaction, side reactions, or product loss during workup. Ensure complete consumption of the starting material by TLC monitoring and perform careful extractions.
-
Discoloration: The reaction mixture is often dark due to the presence of polysulfides. The final product should be a pale yellow oil or solid after purification.
Safety Precautions
-
Ethyl 6,8-dichlorooctanoate: This compound is a chlorinated ester and should be handled with care. It may cause skin and eye irritation.[6][7][8]
-
Sodium Sulfide: Sodium sulfide is corrosive and toxic.[1][9][10][11] It can cause severe skin and eye burns. Contact with acids liberates highly toxic hydrogen sulfide gas.[9] All manipulations should be performed in a well-ventilated fume hood.
-
Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water. Handle with extreme caution in a fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.
Quantitative Data Summary
| Step | Key Reagents | Solvent(s) | Temperature | Typical Yield |
| Chlorination of Hydroxy-ester | Thionyl chloride, Pyridine | Benzene | Reflux | ~88% (crude) |
| Dithiolane Ring Formation | Ethyl 6,8-dichlorooctanoate, Na₂S, Sulfur | Ethanol/Water | 60-65 °C | Variable |
| Hydrolysis | Ethyl lipoate, NaOH | Ethanol/Water | Room Temp/Heat | High |
References
- Bullock, M. W., et al. (1952). The Synthesis of α-Lipoic Acid. Journal of the American Chemical Society, 74(13), 3455–3455.
- MSDS of Ethyl 6,8-dichlorooctanoate. (2024).
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium sulphide hydrate.
- Valudor Products. (2025). Safety Data Sheet: sodium sulfide.
- PubChem. (n.d.). Ethyl 6,8-dichlorooctanoate. National Institutes of Health.
- Hill Brothers Chemical Company. (n.d.). Sodium Sulfide, Flake (Hydrated) - Safety Data Sheet.
- Google Patents. (n.d.). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
- Google Patents. (n.d.). CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate.
- Google Patents. (n.d.). US2980716A - Method for preparing 6, 8-dihalooctanoic esters.
- Eureka. (n.d.). Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate.
- Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes.
- Organic Syntheses. (n.d.). Ethylene sulfide.
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Application Note and Protocol for the Selective Synthesis of Monoethyl Adipate
Abstract
This document provides a comprehensive guide for the selective synthesis of monoethyl adipate, a critical intermediate in the production of various fine chemicals, pharmaceuticals, and specialty polymers.[1][2][3] We delve into the mechanistic principles underpinning the selective monoesterification of adipic acid, offering a detailed, field-proven protocol for its synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also a thorough discussion on process optimization, troubleshooting, and analytical characterization. Our aim is to equip scientists with the necessary knowledge to achieve high yields and purity of monoethyl adipate, facilitating its application in downstream synthetic processes.
Introduction: The Significance of Monoethyl Adipate in Modern Synthesis
Monoethyl adipate, the monoester of adipic acid, serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for a wide range of subsequent chemical transformations. This unique structure makes it an invaluable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), specialty plasticizers, and components for UV-curing materials.[1][2] The controlled, selective synthesis of the monoester is paramount, as the presence of the diester or unreacted diacid can lead to undesirable side reactions and complicate purification processes in subsequent synthetic steps.
Mechanistic Insights: Achieving Selective Monoesterification
The synthesis of monoethyl adipate from adipic acid and ethanol is typically achieved through a Fischer-Speier esterification reaction, catalyzed by a strong acid.[4][5][6] The reaction is an equilibrium process, and driving it towards the desired monoester product requires careful control of reaction conditions.
The mechanism proceeds via the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygens of adipic acid, enhancing the electrophilicity of the carbonyl carbon.[5][7][8]
-
Nucleophilic Attack by Ethanol: An ethanol molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[5][7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[5][7]
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.[5][7]
-
Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the monoethyl adipate.[5][7]
Achieving high selectivity for the monoester over the diester is a significant challenge. The formation of the diester, diethyl adipate, occurs if the second carboxylic acid group of monoethyl adipate undergoes esterification. To favor monoesterification, several strategies can be employed:
-
Control of Stoichiometry: Using a controlled molar ratio of adipic acid to ethanol is a primary method to favor monoester formation.
-
Kinetic vs. Thermodynamic Control: The monoesterification can be considered the kinetically favored product, while the diester is the thermodynamically more stable product.[9][10][11] By carefully controlling reaction time and temperature, the formation of the kinetic product can be maximized.
-
Alternative Strategies: One innovative approach involves the initial formation of adipic anhydride under acidic conditions, followed by alcoholysis with ethanol. This method has been shown to effectively reduce the formation of the diester byproduct, leading to higher yields and purity of the desired monoethyl adipate.[12][13]
Caption: Fischer-Speier esterification mechanism for monoethyl adipate synthesis.
Experimental Protocol: Synthesis of Monoethyl Adipate via Adipic Anhydride Intermediate
This protocol is based on a method designed to enhance the selectivity for monoethyl adipate by proceeding through an adipic anhydride intermediate.[12][13] This approach has been reported to achieve high yields (96-97%) and purity (>99.0%).[12][13]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Adipic Acid | ≥99% | Sigma-Aldrich | |
| Sulfuric Acid | 95-98% | Fisher Scientific | Concentrated |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | As organic solvent |
| Ethanol | Anhydrous, ≥99.5% | Sigma-Aldrich | |
| Sodium Bicarbonate | Saturated Solution | For neutralization | |
| Anhydrous Magnesium Sulfate | For drying | ||
| Diethyl Ether | For extraction | ||
| Deionized Water |
Equipment
-
Three-neck round-bottom flask equipped with a reflux condenser and a Dean-Stark trap
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Procedure
Part A: Formation of Adipic Anhydride
-
To a three-neck round-bottom flask, add adipic acid and toluene.
-
With stirring, slowly add concentrated sulfuric acid as the catalyst.
-
Heat the mixture to reflux at a temperature of 145-170 °C.[12][13]
-
Continuously remove the water formed during the reaction using a Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until no more water is collected in the trap.[12][13]
-
Allow the mixture to stand for phase separation and carefully remove the lower sulfuric acid layer.
Part B: Alcoholysis to Monoethyl Adipate
-
To the remaining organic layer containing the adipic anhydride intermediate, slowly add anhydrous ethanol dropwise using a dropping funnel. Maintain the temperature below 30 °C during the addition. The molar ratio of ethanol to the initial adipic acid should be in the range of 0.9-1.05:1.[12]
-
After the addition is complete, heat the mixture to 45-65 °C and maintain this temperature for 1-4 hours to ensure complete alcoholysis.[12][13]
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with deionized water to remove any remaining acid and unreacted ethanol.
-
Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash again with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purify the crude monoethyl adipate by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for monoethyl adipate.
Caption: Experimental workflow for the synthesis of monoethyl adipate.
Process Optimization and Troubleshooting
| Parameter | Recommended Range | Rationale and Troubleshooting |
| Adipic Acid:Ethanol Molar Ratio | 1:0.9 - 1:1.05 | A slight excess of adipic acid or a near-stoichiometric amount of ethanol favors monoester formation. A large excess of ethanol will drive the reaction towards the diester. |
| Reaction Temperature (Anhydride Formation) | 145-170 °C | This temperature is necessary to drive the dehydration to form the anhydride. Lower temperatures may result in incomplete conversion. |
| Reaction Temperature (Alcoholysis) | 45-65 °C | A moderate temperature is sufficient for the ring-opening of the anhydride by ethanol. Higher temperatures may promote side reactions or the formation of the diester. |
| Catalyst Concentration | The amount of sulfuric acid should be catalytic. Too much acid can lead to charring and complicates the work-up. | |
| Water Removal | Complete | Efficient removal of water is crucial to drive the equilibrium towards the formation of the anhydride. Ensure the Dean-Stark trap is functioning correctly. |
| Purification | Vacuum Distillation | This is the most effective method for separating the monoethyl adipate from unreacted adipic acid and any diethyl adipate formed. Careful fractionation is key to achieving high purity. |
Analytical Characterization
The purity and identity of the synthesized monoethyl adipate should be confirmed using a combination of analytical techniques:
-
Gas Chromatography (GC): To determine the purity of the product and quantify the amounts of unreacted adipic acid and diethyl adipate.
-
High-Performance Liquid Chromatography (HPLC): Can also be used for purity assessment, particularly for less volatile components.[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the monoethyl adipate.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H stretch, the ester C=O stretch, and the carboxylic acid C=O stretch.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Downstream Applications in Drug Development and Beyond
Monoethyl adipate is a valuable precursor in various synthetic pathways. In the pharmaceutical industry, it can be utilized in the synthesis of more complex molecules where a six-carbon aliphatic chain with differentiated termini is required. Its applications also extend to the production of:
-
Plasticizers: To improve the flexibility and durability of polymers.[1]
-
Solvents: For use in paint stripping and dissolving resins.[1][2]
-
Pigment Dispersants: To enhance the performance of paints and coatings.[1]
-
UV-Curing Materials: As a component in the formulation of UV-curable coatings and adhesives.[1][2]
Conclusion
The selective synthesis of monoethyl adipate is a crucial process for obtaining a key intermediate for numerous applications in the chemical and pharmaceutical industries. The protocol detailed herein, which proceeds through an adipic anhydride intermediate, offers a reliable and high-yielding method for producing this valuable compound with high purity. Careful control of stoichiometric ratios, reaction temperature, and efficient water removal are critical for maximizing the yield of the desired monoester and minimizing the formation of byproducts. The analytical techniques outlined are essential for ensuring the quality of the final product, which is a prerequisite for its successful application in further synthetic endeavors.
References
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- CN102351691B. Method for synthesizing adipic acid monoethyl ester. Google Patents.
- CN102351691A. Method for synthesizing adipic acid monoethyl ester. Google Patents.
- Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16).
- ChemTalk. What is Fischer Esterification?.
- Chemistry Steps. Fischer Esterification.
- Wikipedia. Fischer–Speier esterification.
- Organic Syntheses. ethyl adipate.
- CN102898306A. Synthetic method of monomethyl adipate. Google Patents.
- Zhang, Y., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Nature Communications, 14(1), 6345.
- RSC Publishing. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins.
- CN107043327A. A kind of synthetic method of monoethyl adipatee. Google Patents.
- CN105158381A. Method for detecting monoester, diester and triester in triethanolamine ester quaternary ammonium salt. Google Patents.
- MDPI. Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis.
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- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of Monoethyl Adipate (CAS 626-86-8) in Modern Chemical Applications.
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- ResearchGate. Esterification of Mono-and Dicarboxylic Acids.
- Semantic Scholar. Kinetic and Thermodynamic Parameters for Uncatalyzed Esterification of Carboxylic Acid. (2014-06-10).
- Master Organic Chemistry. Thermodynamic and Kinetic Products. (2012-02-09).
- ResearchGate. Impact of mono- and poly-ester fractions on polysorbate quantitation using mixed-mode HPLC-CAD/ELSD and the fluorescence micelle assay. (2025-08-30).
- Wikipedia. Thermodynamic and kinetic reaction control.
- ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017-08-15).
- ResearchGate. Study of analytical methods of high fatty alcohol phosphate ester.
- Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024-03-17).
- Journal of Chemical Health Risks. Kinetic and Thermodynamic Modeling of Esterification of 2- Propanol and N- Butyric Acid. (2024-02-12).
- MDPI. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. (2021-10-19).
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Application Note: Laboratory-Scale Synthesis of Ethyl 6-chloro-6-oxohexanoate
Introduction: The Versatility of a Bifunctional Reagent
Ethyl 6-chloro-6-oxohexanoate is a valuable bifunctional molecule widely employed as an intermediate in organic synthesis. Featuring both an ester and a highly reactive acyl chloride functional group, it serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals, polymers, and specialty chemicals.[1][2] The differential reactivity of the two carbonyl centers allows for selective transformations, making it a strategic component in multistep synthetic pathways.
This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound from monoethyl adipate. We will delve into the underlying chemical principles, provide a robust, step-by-step experimental procedure, and outline the necessary safety protocols and analytical methods for product validation.
Chemical Theory and Reaction Mechanism
The synthesis hinges on the selective conversion of the terminal carboxylic acid group of monoethyl adipate into an acyl chloride. This transformation is most effectively achieved using a chlorinating agent, with thionyl chloride (SOCl₂) being the reagent of choice for its efficacy and the convenient nature of its byproducts.[3][4]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, forming a protonated chlorosulfite intermediate. A chloride ion, displaced in the initial step, then acts as a nucleophile, attacking the carbonyl carbon.[4][5] The intermediate subsequently collapses, eliminating a chlorosulfite group which readily decomposes into gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5][6] The evolution of these gaseous byproducts drives the reaction to completion according to Le Châtelier's principle.
Caption: Reaction mechanism for the formation of acyl chloride.
Safety First: Handling Thionyl Chloride
Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[7][8][9][10] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield (8-inch minimum), a lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[7][11]
-
Ventilation: All operations involving thionyl chloride must be conducted in a certified chemical fume hood with sufficient airflow to prevent inhalation of vapors.[8][9]
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture. Use syringes or cannulas for transfers. Never allow thionyl chloride to come into contact with water or alcohols, as the reaction is violent and releases toxic gases.[11]
-
Spills: In case of a spill, do not use water.[10][11] Neutralize small spills with an inert absorbent material like sand or diatomaceous earth. Evacuate the area for larger spills.
-
Waste Disposal: Thionyl chloride and any contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.[7] This typically involves quenching the reagent slowly in a basic solution under controlled conditions by trained personnel.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from monoethyl adipate.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Monoethyl adipate | 626-86-8 | C₈H₁₄O₄ | 174.19 | Starting material. |
| Thionyl chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | Reagent grade, ≥99%. Handle with extreme care.[12] |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | For gas trap. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | For drying organic layer. |
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Gas trap (containing saturated sodium bicarbonate solution)
-
Vacuum distillation apparatus
Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis.
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Connect the top of the condenser to a gas trap containing a saturated solution of sodium bicarbonate to neutralize the HCl and SO₂ gases produced during the reaction. Ensure all glassware is thoroughly dried in an oven before use.
-
Reactant Charging: Charge the round-bottom flask with monoethyl adipate (e.g., 34.8 g, 0.2 mol).
-
Reagent Addition: Add thionyl chloride (e.g., 35.7 g, 22 mL, 0.3 mol, 1.5 equivalents) to the dropping funnel. Begin stirring the monoethyl adipate and add the thionyl chloride dropwise over 30-45 minutes. The reaction is exothermic, and gas evolution will be observed. Control the addition rate to maintain a steady, manageable effervescence.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-90 °C) using a heating mantle. Maintain the reflux for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess, unreacted thionyl chloride by simple distillation at atmospheric pressure (boiling point of SOCl₂ ≈ 76 °C).
-
Assemble a vacuum distillation apparatus and distill the remaining crude product under reduced pressure. Collect the fraction boiling at approximately 128-130 °C at 17 mmHg.[13]
-
Quantitative Data Summary
| Parameter | Value |
| Monoethyl adipate | 34.8 g (0.2 mol) |
| Thionyl chloride | 35.7 g (0.3 mol) |
| Molar Ratio (Acid:SOCl₂) | 1 : 1.5 |
| Reaction Temperature | Reflux (~80-90 °C) |
| Reaction Time | 2-3 hours |
| Expected Product BP | 128-130 °C @ 17 mmHg[13] |
| Theoretical Yield | ~38.5 g |
| Expected Yield | 85-90% |
Product Characterization and Validation
Confirming the structure and purity of the final product is a critical step.
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid method for confirming the functional group transformation.
-
Disappearance of O-H stretch: The broad O-H stretching band of the carboxylic acid (typically ~3300-2500 cm⁻¹) should be absent in the product spectrum.
-
Appearance of C=O (Acyl Chloride) stretch: A new, strong, and sharp absorption band should appear at a high frequency, characteristic of an acyl chloride, typically in the range of 1810-1790 cm⁻¹.[14][15][16]
-
Presence of C=O (Ester) stretch: The C=O stretching band for the ethyl ester group should remain, typically around 1735 cm⁻¹.[15][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation. The expected ¹H NMR signals for this compound in CDCl₃ are as follows:[13]
-
δ 4.14 (q, 2H, J=7.2Hz): The quartet corresponds to the -OCH₂ CH₃ protons of the ethyl ester.
-
δ 2.93 (t, 2H, J=6.8Hz): The triplet corresponds to the methylene protons adjacent to the acyl chloride group (-CH₂ COCl).
-
δ 2.33 (t, 2H, J=7.2Hz): The triplet corresponds to the methylene protons adjacent to the ester carbonyl group (-CH₂ COOEt).
-
δ 1.67-1.78 (m, 4H): The multiplet corresponds to the two central methylene groups in the alkyl chain.
-
δ 1.24 (t, 3H, J=7.2Hz): The triplet corresponds to the terminal methyl protons of the ethyl ester (-OCH₂CH₃ ).
Conclusion
This application note outlines a reliable and efficient laboratory-scale protocol for the synthesis of this compound. The procedure utilizes the well-established reaction of a carboxylic acid with thionyl chloride to produce the target acyl chloride in high yield. The critical importance of stringent safety measures when handling thionyl chloride cannot be overstated. The provided analytical data serves as a benchmark for the successful validation of the synthesized product, ensuring its suitability for subsequent research and development applications.
References
- Thionyl chloride - Safety Data Sheet. (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
- NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY.
- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
- NOAA. (n.d.). THIONYL CHLORIDE - CAMEO Chemicals.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of this compound.
- LibreTexts. (n.d.). Infrared Spectroscopy.
- LibreTexts. (2019). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides.
- Google Patents. (n.d.). CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate.
- OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry.
- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
- McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition.
- LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride.
- Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
- ChemSynthesis. (2025). This compound.
- PubChem. (n.d.). Mthis compound.
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- gsrs. (n.d.). This compound.
- ResearchGate. (2022). How can change ethyl-6-chloro-oxxohexanoate to ethyl-8-chloro-6-oxooctanoate?.
- Chemsrc. (2025). CAS#:1071-71-2 | this compound.
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Application Notes: Ethyl 6-chloro-6-oxohexanoate in Advanced Polymer Synthesis
Introduction
Ethyl 6-chloro-6-oxohexanoate, also known as ethyl adipoyl chloride, is a bifunctional molecule derived from adipic acid, a common precursor in polymer production.[1] Its structure contains two key reactive sites: a terminal ethyl ester and a highly reactive acyl chloride group. This unique combination makes it a valuable tool in polymer chemistry, not as a high-volume monomer for bulk plastics, but as a strategic specialty reagent for synthesizing polymers with precisely controlled architectures and functionalities. The high reactivity of the acyl chloride group allows it to initiate polymerizations or act as an efficient coupling agent, while the stable ethyl ester group can be retained as a terminal functionality or be subjected to further chemical modification post-polymerization.
These application notes will explore the primary role of this compound as a potent initiator for the cationic ring-opening polymerization (CROP) of cyclic esters, with a focus on producing functional poly(ε-caprolactone) (PCL), a widely used biodegradable and biocompatible polyester.[2][3]
Core Application: Initiation of Cationic Ring-Opening Polymerization (CROP)
The most significant application of this compound in polymer chemistry is as an initiator for the cationic ring-opening polymerization of cyclic monomers, such as ε-caprolactone (CL).[2][4] The acyl chloride moiety is a strong electrophile, capable of initiating polymerization without the need for a separate catalyst, which is often required in other ROP mechanisms.[5]
Mechanism of Initiation and Propagation
The polymerization process begins when the acyl chloride group of this compound reacts with the oxygen atom of the ε-caprolactone monomer. This reaction is believed to proceed through the formation of a highly reactive acyloxonium ion intermediate. This intermediate is unstable and rapidly undergoes ring-opening, creating a new cationic species at the end of the growing polymer chain. This new cation then attacks another monomer molecule, propagating the polymerization in a chain-growth fashion.[6][7]
The key advantage of this initiation method is the covalent incorporation of the initiator fragment into the polymer chain. The resulting PCL chain will have an ethyl ester group at one end (the α-terminus), derived directly from the initiator molecule. This provides a reliable method for producing α-functionalized polyesters.
Diagram: CROP Mechanism of ε-Caprolactone
Caption: CROP workflow initiated by this compound.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of α-Ethyl Ester Terminated Poly(ε-caprolactone) (PCL)
This protocol describes the synthesis of PCL via CROP using this compound as the initiator. The reaction must be conducted under anhydrous conditions to prevent premature termination of the growing polymer chains by water.[8][9]
A. Materials & Reagents:
-
ε-Caprolactone (monomer), >99% purity
-
This compound (initiator), >98% purity
-
Dichloromethane (DCM), anhydrous, >99.8%
-
Methanol, ACS grade (for precipitation)
-
Argon or Nitrogen gas, high purity
-
Calcium hydride (CaH₂)
B. Pre-reaction Preparations (Causality Explained):
-
Monomer Purification: ε-Caprolactone must be dried to remove trace water, which can act as a competing initiator or a terminating agent, leading to poor control over molecular weight and a broader polydispersity. Dry the monomer over CaH₂ for at least 48 hours and then distill it under reduced pressure. Store the purified monomer under an inert atmosphere.
-
Glassware: All glassware (reaction flask, dropping funnel, etc.) must be flame-dried or oven-dried at 120°C for several hours and cooled under a stream of inert gas to remove adsorbed moisture.[8]
C. Polymerization Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.
-
Under a positive pressure of inert gas, add the desired amount of purified ε-caprolactone to the flask via a dry syringe.
-
Add anhydrous dichloromethane to dissolve the monomer. The target concentration is typically between 1-2 M.
-
Cool the reaction mixture to 0°C using an ice bath. This is done to moderate the initial exothermic reaction upon initiator addition, ensuring a more controlled polymerization.
-
In a separate dry vial, prepare a stock solution of the initiator, this compound, in anhydrous dichloromethane.
-
Slowly add the initiator solution dropwise to the stirred monomer solution via syringe. The molar ratio of monomer to initiator ([M]/[I]) will determine the theoretical degree of polymerization and thus the final molecular weight.
-
Allow the reaction to warm to room temperature and stir for the desired time (e.g., 12-24 hours). The reaction progress can be monitored by taking small aliquots and analyzing the monomer conversion via ¹H NMR.
-
Termination: Once the desired conversion is reached, the polymerization can be terminated by adding a small amount of a quenching agent, such as methanol.
D. Purification:
-
Concentrate the polymer solution using a rotary evaporator.
-
Precipitate the crude polymer by slowly pouring the concentrated solution into a large excess of cold methanol (a non-solvent for PCL) with vigorous stirring.
-
The white, fibrous PCL will precipitate out. Collect the polymer by filtration.
-
Wash the collected polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the final polymer product in a vacuum oven at 30-40°C until a constant weight is achieved.
Characterization of the Resulting Polymer
To validate the success of the polymerization and determine the properties of the synthesized PCL, several standard characterization techniques are employed.[3][10]
-
¹H NMR Spectroscopy: Used to confirm the polymer structure, verify the presence of the ethyl ester end-group from the initiator, and calculate the number-average molecular weight (Mₙ) by comparing the integration of the initiator's protons with the polymer backbone protons.
-
Gel Permeation Chromatography (GPC): This technique is essential for determining the molecular weight distribution (Mₙ, Mₙ) and the polydispersity index (Đ = Mₙ/Mₙ). A narrow Đ (typically < 1.5) indicates a well-controlled polymerization.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the chemical identity of the polymer by identifying characteristic functional groups, most notably the strong carbonyl (C=O) stretch of the ester groups in the PCL backbone at ~1725 cm⁻¹.
Table 1: Example Data for PCL Synthesis
The following table summarizes expected outcomes for the polymerization of ε-caprolactone using this compound as an initiator under controlled conditions.
| Entry | [M]/[I] Ratio | Time (h) | Conversion (%) | Mₙ (Theor.) ( g/mol ) | Mₙ (GPC) ( g/mol ) | Đ (PDI) |
| 1 | 50:1 | 12 | 95 | 5,420 | 5,200 | 1.18 |
| 2 | 100:1 | 18 | 96 | 10,950 | 10,500 | 1.25 |
| 3 | 200:1 | 24 | 94 | 21,440 | 20,100 | 1.31 |
Note: Data are representative and actual results may vary based on specific reaction conditions.
Further Applications and Considerations
While primarily used as an initiator, the related compound adipoyl chloride (the di-acyl chloride version) is a common monomer in step-growth polymerization for producing polyamides like Nylon 6,6 and other polyesters.[11][12][13] The principles of handling reactive acyl chlorides—namely, the stringent need for anhydrous conditions—are directly transferable from those applications.[8]
The ethyl ester end-group introduced by this compound can be further functionalized. For example, it can be hydrolyzed to a carboxylic acid, providing a reactive site for conjugation with drugs, peptides, or other polymers, making it a valuable tool for creating advanced biomaterials and drug delivery systems.
References
- Sivabalan, M., et al. (2014). Poly-e-caprolactone (PCL), a promising polymer for pharmaceutical and biomedical applications: Focus on nanomedicine in cancer. ResearchGate.
- ResearchGate. (n.d.). Cationic ring opening polymerization mechanism.
- Gomez-Platero, N., et al. (2024). Mechanism of cationic ring-opening polymerisation of ε-caprolactone using metallocene/borate catalytic systems: a DFT and NCI study on chain initiation, propagation and termination. RSC Publishing.
- Lin, W. J., et al. (2018). Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles. PMC - NIH.
- Pankin, D., et al. (2020). Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. PMC - NIH.
- ResearchGate. (n.d.). 7: Ring opening of ε-caprolactone through cationic mechanism.
- ResearchGate. (2007). Acyl chloride‐facilitated condensation polymerization for the synthesis of heat‐sensitive poly(anhydride‐ester)s.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Adipoyl Chloride: A Versatile Dichloride for High-Performance Polymers and Specialty Chemicals.
- Frontiers. (n.d.). Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst.
- ResearchGate. (n.d.). Bio-based divalent acyl chlorides and their polymerization.
- ChemSynthesis. (2025). This compound.
- RSC Publishing. (n.d.). Phosphazene-catalyzed ring-opening polymerization of ε-caprolactone: influence of solvents and initiators.
- Google Patents. (n.d.). ES2328122T3 - ADDITION OF ORGANIC INITIATORS DURING THE PRESSURE FALL IN THE POLYMERIZATION OF VINYL CHLORIDE MONOMERS..
- RSC Publishing. (2020). Ring opening polymerization of ε-caprolactone through water.
- PubChem. (n.d.). Ethyl 6-chloro-2-oxohexanoate.
- ResearchGate. (n.d.). Bulk polymerization of ε-Caprolactone (ε-CL).
- MDPI. (2025). Synthesis, Characterization, and Application of Polymer-Based Materials.
- MDPI. (n.d.). Synthesis, Characterization and Sensor Application of Novel PCL-Based Triblock Copolymers.
- ResearchGate. (n.d.). Synthesis and characterization of core–shell magnetic molecularly imprinted polymer nanocomposites for the detection of interleukin-6.
- MDPI. (n.d.). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-chloro-6-oxohexanoate
Welcome to the technical support center for the synthesis of Ethyl 6-chloro-6-oxohexanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we address specific issues in a practical, question-and-answer format, grounding our advice in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
The most prevalent and reliable method for synthesizing this compound (also known as Adipic acid monoethyl ester chloride) is the reaction of Adipic acid monoethyl ester with a chlorinating agent. The two most widely used chlorinating agents for this transformation are Thionyl chloride (SOCl₂) and Oxalyl chloride ((COCl)₂).[1][2]
-
Thionyl Chloride (SOCl₂): This is often the reagent of choice due to its cost-effectiveness and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[3][4] The reaction is typically performed neat or in an inert solvent.
-
Oxalyl Chloride ((COCl)₂): This reagent is highly reactive and often yields very pure products.[1] It is particularly useful for reactions sensitive to higher temperatures, as it can be used under milder conditions, often with a catalytic amount of N,N-dimethylformamide (DMF).[5]
-
Alternative Reagents: Other reagents like phosphorus pentachloride (PCl₅) can also be used, but are less common for this specific synthesis.[3] Another patented method utilizes bis(trichloromethyl) carbonate, also known as triphosgene, as the chlorinating agent.[6]
Q2: My reaction yield is consistently low. What are the most critical parameters I should investigate?
Low yields in acyl chloride synthesis are a frequent issue and can typically be traced back to a few critical factors.[5]
-
Presence of Moisture: Acyl chlorides are extremely reactive towards water. Any moisture in the starting material (Adipic acid monoethyl ester), solvent, or glassware will hydrolyze the product back to the carboxylic acid, drastically reducing your yield.[5] It is imperative to use anhydrous solvents and thoroughly dried glassware.
-
Purity and Stoichiometry of Reagents: The purity of your Adipic acid monoethyl ester is crucial. Additionally, ensure you are using a sufficient excess of the chlorinating agent (typically 1.5-2.5 equivalents) to drive the reaction to completion.[5] Old or improperly stored thionyl chloride can decompose and will be less effective.[5]
-
Reaction Temperature and Time: The reaction may be incomplete if the temperature is too low or the reaction time is too short. For thionyl chloride, heating the reaction mixture (e.g., to 60-80°C) is common to ensure full conversion.[5][6] Monitoring the reaction by a technique like TLC (by quenching a small sample with an alcohol like methanol to form the stable methyl ester) can help determine the optimal reaction time.[7]
-
Catalyst (if applicable): When using oxalyl chloride, a catalytic amount of DMF is essential for the reaction to proceed efficiently. Ensure it is added correctly.
Q3: How can I effectively monitor the progress of the reaction?
Monitoring the conversion of a carboxylic acid to an acyl chloride can be tricky with standard techniques like Thin Layer Chromatography (TLC) because the acyl chloride is highly reactive and may hydrolyze back to the starting material on the silica plate.[7]
A reliable method is to take a small aliquot from the reaction mixture and quench it with a dry nucleophile, such as anhydrous methanol or benzylamine. This converts the reactive acyl chloride into a stable ester or amide derivative, which can be easily distinguished from the starting carboxylic acid on a TLC plate.[7] The disappearance of the starting material spot indicates the completion of the reaction.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and purification of this compound.
Problem 1: Low or No Product Formation
You've run the reaction, but the workup yields very little or no desired product.
Caption: Troubleshooting Decision Tree for Low Yield.
-
Cause A: Water Contamination. The acyl chloride product is readily hydrolyzed.
-
Solution: Ensure all glassware is rigorously dried in an oven or flame-dried under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents, and ensure your starting material is dry.[5]
-
-
Cause B: Degraded Chlorinating Agent. Thionyl chloride degrades upon exposure to moisture.
-
Solution: Use a freshly opened bottle of thionyl chloride or distill it before use. Ensure you are using a sufficient stoichiometric excess.[5]
-
-
Cause C: Incomplete Reaction. The reaction conditions may not be vigorous enough.
Problem 2: Product is Dark or Discolored
The final distilled product has a dark brown or yellow color, indicating impurities.
-
Cause A: Impure Starting Materials. Impurities in the Adipic acid monoethyl ester or the chlorinating agent can lead to colored byproducts.[5]
-
Solution: Ensure the purity of your starting materials. Using freshly distilled thionyl chloride can often solve this issue.
-
-
Cause B: Excessive Heat or Reaction Time. Prolonged heating can cause decomposition and the formation of colored impurities.
-
Solution: Do not heat the reaction for longer than necessary. Once the reaction is complete (as determined by monitoring), proceed with the workup. Use vacuum distillation for purification at a lower temperature to prevent thermal degradation. A typical boiling point for the product is 128-130°C at 17 mmHg.[6]
-
Problem 3: Significant Amount of Unreacted Starting Material in Product
After workup, you observe a large amount of Adipic acid monoethyl ester alongside your product.
-
Cause A: Insufficient Chlorinating Agent. Not enough chlorinating agent was used to convert all of the starting material.
-
Solution: Re-evaluate your stoichiometry. Use at least 1.5 equivalents of the chlorinating agent. For less reactive systems, up to 2.5 equivalents may be necessary.[5]
-
-
Cause B: Premature Workup. The reaction was stopped before it went to completion.
-
Solution: Allow the reaction to run for a longer duration. Use the quenching/TLC method described in the FAQs to be certain the reaction is complete before beginning the workup.
-
Experimental Protocols & Data
Optimized Protocol for Synthesis using Thionyl Chloride
This protocol is a self-validating system designed for high yield and purity.
Caption: General Experimental Workflow.
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced. Ensure all glassware is thoroughly oven- or flame-dried.[5]
-
Charging Reagents: Charge the flask with Adipic acid monoethyl ester (1.0 equivalent). Under an inert atmosphere (N₂ or Ar), slowly add Thionyl chloride (1.5–2.5 equivalents) to the flask with stirring. The initial reaction can be exothermic.
-
Reaction: Heat the mixture to 60–80°C and maintain this temperature with stirring. Monitor the reaction's progress every hour using the quenching method described above. A typical reaction time is 4–8 hours.[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure. This can be done carefully on a rotary evaporator or by simple distillation.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a clear, colorless liquid.[6]
Table 1: Comparison of Chlorinating Agents and Conditions
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Bis(trichloromethyl) carbonate |
| Equivalents | 1.5 - 2.5 | 1.2 - 1.5 | 0.34 - 1.0 |
| Catalyst | None (or cat. DMF) | Catalytic DMF (required) | Organic Amine (e.g., DMF) |
| Temperature | 60 - 80 °C | 0 °C to Room Temp | 50 - 80 °C |
| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) | Phosgene (traces), CO₂ |
| Advantages | Cost-effective, gaseous byproducts | High reactivity, high purity, mild conditions | Solid reagent, high yield reported |
| Disadvantages | Harsher conditions, potential for side reactions | More expensive, toxic gaseous byproducts | Generates phosgene, requires catalyst |
| Typical Yield | Good to Excellent | Excellent | 88 - 89%[6] |
This table synthesizes common knowledge and data from sources discussing general acyl chloride formation.[1][5][6]
References
- Google Patents. (2008). CN101125815A - A kind of chemical synthesis method of this compound.
- Yufeng. (2024). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Yufeng. (2024). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights.
- Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides).
- Organic Syntheses. (n.d.). Procedure.
- ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?.
Sources
- 1. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101125815A - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Side reactions in the synthesis of lipoic acid from Ethyl 6-chloro-6-oxohexanoate
Welcome to the technical support center for the synthesis of α-lipoic acid, focusing on the common route from Ethyl 6-chloro-6-oxohexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield, purity, and reproducibility of your synthesis.
I. Overview of the Synthetic Pathway
The synthesis of α-lipoic acid from this compound typically proceeds through the key intermediate, Ethyl 6,8-dichlorooctanoate. This intermediate is then subjected to a cyclization reaction with a sulfur source, most commonly sodium disulfide (Na₂S₂), to form the characteristic 1,2-dithiolane ring of lipoic acid, followed by hydrolysis of the ethyl ester. While this route is well-established, several side reactions can occur, leading to decreased yields and challenging purification steps. Understanding and controlling these side reactions is crucial for a successful synthesis.
Diagram of the Core Synthetic Pathway
Caption: Core reaction sequence for α-lipoic acid synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the final lipoic acid product?
A1: Low yields are often attributed to the formation of polymeric byproducts and incomplete cyclization during the dithiolane ring formation step. Over-polymerization, in particular, can be difficult to reverse and complicates the purification process, leading to significant product loss. Careful control of reaction temperature and stoichiometry is critical to favor the intramolecular cyclization over intermolecular polymerization.
Q2: I am observing an impurity with a similar polarity to lipoic acid in my HPLC analysis. What could it be?
A2: A common impurity that co-elutes or has a similar polarity to lipoic acid is 1,2,3-trithiane-4-pentanoic acid, often referred to as "Impurity A"[1]. This impurity arises from the reaction with excess elemental sulfur during the in-situ preparation of sodium disulfide. Its structural similarity makes it challenging to separate by conventional chromatography[1].
Q3: Is the preparation of the sodium disulfide (Na₂S₂) reagent critical?
A3: Absolutely. The quality and composition of the sodium disulfide solution directly impact the outcome of the cyclization reaction. It is typically prepared in situ by reacting sodium sulfide (Na₂S) with elemental sulfur[2]. The molar ratio of these two components must be carefully controlled to minimize the presence of unreacted polysulfides, which can lead to the formation of "Impurity A" and other side products.
Q4: Can I use a different sulfur source instead of sodium disulfide?
A4: While sodium disulfide is the most commonly reported reagent for this transformation, other sulfur nucleophiles can be used. For instance, reaction with thiourea to form an isothiuronium salt, followed by hydrolysis and oxidation, is another route, though it can be longer and involve more steps[2]. Each method has its own set of potential side reactions and optimization parameters.
Q5: What is the best way to monitor the progress of the cyclization reaction?
A5: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the disappearance of the starting material (Ethyl 6,8-dichlorooctanoate) and the formation of the product (Ethyl α-lipoate). A reversed-phase C18 column with a UV detector is typically suitable[3]. For analyzing polymeric impurities, Size Exclusion Chromatography (SEC) is more appropriate[4].
III. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of α-lipoic acid.
Problem 1: Low Yield of α-Lipoic Acid
Potential Causes:
-
Polymerization: The most significant contributor to low yields is the formation of linear and cross-linked polymers of lipoic acid. This can be initiated by heat or radical species[5][6]. The disulfide bond in the dithiolane ring can open and react with other molecules to form long polymer chains[7].
-
Incomplete Cyclization: The reaction conditions may not be optimal for the intramolecular cyclization to form the dithiolane ring, leading to unreacted starting material or linear dithioether intermediates.
-
Formation of Side Products: The formation of "Impurity A" or other byproducts consumes the starting material and reduces the yield of the desired product.
-
Hydrolysis of Dichloroester: The starting material, Ethyl 6,8-dichlorooctanoate, can undergo hydrolysis under basic conditions if the reaction is not properly controlled, rendering it unreactive for the cyclization step.
Recommended Solutions:
-
Control Reaction Temperature: Maintain the reaction temperature within the optimal range (typically 70-80°C) during the cyclization step. Higher temperatures can promote polymerization[6].
-
Optimize Stoichiometry: Use a slight excess of the sodium disulfide reagent to ensure complete conversion of the dichloroester, but avoid a large excess of elemental sulfur to prevent the formation of "Impurity A".
-
Use of Phase Transfer Catalysts: Employing a phase transfer catalyst, such as tetrabutylammonium bromide, can enhance the reaction rate and selectivity of the cyclization, especially in biphasic systems[2][8].
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and potential radical-initiated side reactions.
-
Controlled Addition: Slowly add the Ethyl 6,8-dichlorooctanoate to the heated sodium disulfide solution to maintain a low concentration of the dichloroester, which favors the intramolecular cyclization over intermolecular polymerization.
Problem 2: Presence of Polymeric Impurities
Potential Causes:
-
High Reaction Temperature: As mentioned, elevated temperatures can lead to thermally induced ring-opening polymerization of the dithiolane ring[5].
-
Presence of Radical Initiators: Trace amounts of impurities that can act as radical initiators can trigger polymerization[4].
-
Prolonged Reaction Times: Extending the reaction time unnecessarily can increase the likelihood of polymer formation.
Recommended Solutions:
-
Strict Temperature Control: Adhere to the optimized reaction temperature.
-
Purification of Solvents and Reagents: Ensure that all solvents and reagents are free from peroxides or other potential radical initiators.
-
Monitor Reaction Progress: Use HPLC to monitor the reaction and stop it once the starting material has been consumed to avoid prolonged heating.
-
Purification Strategy: If polymers are formed, they can sometimes be removed by precipitation from a suitable solvent system or by column chromatography using silica gel[9].
Diagram of Polymerization Side Reaction
Caption: Polymerization of α-lipoic acid via ring-opening.
Problem 3: Detection of "Impurity A" (1,2,3-Trithiane-4-pentanoic acid)
Potential Causes:
-
Excess Elemental Sulfur: This impurity is known to form when an excess of elemental sulfur is used in the preparation of the sodium disulfide reagent[1]. The excess sulfur can insert into the disulfide bond of lipoic acid or react with the dichloroester.
-
Photochemical Degradation: In some cases, lipoic acid can degrade under UV light to form "Impurity A"[1].
Recommended Solutions:
-
Stoichiometric Control of Na₂S₂ Preparation: Carefully control the molar ratio of sodium sulfide to sulfur when preparing the sodium disulfide solution. A 1:1 molar ratio is theoretically required.
-
Protect from Light: While primarily a concern during storage and handling of the final product, it is good practice to protect the reaction mixture from strong light sources.
-
Purification: Due to its similar polarity to lipoic acid, purification can be challenging. Specialized chromatographic methods, such as preparative HPLC, may be necessary for its removal[1].
Diagram of "Impurity A" Formation
Caption: Formation of "Impurity A" from excess sulfur.
IV. Experimental Protocols
Protocol 1: Preparation of Sodium Disulfide (Na₂S₂) Solution (In Situ)
Materials:
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Elemental sulfur powder
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium sulfide nonahydrate (1.0 eq).
-
Add ethanol to dissolve the sodium sulfide. Gentle heating may be required.
-
Once dissolved, add elemental sulfur powder (1.0 eq) to the solution.
-
Heat the mixture to reflux with stirring until all the sulfur has dissolved, and the solution turns a clear reddish-brown.
-
Cool the solution to the desired reaction temperature before adding the Ethyl 6,8-dichlorooctanoate.
Note: The exact concentrations and solvent will depend on the specific synthetic procedure being followed.
Protocol 2: Cyclization to form Ethyl α-lipoate
Materials:
-
Ethyl 6,8-dichlorooctanoate
-
Sodium disulfide solution (from Protocol 1)
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide), optional
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Heat the prepared sodium disulfide solution to the reaction temperature (e.g., 75-80°C) under an inert atmosphere.
-
If using a phase transfer catalyst, add it to the sodium disulfide solution.
-
In a separate dropping funnel, dissolve the Ethyl 6,8-dichlorooctanoate in a small amount of the reaction solvent.
-
Slowly add the solution of Ethyl 6,8-dichlorooctanoate to the hot sodium disulfide solution over a period of 1-2 hours with vigorous stirring.
-
After the addition is complete, maintain the reaction at the same temperature and monitor its progress by HPLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and proceed with the workup and purification.
V. Data Presentation
Table 1: Common Impurities and their Identification
| Impurity | Common Name | Typical Analytical Observation | Potential Cause |
| Poly(α-lipoic acid) | Polymeric impurities | Broad peaks or baseline hump in HPLC, early eluting peaks in SEC | High temperature, prolonged reaction time |
| 1,2,3-Trithiane-4-pentanoic acid | Impurity A | HPLC peak with similar retention time to α-lipoic acid | Excess elemental sulfur |
| 6,8-Dihydroxyoctanoic acid | Hydrolysis product | Polar impurity peak in HPLC | Premature hydrolysis of dichloroester |
VI. References
-
European Patent Office. (2001). SYNTHESIS OF R(+)ALPHA-LIPOIC ACID (EP 1335911 B1). Retrieved from [Link]
-
Google Patents. (n.d.). CN105439925A - Preparation method for lipoic acid polymer impurities and detection... Retrieved from
-
New Drug Approvals. (2021, December 7). Alpha lipoic acid. Retrieved from [Link]
-
Google Patents. (n.d.). CN101759682A - Synthetic method of alpha-lipoic acid. Retrieved from
-
PMC. (2023, December 13). α-Lipoic acid chemistry: the past 70 years. Retrieved from [Link]
-
Veeprho. (n.d.). (±)-α-Lipoic acid | CAS 1077-28-7. Retrieved from [Link]
-
Google Patents. (n.d.). CN103058989B - A kind of preparation method of α-lipoic acid. Retrieved from
-
Cyberlipid. (n.d.). Lipoic acid analysis. Retrieved from [Link]
-
Google Patents. (n.d.). Photochemical preparation method of alpha-lipoic acid impurity A. Retrieved from
-
PubChem. (n.d.). alpha Lipoic acid. Retrieved from [Link]
-
ResearchGate. (2017, September 14). Rapid Transformation of Alkyl Halides into Symmetrical Disulfides Using Sodium Sulfide and Carbon Disulfide. Retrieved from [Link]
-
The Role of Ethyl 6,8-dichlorooctanoate in Lipoic Acid Production. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Lipoic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). lipoic acid and its Impurities. Retrieved from [Link]
-
Google Patents. (n.d.). CN105254612A - Lipoic acid impurity, preparation method of lipoic acid impurity and application of lipoic acid impurity. Retrieved from
-
ResearchGate. (n.d.). Analytical methods for the determination of alpha-lipoic acid, dihydrolipoic acid, and lipoyllysine in dietary supplements and foodstuffs. Retrieved from [Link]
-
Google Patents. (n.d.). US2792406A - Process of preparing alpha-lipoic acid using dichlorooctanoate and metal disulfide. Retrieved from
-
Semantic Scholar. (2010, November 15). Ring‐opening polymerization of lipoic acid and characterization of the polymer. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method for high-purity alpha-lipoic acid. Retrieved from [Link]
-
PMC. (2023, October 9). Controlled-Radical Polymerization of α-Lipoic Acid: A General Route to Degradable Vinyl Copolymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of alkyl halides to symmetric disulfides using Na 2 S 2 O 3.... Retrieved from [Link]
-
Google Patents. (n.d.). US2980716A - Method for preparing 6, 8-dihalooctanoic esters. Retrieved from
-
JoVE. (n.d.). Video: Preparation and Reactions of Sulfides. Retrieved from [Link]
-
ResearchGate. (n.d.). Ring‐opening polymerization of lipoic acid and characterization of the polymer. Retrieved from [Link]
-
PMC. (n.d.). α‐Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping. Retrieved from [Link]
-
ResearchGate. (2017, March). Rapid Transformation of Alkyl Halides into Symmetrical Disulfides Using Sodium Sulfide and Carbon Disulfide. Retrieved from [Link]
-
RSC Publishing. (n.d.). Polymer Chemistry. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). An Efficient Domino Cu-mediated Access to Organic Disulfides from Aryl/ Alkyl Halides: Sodium Thiosulfate Used as a Sulfurating Reagent. Retrieved from [Link]
Sources
- 1. CN113354615A - Photochemical preparation method of alpha-lipoic acid impurity A - Google Patents [patents.google.com]
- 2. CN101759682A - Synthetic method of alpha-lipoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105439925A - Preparation method for lipoic acid polymer impurities and detection method for lipoic acid polymer impurities - Google Patents [patents.google.com]
- 5. Ring‐opening polymerization of lipoic acid and characterization of the polymer | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Controlled-Radical Polymerization of α-Lipoic Acid: A General Route to Degradable Vinyl Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103058989B - A kind of preparation method of α-lipoic acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Hydrolysis of Ethyl 6-chloro-6-oxohexanoate and its prevention
Welcome to the technical support center for Ethyl 6-chloro-6-oxohexanoate (CAS: 1071-71-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and best practices for handling this highly reactive intermediate. Our goal is to help you anticipate and prevent common experimental challenges, particularly hydrolysis, ensuring the integrity and success of your synthetic routes.
Introduction: Understanding the Reactivity of this compound
This compound is a bifunctional molecule containing both an ethyl ester and a highly reactive acyl chloride. The acyl chloride moiety is the primary source of its synthetic utility and its instability. The carbon atom of the acyl chloride group is bonded to two highly electronegative atoms (oxygen and chlorine), which strongly withdraw electron density.[1] This creates a significant partial positive charge on the carbonyl carbon, making it an extremely potent electrophile, highly susceptible to attack by nucleophiles, with water being a very common and problematic one.[1][2]
This inherent reactivity makes the compound an excellent acylating agent but also demands rigorous handling to prevent its degradation via hydrolysis. This guide will address the causes, detection, and prevention of this critical side reaction.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is it the most critical issue with this compound?
A1: Hydrolysis is a chemical reaction where a molecule is cleaved by reacting with water.[3][4] For this compound, the acyl chloride group reacts vigorously and irreversibly with water to form adipic acid monoethyl ester and hydrochloric acid (HCl).[2][3]
This presents several significant problems in an experimental setting:
-
Reduced Yield: Your starting material is consumed by this side reaction, leading to a lower-than-expected or even zero yield of your intended product.[3]
-
Byproduct Contamination: The formation of the carboxylic acid byproduct complicates the purification of your desired compound, often requiring additional chromatographic steps.[3]
-
Safety Hazard: The reaction generates corrosive HCl gas, which can damage equipment and pose a risk to the researcher.[3]
The reaction is so facile that even atmospheric moisture is sufficient to initiate hydrolysis.[3] Therefore, preventing contact with water is paramount.
Q2: How can I tell if my reagent has undergone hydrolysis?
A2: There are several indicators that your this compound has been compromised by moisture:
-
Visual Observation: The most immediate sign is fuming when the container is opened or the reagent is exposed to air.[3] This is the visible formation of HCl gas as the acyl chloride reacts with humidity.
-
Analytical Detection:
-
NMR Spectroscopy: ¹H NMR of a hydrolyzed sample will show a broad singlet corresponding to the carboxylic acid proton, and shifts in the peaks adjacent to the former acyl chloride group.
-
GC-MS Analysis: This technique can identify the presence of the higher boiling point adipic acid monoethyl ester byproduct.
-
pH Measurement: A small, carefully quenched aliquot of the reaction mixture will be highly acidic upon workup due to the generation of HCl.[3]
-
-
Experimental Outcome: The most common sign is a significantly lower yield of your target molecule.[3]
Q3: What are the definitive storage conditions to ensure the stability of this compound?
A3: Proper storage is the first line of defense against hydrolysis. The compound must be protected from moisture and heat.
| Storage Parameter | Recommendation | Rationale |
| Temperature | -20°C is recommended for long-term storage.[5][6] | Low temperatures slow down the rate of any potential degradation reactions. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[3][7] | This displaces air and, critically, the atmospheric moisture that causes hydrolysis. |
| Container | Use a tightly sealed container with a secure, high-integrity cap (e.g., a septum-lined cap).[3][8] | Prevents ingress of atmospheric moisture during storage. |
| Location | Store in a cool, dry, and well-ventilated area away from incompatible materials like bases, alcohols, and strong oxidizing agents.[3][8] | Prevents accidental reactions and ensures a safe storage environment. |
Q4: Beyond storage, what are the essential principles for preventing hydrolysis during a reaction?
A4: Preventing hydrolysis during your experiment requires a proactive approach centered on creating a strictly anhydrous (water-free) environment.
-
Use Anhydrous Solvents: All solvents (e.g., Dichloromethane, THF, Diethyl Ether) must be rigorously dried and stored over molecular sieves or obtained from a solvent purification system.[3]
-
Oven-Dry All Glassware: All flasks, funnels, and stir bars must be placed in an oven (>120°C) for several hours and then cooled in a desiccator or under a stream of inert gas immediately before use.[3]
-
Maintain an Inert Atmosphere: The entire reaction should be conducted under a positive pressure of an inert gas like Nitrogen or Argon.[3] This is typically achieved using a Schlenk line or a balloon filled with the inert gas connected via a needle.
-
Control Reaction Temperature: Many acylations are exothermic. Running the reaction at a low temperature (e.g., 0°C in an ice bath) helps control the reaction rate and minimizes side reactions.[3]
-
Utilize an HCl Scavenger: In reactions where HCl is produced and could interfere with the desired chemistry (e.g., acylating an amine), a non-aqueous base such as triethylamine or pyridine should be included in the reaction mixture to neutralize the HCl as it forms.[9]
Visualizing the Hydrolysis Mechanism
The following diagram illustrates the nucleophilic addition-elimination mechanism by which water attacks the acyl chloride, leading to the formation of the unwanted carboxylic acid byproduct.
Caption: Mechanism of Acyl Chloride Hydrolysis.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Reagent bottle fumes upon opening | The compound is reacting with atmospheric moisture. | Immediately cap the bottle and flush the headspace with inert gas (N₂ or Ar). For future use, handle the reagent exclusively in a glove box or under an inert atmosphere using syringe techniques. |
| Low or no yield of the desired product | 1. The starting material was already hydrolyzed. 2. Moisture was introduced during the reaction setup or execution. | 1. Verify the purity of the starting material via ¹H NMR before use. 2. Re-evaluate your anhydrous technique. Ensure all glassware is oven-dried, solvents are certified anhydrous, and the inert atmosphere is maintained throughout the entire reaction duration.[3] |
| Reaction mixture becomes very acidic | Significant hydrolysis has occurred, generating HCl byproduct. | This confirms a breach in your anhydrous protocol. Review the entire experimental setup for potential sources of moisture (e.g., leaks in the inert gas line, insufficiently dried reagents or solvents). |
| Difficult purification due to a persistent, polar impurity | The impurity is likely the adipic acid monoethyl ester byproduct from hydrolysis. | Confirm the identity of the byproduct using analytical methods (e.g., LC-MS, NMR). If confirmed, the reaction must be repeated with stricter adherence to anhydrous protocols to prevent its formation. |
Experimental Protocols
Protocol 1: Proper Handling and Dispensing under Anhydrous Conditions
This protocol outlines the standard procedure for transferring a moisture-sensitive liquid like this compound from its storage bottle to a reaction flask.
-
Preparation: Ensure your reaction flask is oven-dried, assembled, and under a positive pressure of Nitrogen or Argon.
-
Reagent Equilibration: Allow the bottle of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Inert Gas Purge: Puncture the septum of the reagent bottle with a needle connected to an inert gas line. Puncture with a second "outlet" needle to allow the headspace to be flushed for several minutes.
-
Syringe Preparation: Take a clean, dry glass syringe and flush it several times with the inert gas from your reaction line.
-
Transfer: Insert the syringe needle through the septum into the liquid. Slowly draw the required volume into the syringe. To prevent suck-back, it is helpful to have a slight positive pressure of inert gas in the bottle.
-
Dispensing: Quickly and carefully transfer the syringe to your reaction flask and inject the reagent through the flask's septum. For additions to a cooled solution, the liquid should be added dropwise below the surface of the solvent.[3]
-
Storage: After withdrawing the reagent, re-flush the bottle's headspace with inert gas, remove the needles, and securely store the bottle at -20°C.
Protocol 2: General Anhydrous Reaction Setup
This workflow provides a blueprint for setting up a reaction that is protected from atmospheric moisture.
Caption: Workflow for Anhydrous Reaction Setup.
References
- ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?
- Chemsrc. (2025). CAS#:1071-71-2 | Ethyl6-chloro-6-oxohexanoate(ThiocticAcidImpurity).
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. analytical methods.
- Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides.
- PubChem. (n.d.). This compound (C8H13ClO3).
- Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
- J Michelle Leslie. (2020). Hydrolysis of an acid chloride. [Online] YouTube.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CAS#:1071-71-2 | Ethyl6-chloro-6-oxohexanoate(ThiocticAcidImpurity) | Chemsrc [chemsrc.com]
- 6. This compound CAS#: 1071-71-2 [m.chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting low yield in Friedel-Crafts acylation with Ethyl 6-chloro-6-oxohexanoate
A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Low Yield with Ethyl 6-chloro-6-oxohexanoate
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed to provide in-depth, experience-driven advice to help you overcome challenges and optimize the yield of your acylation reactions, with a specific focus on the use of bifunctional reagents like this compound.
Part 1: Frequently Asked Questions (FAQs) & Quick Diagnosis
This section addresses the most common initial hurdles encountered during Friedel-Crafts acylation.
Q1: My reaction shows no product formation at all. What are the most immediate culprits?
Low or nonexistent yields in Friedel-Crafts acylation often trace back to a few critical factors. The most common are inactive catalysts, the use of a deactivated aromatic substrate, or impure reagents.[1] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture and will be rendered inactive by any water present in the reaction system.[1][2] Furthermore, if your aromatic ring possesses strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it may be too deactivated for the electrophilic substitution to occur.[1]
Q2: I'm using this compound. Does the ester group interfere with the reaction?
Yes, the presence of the ethyl ester group is a critical consideration. The carbonyl oxygen of the ester is a Lewis basic site. It will compete with the acyl chloride for the Lewis acid catalyst (e.g., AlCl₃). This necessitates using a greater stoichiometric amount of the catalyst, as a portion will be sequestered by the ester, in addition to the amount complexing with the acyl chloride and the final ketone product.[3][4]
Q3: Why is more than a catalytic amount of Lewis acid required for acylation?
Unlike Friedel-Crafts alkylation, acylation requires at least a stoichiometric amount of the Lewis acid.[1][3] This is because the ketone product formed is a Lewis base and forms a stable complex with the Lewis acid.[2][3] This complexation deactivates both the product towards further reaction (preventing polyacylation) and the Lewis acid, effectively removing it from the catalytic cycle.[1][4] Therefore, you must use enough Lewis acid to activate the acyl chloride and to complex with the product.
Q4: Can I use any solvent for this reaction?
No, solvent choice is crucial. The solvent must be inert to the highly reactive conditions. Halogenated solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are common choices.[5] It is critical to avoid solvents that can act as Lewis bases (e.g., ethers, acetone) as they will compete for and deactivate the Lewis acid catalyst. The polarity of the solvent can also influence product distribution, particularly in cases where kinetic and thermodynamic products differ.[5]
Part 2: Systematic Troubleshooting Guide for Low Yield
If the initial checks from the FAQ section do not resolve your low yield issues, a more systematic approach is required. This guide is structured by observable symptoms in the lab.
Symptom 1: Reaction is sluggish or fails to proceed to completion.
Possible Cause A: Inadequate Lewis Acid Stoichiometry
-
The "Why": As established, the Lewis acid (e.g., AlCl₃) is not a true catalyst in this reaction; it is a reagent that is consumed. It forms complexes with the acyl chloride to generate the reactive acylium ion, with the ester group on your specific reagent (this compound), and with the final ketone product.[3][4][6] An insufficient amount will stall the reaction.
-
Solution: For a substrate containing an ester, a minimum of 2.2 equivalents of AlCl₃ is recommended: ~1.1 eq to activate the acyl chloride and ~1.1 eq to complex with the ester and the resulting ketone product. It is often beneficial to perform a small-scale optimization study varying the AlCl₃ from 2.2 to 3.0 equivalents.
Possible Cause B: Poor Quality or Deactivated Lewis Acid
-
The "Why": Aluminum chloride is highly hygroscopic. It reacts vigorously with atmospheric moisture to form aluminum hydroxide, which is catalytically inactive.[2][7] Using AlCl₃ from a container that has been open for a long time is a common source of failure.
-
Solution: Use AlCl₃ from a freshly opened bottle. Ensure it is a fine, free-flowing powder. Clumped or discolored AlCl₃ is a sign of decomposition. For rigorous experiments, consider subliming the AlCl₃ immediately before use under an inert atmosphere. Handle it quickly in a glove box or glove bag to minimize exposure to air.[8]
Possible Cause C: Presence of Water or Other Protic Impurities
-
The "Why": Water hydrolyzes both the acyl chloride starting material and, more critically, the Lewis acid catalyst.[1][7] This leads to the formation of HCl and aluminum hydroxides, consuming your reagents and inhibiting the reaction.
-
Solution: All glassware must be rigorously dried, either in an oven (e.g., >120 °C) overnight or by flame-drying under vacuum, and then cooled under an inert atmosphere (N₂ or Argon).[2] Solvents must be anhydrous grade, preferably taken from a solvent purification system or distilled from an appropriate drying agent (e.g., CaH₂ for chlorinated solvents).
Symptom 2: Formation of multiple, unidentified side products.
Possible Cause A: Reaction Temperature is Too High
-
The "Why": Friedel-Crafts acylations are often exothermic. Uncontrolled temperature can lead to charring, decomposition of starting materials, or side reactions. While heating can sometimes be necessary to overcome a high activation barrier, it must be carefully controlled.[1]
-
Solution: Control the rate of reaction by slow, portion-wise addition of the Lewis acid to the substrate/acyl chloride mixture at a low temperature (typically 0 °C). Alternatively, add the acyl chloride dropwise to a suspension of the Lewis acid and aromatic substrate at 0 °C. After the addition is complete, allow the reaction to warm slowly to room temperature and stir for several hours or overnight.
Possible Cause B: Deactivated Aromatic Substrate
-
The "Why": Friedel-Crafts reactions fail with aromatic rings that are strongly deactivated by electron-withdrawing groups (e.g., nitrobenzene, benzonitrile, or aryl ketones).[1][9] The reaction is an electrophilic aromatic substitution, and these groups reduce the nucleophilicity of the aromatic ring, making it unable to attack the acylium ion.[1]
-
Solution: If your aromatic substrate is deactivated, the reaction is unlikely to work under standard conditions. You may need to consider alternative synthetic routes or explore the use of much stronger catalytic systems, such as triflic acid, which can sometimes acylate moderately deactivated rings.[2]
Part 3: Experimental Protocols & Data
Detailed Protocol: General Procedure for Friedel-Crafts Acylation
This protocol provides a robust starting point for your experiment.
-
Glassware Preparation: Oven-dry all glassware (a three-neck round-bottom flask, addition funnel, and condenser) at 125°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Reagent Charging: In a glovebox or under a strong counterflow of inert gas, charge the three-neck flask with anhydrous aluminum chloride (AlCl₃, 2.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) via cannula or syringe to the flask containing the AlCl₃. Begin stirring to form a suspension.
-
Substrate Addition: To the stirred suspension, add the aromatic substrate (1.0 equivalent) either neat (if liquid) or as a solution in minimal anhydrous CH₂Cl₂.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in anhydrous CH₂Cl₂ in the addition funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction mixture back to 0 °C. Very slowly and cautiously quench the reaction by pouring it onto a stirred mixture of crushed ice and concentrated HCl.[10] Caution: This process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with CH₂Cl₂.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography or recrystallization as appropriate.
Table 1: Lewis Acid and Solvent Selection Guide
| Lewis Acid | Typical Stoichiometry | Common Solvents | Advantages | Disadvantages |
| AlCl₃ | >2.0 eq | Dichloromethane, 1,2-Dichloroethane, Carbon Disulfide | High reactivity, relatively inexpensive. | Highly hygroscopic, can cause charring at high temps, vigorous quench. |
| FeCl₃ | >2.0 eq | Dichloromethane, Nitrobenzene | Milder than AlCl₃, can be more selective. | Less reactive than AlCl₃, may require higher temperatures. |
| BF₃·OEt₂ | >2.0 eq | Dichloromethane | Easy-to-handle liquid, milder conditions. | Generally lower reactivity, may not work for less activated systems. |
| Triflic Acid | Catalytic or Stoichiometric | Dichloromethane, neat | Extremely powerful, can acylate deactivated rings. | Very expensive, highly corrosive. |
Part 4: Visualization of Key Processes
Diagram 1: The Friedel-Crafts Acylation Mechanism
The following diagram illustrates the key steps, including the formation of the acylium ion and the crucial complexation of the final product with the Lewis acid, explaining the need for stoichiometric quantities.
Caption: Mechanism of Friedel-Crafts Acylation.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve low-yield issues.
Caption: Troubleshooting flowchart for low yield.
References
- Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
- Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
- Organic Chemistry Portal. Esters as Acylating Reagent in a Friedel-Crafts Reaction: Indium Tribromide Catalyzed Acylation of Arenes Using Dimethylchlorosilane.
- JoVE. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene.
- Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction.
- Wikipedia. Friedel–Crafts reaction.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- Nishimoto, Y., Babu, S. A., Yasuda, M., & Baba, A. (2008). Esters as Acylating Reagent in a Friedel−Crafts Reaction: Indium Tribromide Catalyzed Acylation of Arenes Using Dimethylchlorosilane. The Journal of Organic Chemistry, 73(23), 9465-9468.
- Chavan, S., Garai, S., Dutta, A., & Pal, S. (2013). Friedel–Crafts Acylation Reactions Using Esters. Request PDF.
- Chavan, S., Garai, S., et al. (2013). Friedel—Crafts Acylation Reactions Using Esters. Semantic Scholar.
- Scribd. Friedel-Crafts Alkylation.
- ResearchGate. (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
- Quora. Why do we use AlCl3 as Lewis acid with exactly the same amount in Friedel-Crafts alkylation but slightly excess in FriedeCrafts acylation?
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Google Patents. US3554695A - Disposal of spent aluminum chloride alkylation catalyst sludge.
- The Journal of the American Chemical Society. The Removal of Aluminum Chloride from Friedel—Crafts Mixtures Containing Water-Labile Phosphorus Halides.
- AWS. Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts.
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Ventura College Organic Chemistry Lab. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Quora. What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. byjus.com [byjus.com]
- 7. quora.com [quora.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Selectivity in Reactions with Ethyl 6-chloro-6-oxohexanoate
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with Ethyl 6-chloro-6-oxohexanoate. This bifunctional molecule, featuring both an ester and an acyl chloride, is a versatile building block. However, its reactivity can present challenges, particularly in controlling the extent of acylation, which can lead to undesired poly-substituted products. This guide provides in-depth, experience-driven answers to common issues, focusing on the causality behind experimental choices to ensure you can design robust and reproducible synthetic protocols.
Frequently Asked Questions (FAQs): Troubleshooting & Optimization
This section directly addresses common problems encountered during reactions with this compound. We will explore two primary reaction types where selectivity is paramount: Friedel-Crafts acylation of aromatic compounds and the acylation of active methylene compounds.
Part 1: Issues in Friedel-Crafts Acylation
Question 1: I'm performing a Friedel-Crafts acylation on an aromatic substrate and observing multiple products. Is this due to polyacylation?
Answer: It is highly unlikely that you are observing polyacylation. A cornerstone of the Friedel-Crafts acylation mechanism is that the introduction of the first acyl group deactivates the aromatic ring to further electrophilic substitution.[1][2] The acyl group is strongly electron-withdrawing, making the newly formed ketone significantly less nucleophilic than the starting arene. This inherent self-limiting feature is a key advantage of acylation over Friedel-Crafts alkylation, where the introduced alkyl group activates the ring and often leads to polyalkylation.[1][3][4]
If you are seeing multiple products, the cause is more likely one of the following:
-
Formation of Isomers: If your aromatic substrate is substituted, the acylation can occur at different positions (e.g., ortho, para). The ratio of these isomers is influenced by steric hindrance and the electronic nature of the substituent already on the ring.[5]
-
Reaction with the Ester Moiety: Under harsh Lewis acid conditions, the ethyl ester of your reagent could potentially undergo side reactions, although this is less common than isomer formation.
-
Impure Starting Materials: Ensure the purity of your this compound and the aromatic substrate.
Question 2: How can I improve the regioselectivity (isomer control) in my Friedel-Crafts acylation?
Answer: Optimizing regioselectivity is a matter of fine-tuning the reaction conditions to exploit subtle differences in the activation energies for substitution at different positions.
-
Temperature Control: Lower temperatures (e.g., 0 °C to room temperature) generally favor the thermodynamically more stable para-isomer, as the electrophile has less energy to overcome the steric hindrance of the ortho position.[5]
-
Choice of Lewis Acid: The size of the Lewis acid catalyst can influence the steric environment. Bulky Lewis acids may further disfavor acylation at the more sterically crowded ortho position.[5] While AlCl₃ is common, exploring others like FeCl₃ or ZnCl₂ can be beneficial.[6]
-
Solvent Selection: The polarity of the solvent affects the reactivity of the acylium ion intermediate.[5] Traditional solvents include carbon disulfide (CS₂) or nitrobenzene. A systematic screening of solvents is recommended to find the optimal medium for your specific substrate.
Part 2: Overcoming Polyacylation with Active Methylene Compounds
The acylation of enolates derived from active methylene compounds (e.g., malonic esters, β-ketoesters) is a different scenario where poly-substitution can be a significant challenge.
Question 3: I am trying to C-acylate diethyl malonate with this compound and getting a substantial amount of di-acylated byproduct. Why does this happen?
Answer: This is a classic problem in enolate chemistry. The mono-acylated product is itself an active methylene compound, often with a similar or even higher acidity than the starting material. After the first acylation, the resulting product can be deprotonated by the base present in the reaction mixture to form a new enolate. This new enolate can then react with another molecule of this compound, leading to the di-acylated product.
The core of the issue is the competitive deprotonation of the starting material versus the mono-acylated product.
Caption: Competitive deprotonation leading to polyacylation.
Question 4: What are the most effective strategies to promote mono-acylation and suppress the formation of the di-acylated product?
Answer: Controlling this reaction requires a multi-faceted approach that kinetically favors the first acylation while disfavoring the second.
-
Stoichiometry and Order of Addition: This is the most critical factor. Instead of adding the base to a mixture of the active methylene compound and the acyl chloride, the best practice is to pre-form the enolate. Slowly add the active methylene compound to a solution of a strong, non-nucleophilic base at low temperature. Once enolate formation is complete, slowly add a stoichiometric amount (or slightly less, e.g., 0.95 eq) of this compound. This ensures the acyl chloride encounters the desired enolate first.
-
Choice of Base and Counter-ion: Using a very strong, hindered base like Lithium Diisopropylamide (LDA) can be advantageous.[7] Strong bases ensure complete and rapid deprotonation of the starting material, minimizing the amount of unreacted base that could deprotonate the product. The lithium counter-ion can also form a tighter chelate with the enolate, potentially modulating its reactivity.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C). This slows down all reaction rates, but particularly the undesired second acylation, allowing for greater kinetic control.
-
Use of a Divalent Cation: Adding a salt like MgCl₂ can sometimes help. The magnesium ion can form a chelate with the mono-acylated β-dicarbonyl product, making its remaining acidic proton less accessible for deprotonation.
Optimization Parameters Summary
| Parameter | Recommendation for Mono-Acylation | Rationale |
| Stoichiometry | Use 1.0 eq of base and ~0.95-1.0 eq of acylating agent relative to the active methylene compound. | Minimizes excess acylating agent that can react with the mono-acylated product. |
| Order of Addition | Add active methylene compound to base first, then add acylating agent slowly. | Ensures complete formation of the initial enolate before introducing the electrophile. |
| Base | Strong, non-nucleophilic, hindered bases (e.g., LDA, LiHMDS). | Promotes rapid and complete deprotonation of the starting material.[7] |
| Temperature | Low temperature (-78 °C to 0 °C). | Favors kinetic control and suppresses the undesired second acylation. |
| Solvent | Anhydrous, non-protic solvents (e.g., THF, Diethyl Ether). | Prevents quenching of the enolate and ensures stability of the reagents. |
Troubleshooting Workflow
If you are experiencing low yield or poor selectivity, follow this decision-making process to diagnose and resolve the issue.
Caption: A step-by-step guide to troubleshooting selectivity.
Protocol: Selective Mono-acylation of Diethyl Malonate
This protocol provides a robust method for the selective mono-acylation of diethyl malonate, a common active methylene compound.
Materials:
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl malonate, freshly distilled
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware, oven-dried and assembled under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of LDA Solution (In situ):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.05 eq, e.g., 10.5 mmol) to the cold THF.
-
Add n-BuLi (1.0 eq, e.g., 10.0 mmol) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting clear, colorless solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
In a separate syringe, draw up diethyl malonate (1.0 eq, e.g., 10.0 mmol).
-
Add the diethyl malonate dropwise to the LDA solution at -78 °C. A slight increase in temperature may be observed.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Acylation Reaction:
-
Dissolve this compound (0.95 eq, e.g., 9.5 mmol) in a small amount of anhydrous THF.
-
Add this solution dropwise to the enolate mixture at -78 °C over 30 minutes.
-
Allow the reaction to stir at -78 °C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS if possible.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-acylated product.
-
References
- Benchchem. (2025). Technical Support Center: Improving Selectivity in Friedel-Crafts Reactions with o-Toluoyl Chloride. Benchchem.
- Benchchem. (2025). Preventing polyalkylation in Friedel-Crafts reactions. Benchchem.
- ECHEMI. (n.d.).
- MDPI. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- Benchchem. (2025). How to avoid polyalkylation in Friedel-Crafts reactions. Benchchem.
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(42), 35843-35849.
- Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
- ResearchGate. (2015). (PDF) Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.
- ResearchGate. (2008). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
- Google Patents. (2014). CN103922934A - Alkylation method of active methylene compound.
- BYJU'S. (n.d.).
- University of Wisconsin. (n.d.). Carbon Bond Formation 1.
- Osbourn, J. (2023).
- Sigma-Aldrich. (n.d.).
- NIH. (2023).
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Study Mind. (n.d.).
- Royal Society of Chemistry. (2012).
- PubMed. (2013).
- Google Patents. (2008).
- GSRS. (n.d.).
- PubMed Central. (n.d.).
- ChemSynthesis. (2025).
- Veeprho. (n.d.).
- Chemsrc. (2025).
- PubChem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 7. vanderbilt.edu [vanderbilt.edu]
Purification challenges of Ethyl 6-chloro-6-oxohexanoate
Technical Support Center: Ethyl 6-chloro-6-oxohexanoate
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this highly reactive intermediate. The following troubleshooting guides and FAQs are structured to provide not just solutions, but also the underlying chemical principles to empower your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns regarding the handling and purification of this compound.
Q1: What are the primary impurities I should expect in my crude this compound?
A: The impurity profile is almost always a direct reflection of the synthesis and subsequent handling. The most common contaminants include:
-
Unreacted Starting Material: Monoethyl adipate (adipic acid monoethyl ester) is the most prevalent impurity, resulting from an incomplete reaction with the chlorinating agent.[1]
-
Hydrolysis Products: The acyl chloride functional group is extremely susceptible to hydrolysis.[2][3] Exposure to even trace amounts of moisture in the air, on glassware, or in solvents will convert the product back to monoethyl adipate or its corresponding diacid, adipic acid.
-
Chlorinating Agent Byproducts: Depending on the synthetic route, you may have non-volatile byproducts. For example, using phosphorus-based chlorinating agents can leave phosphorus-containing residues, while using thionyl chloride (SOCl₂) is cleaner as the byproducts (SO₂ and HCl) are gaseous.[4][5][6]
-
Color Impurities: A yellow to brown color in the crude product often indicates the presence of degradation products or residual catalyst from syntheses involving phosgene or thionyl chloride with catalysts like DMF.[7]
Q2: My freshly synthesized product is yellow/brown. Is this normal and how can I remove the color?
A: While slight coloration can be common in crude products, a pure sample of this compound should be a colorless liquid. The color is typically due to polymeric byproducts or residual catalysts.[7] The most effective method for removing both color and other impurities is a well-executed fractional vacuum distillation. The colored components are usually much less volatile and will remain in the distillation flask.
Q3: My purified product degrades and fumes upon storage. How can I ensure its stability?
A: This is a classic sign of hydrolysis. This compound reacts readily with atmospheric moisture, releasing hydrogen chloride (HCl) gas, which is observed as "fuming".[3] To ensure stability:
-
Strict Anhydrous Conditions: Always handle the material under an inert atmosphere (e.g., nitrogen or argon).
-
Proper Glassware: Use flame-dried or oven-dried glassware.
-
Secure Sealing: Store in a tightly sealed glass container, preferably with a PTFE-lined cap. Using a rubber septum is acceptable for short-term storage but is not ideal for long periods.[8]
-
Cold Storage: Store the container in a refrigerator or freezer to slow down any potential degradation pathways.
Q4: What is the single best method for purifying crude this compound?
A: Fractional vacuum distillation is the gold standard and most widely recommended method.[4][5][9] This technique is highly effective at separating the desired product from non-volatile starting materials (monoethyl adipate), colored impurities, and catalyst residues. The reduced pressure allows the distillation to occur at a lower temperature, preventing thermal decomposition of the product.
Q5: Can I use silica gel column chromatography for purification?
A: It is strongly discouraged . The acyl chloride group is highly electrophilic and will react irreversibly with the hydroxyl groups on the surface of silica gel. This will not only lead to the complete loss of your product but will also contaminate your column. Direct analysis by gas chromatography (GC) can also be challenging due to on-column hydrolysis.[10] For chromatographic analysis, derivatization to a more stable compound, such as a diethylamide, is recommended.[11]
Part 2: In-Depth Troubleshooting Guides
This section provides a detailed, problem-and-solution format for specific issues encountered during the purification workflow.
Problem 1: Poor Purity Profile After Vacuum Distillation
Symptom: Your NMR or GC analysis (after derivatization) of the distilled product shows significant contamination with the starting material, monoethyl adipate.
Causality Analysis: This issue points to inefficient separation during distillation. Acyl chlorides and their parent carboxylic acids can sometimes have close boiling points, especially under vacuum. Inefficient separation is often due to an inadequate distillation setup or improper procedure.
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for impure distillate.
Recommended Protocol: High-Efficiency Fractional Vacuum Distillation
-
System Preparation:
-
Assemble a fractional distillation apparatus using oven-dried (120°C overnight) glassware. A short Vigreux column (10-20 cm) is recommended.
-
Ensure all joints are properly greased (using hydrocarbon-based grease, not silicone) and sealed.
-
Connect to a high-vacuum pump through a cold trap (liquid nitrogen or dry ice/acetone).
-
-
Distillation Procedure:
-
Charge the crude this compound to the distillation flask. Add a few boiling chips or a PTFE-coated magnetic stir bar.
-
Slowly and carefully apply vacuum to the system. Watch for excessive bumping or foaming.
-
Once the vacuum is stable (ideally below 17 mmHg), begin heating the distillation pot gently using a heating mantle.
-
Collect a small forerun fraction, which may contain residual solvents or volatile impurities.
-
Slowly increase the temperature and collect the main fraction at the expected boiling point. (Literature reports a boiling point of 128-130 °C at 17 mmHg ).[1]
-
Monitor the head temperature closely. A sharp drop in temperature indicates the main fraction has finished distilling.
-
Stop the distillation before the pot goes completely dry to avoid the formation of non-volatile, potentially unstable residues.
-
-
Post-Distillation:
-
Allow the system to cool completely before slowly re-introducing an inert gas (nitrogen/argon). Do not open to air while hot.
-
Transfer the purified product to a pre-dried storage vessel under an inert atmosphere.
-
Problem 2: Evidence of Product Hydrolysis During or After Purification
Symptom: You observe acrid fumes when handling the product, or your ¹H NMR spectrum shows a broad singlet above 10 ppm, characteristic of a carboxylic acid proton.
Causality Analysis: This is unequivocal evidence of water contamination. The acyl chloride is reacting with water to form monoethyl adipate and HCl. This can happen at any stage where the material is exposed to a non-anhydrous environment.
Impurity Formation Pathway
Caption: Key impurity formation pathway.
Preventative Measures & Solutions
-
Solvent Integrity: Ensure all solvents used in the workup are certified anhydrous or have been freshly dried over an appropriate drying agent (e.g., molecular sieves).
-
Atmospheric Control: Perform all transfers, including distillation and storage, under a positive pressure of nitrogen or argon. A Schlenk line or glovebox is ideal.
-
Glassware Preparation: All glassware, cannulas, and needles must be rigorously dried. Flame-drying under vacuum is a reliable method.
-
Salvage Operation: If a purified sample becomes partially hydrolyzed, it can sometimes be salvaged. The monoethyl adipate can be converted back to the acyl chloride by treating the mixture with a stoichiometric amount of a chlorinating agent (e.g., oxalyl chloride or fresh thionyl chloride) followed by removal of volatiles and re-distillation. This should be approached with caution and on a small scale first.
Part 3: Quantitative Data & Analytical Guidance
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₃ClO₃ | [12][13] |
| Molecular Weight | 192.64 g/mol | [12][14] |
| Boiling Point | ~231 °C @ 760 mmHg (decomposes) | |
| 128-130 °C @ 17 mmHg | [1] | |
| Density | 1.116 g/cm³ |
Analytical Assessment of Purity
Method 1: ¹H NMR Spectroscopy (Recommended)
This is the most direct and non-destructive method to assess purity. It clearly distinguishes the product from the primary impurity, monoethyl adipate.
-
Sample Preparation: Prepare the sample in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube that has been dried and flushed with nitrogen.
-
Expected Chemical Shifts for this compound: [1]
-
~4.14 ppm (quartet, 2H): -O-CH₂ -CH₃
-
~2.93 ppm (triplet, 2H): -CH₂ -COCl
-
~2.33 ppm (triplet, 2H): -CH₂ -COOEt
-
~1.72 ppm (multiplet, 4H): Central -CH₂-CH₂ -CH₂ -CH₂-
-
~1.24 ppm (triplet, 3H): -O-CH₂-CH₃
-
-
Identifying Impurities:
-
Monoethyl Adipate: Look for a broad singlet characteristic of the carboxylic acid proton (-COOH) typically found >10 ppm . The absence of this peak is a strong indicator of high purity.
-
Solvents: Check for residual solvents from the workup (e.g., dichloromethane, toluene).
-
Method 2: Gas Chromatography (GC) via Derivatization
Direct GC analysis is problematic, but converting the acyl chloride to a stable derivative allows for accurate quantitative analysis.[11][15]
Protocol: Derivatization for GC Analysis
-
In a dry vial under nitrogen, dissolve a small, accurately weighed amount of the purified product (~10 mg) in 1 mL of anhydrous dichloromethane.
-
Add a slight excess (~1.2 equivalents) of a nucleophile, such as diethylamine, to form the stable diethylamide derivative.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Quench the reaction with a small amount of saturated aqueous sodium bicarbonate.
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and inject it into the GC.
-
The purity can be determined by the area percent of the resulting amide peak relative to any other impurity peaks.
References
- Niedermayer, A. O. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry, 39(8), 955-957. [Link]
- Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). [Link]
- Clark, J. (2004). Preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
- Niedermayer, A. O. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the butanol-2 esters. Analytical Chemistry. [Link]
- Margosis, M. (1972). Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors Used in the Production. Journal of Pharmaceutical Sciences, 61(9), 1445-1447. [Link]
- Chemistry LibreTexts. (2023).
- LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. [Link]
- Reddit. (2023). Drying agents for Acyl halides. r/OrganicChemistry. [Link]
- Google Patents. (2012).
- Google Patents. (2004). US6727384B1 - Method for purifying acid chlorides.
- Chemsrc. (2025).
- Google Patents. (2008).
- ChemSynthesis. (2025).
- Veeprho. (n.d.).
- Journal of Chromatographic Science. (1969).
- Save My Exams. (2025). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. [Link]
- Global Substance Registration System. (n.d.).
- Clark, J. (2004). An introduction to acyl chlorides (acid chlorides). Chemguide. [Link]
- PubChemLite. (n.d.).
- Wikipedia. (n.d.). Acyl chloride. [Link]
Sources
- 1. CN101125815A - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Acyl chloride - Wikipedia [en.wikipedia.org]
- 7. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. PubChemLite - this compound (C8H13ClO3) [pubchemlite.lcsb.uni.lu]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. pubs.acs.org [pubs.acs.org]
Optimizing reaction temperature and time for Ethyl 6-chloro-6-oxohexanoate synthesis
Technical Support Center: Synthesis of Ethyl 6-chloro-6-oxohexanoate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic step. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, which is typically prepared by reacting monoethyl adipate with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Q1: My reaction yield is significantly lower than expected. What are the most common culprits?
A1: Low yields in this synthesis often stem from a few critical factors. The primary suspect is almost always moisture.
-
Moisture Contamination: this compound, like all acyl chlorides, is extremely reactive towards water. Trace amounts of water in your glassware, starting material (monoethyl adipate), or solvent will hydrolyze the product back to the starting carboxylic acid, drastically reducing your yield.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your monoethyl adipate is dry.
-
-
Reagent Degradation: Thionyl chloride (SOCl₂) is the most common chlorinating agent for this synthesis. Over time, it can decompose, especially if exposed to light or moisture.[1][2] Aged thionyl chloride often has a yellow hue due to the formation of impurities like disulfur dichloride.[1]
-
Incomplete Reaction: The conversion may be incomplete due to insufficient reaction time or a temperature that is too low.
-
Solution: Monitor the reaction's progress. The cessation of gas evolution (HCl and SO₂) is a good indicator that the reaction is nearing completion.[2] For a more precise method, carefully quench a small aliquot with anhydrous methanol and analyze by TLC or GC-MS to confirm the disappearance of the starting acid.[4]
-
-
Sub-optimal Temperature: While excessive heat is detrimental, the reaction requires sufficient thermal energy. Many procedures call for gentle heating to reflux.[5] If run at room temperature without a catalyst, the reaction can be impractically slow.
Q2: I'm observing the formation of multiple products or impurities in my final material. What could be the cause?
A2: Side product formation is typically linked to reaction temperature, time, and the purity of your reagents.
-
Thermal Decomposition: Excessive temperatures can lead to the decomposition of both the thionyl chloride and the acyl chloride product. Thionyl chloride begins to decompose near its boiling point (74.6 °C) and more significantly above 140 °C, forming chlorine, sulfur dioxide, and disulfur dichloride.[1][6] This can introduce a variety of chlorinated impurities.
-
Anhydride Formation: If there is unreacted monoethyl adipate, it can be attacked by the newly formed acyl chloride to generate the corresponding symmetric anhydride. This is more likely if an insufficient amount of the chlorinating agent is used.
-
Solution: Use a slight excess (e.g., 1.2-1.5 equivalents) of the chlorinating agent to ensure the carboxylic acid is fully consumed.
-
-
Vilsmeier-Haack Type Side Reactions: When using DMF as a catalyst, high temperatures can sometimes promote unwanted side reactions if the substrate is susceptible. However, for a simple aliphatic chain like in monoethyl adipate, this is less of a concern.
Q3: The reaction is proceeding very slowly, or fails to initiate. What should I investigate?
A3: A sluggish reaction points towards issues with activation energy or catalysis.
-
Lack of Catalyst: While the reaction can proceed without a catalyst, it is often slow. A catalytic amount (a few drops) of N,N-dimethylformamide (DMF) is commonly used to accelerate the conversion of carboxylic acids to acyl chlorides with thionyl chloride or oxalyl chloride.[8] DMF reacts with the chlorinating agent to form the Vilsmeier reagent, a more potent activating agent.
-
Solution: Add one or two drops of anhydrous DMF to the reaction mixture. You should observe an immediate increase in gas evolution.[9]
-
-
Insufficient Heat: As discussed, the reaction requires an energy input.
-
Solution: If the reaction is stagnant at room temperature, gradually heat the mixture to 50-70°C and observe for signs of reaction (gas evolution).[7]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature and time for this synthesis?
A1: The ideal parameters represent a balance between reaction rate and product stability. Based on literature and patents, a reaction temperature between 50°C and 80°C is recommended.[7] A typical reaction time is between 4 to 8 hours .[7] The reaction is often initiated at a lower temperature (0°C to room temperature) during the addition of the chlorinating agent to control the initial exothermic reaction, and then heated to the target temperature for the remainder of the reaction period.
Data Summary: Effect of Temperature and Time
| Parameter | Condition | Impact on Yield | Impact on Purity | Rationale |
| Temperature | Too Low (< 40°C) | Low | High (mostly unreacted starting material) | Insufficient energy to overcome the activation barrier, leading to incomplete conversion. |
| Optimal (50-80°C) | High | High | Provides a robust reaction rate while minimizing thermal degradation of the product and reagents.[7] | |
| Too High (> 80-90°C) | Decreased | Decreased | Increased potential for side reactions and decomposition of thionyl chloride and the acyl chloride product.[6] | |
| Time | Too Short (< 3 hours) | Low | Low (significant unreacted starting material) | The reaction has not had sufficient time to proceed to completion. |
| Optimal (4-8 hours) | High | High | Ensures complete conversion of the starting monoethyl adipate.[7] | |
| Excessively Long (> 10 hours) | No benefit, possible decrease | Possible decrease | Prolonged heating increases the risk of slow decomposition or the formation of thermal byproducts. |
Q2: Should I use thionyl chloride or oxalyl chloride?
A2: The choice depends on the scale, cost considerations, and sensitivity of your substrate.
-
Thionyl Chloride (SOCl₂): This is the most common and cost-effective reagent. Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[2][8] It is often used in excess, sometimes serving as the solvent itself.[5]
-
Oxalyl Chloride ((COCl)₂): This reagent is milder and often more selective, allowing reactions to proceed at lower temperatures. Its byproducts (CO, CO₂, HCl) are also gaseous.[8] However, it is significantly more expensive and is typically reserved for smaller-scale syntheses or for substrates that are sensitive to the higher temperatures or harsher conditions associated with thionyl chloride.
Q3: How can I be certain the reaction has gone to completion?
A3: Visual observation of the cessation of gas evolution is a good preliminary indicator. However, for rigorous confirmation, an in-process control (IPC) is the most reliable method. To do this, carefully and safely extract a small aliquot from the reaction mixture. Quench this sample with an anhydrous nucleophile, such as methanol or benzylamine. The resulting methyl ester or benzylamide is stable and can be easily analyzed by TLC, GC, or LC-MS. By comparing the analysis to a sample of your starting material, you can confirm the complete disappearance of the monoethyl adipate.[4]
Part 3: Experimental Protocol & Visualizations
Standard Protocol: Synthesis of this compound using Thionyl Chloride
This protocol is a representative procedure. Researchers should adapt it based on their specific equipment and scale.
Reagents:
-
Monoethyl adipate (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~0.02 eq)
-
Anhydrous toluene (optional, as solvent)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet (to a scrubber with NaOH solution), and an addition funnel. Maintain a positive pressure of an inert gas (N₂ or Ar).
-
Charging Reagents: To the flask, add monoethyl adipate. If using a solvent, add anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 2-3 drops for a ~0.1 mol scale reaction).
-
Addition of Thionyl Chloride: Charge the addition funnel with thionyl chloride. Begin stirring the monoethyl adipate solution and cool the flask in an ice-water bath (0°C). Add the thionyl chloride dropwise over 30-45 minutes. Control the addition rate to manage the gas evolution (HCl and SO₂).
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70-75°C using an oil bath.
-
Monitoring: Maintain this temperature for 4-6 hours. The reaction is typically complete when gas evolution ceases. Confirm completion with an IPC as described in the FAQs.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). It is advisable to co-evaporate with anhydrous toluene twice to ensure all volatile acidic components are removed.
-
Purification: The crude this compound can be purified by vacuum distillation. A patent suggests collecting the fraction at 128-130°C under a vacuum of 17mm Hg.[7]
Visualizations
Reaction Pathway Diagram
Caption: Synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Logical workflow for troubleshooting low product yield.
References
- Thionyl Chloride | SOCl2 | CID 24386 - PubChem.
- Acyl chloride - Wikipedia.
- Thionyl chloride - Wikipedia.
- CN101125815A - A kind of chemical synthesis method of this compound.
- US3156529A - Process for the purification of thionyl chloride.
- Thionyl chloride - Sciencemadness Wiki. Sciencemadness. [Link]
- Method for catalytically preparing acyl chloride by using immobilized c
- CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
- US4337235A - Purification of thionyl chloride.
- Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides. YouTube. [Link]
- Trouble with chloride acids : r/OrganicChemistry. Reddit. [Link]
- What should i reconsider in my experiment for acyl chloride to be formed?
- How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng. [Link]
- Need help in converting a carboxylic acid to an acyl chloride : r/chemistry. Reddit. [Link]
- Acid chloride Form
- This compound - 1071-71-2, C8H13ClO3. ChemSynthesis. [Link]
- CAS#:1071-71-2 | Ethyl 6-chloro-6-oxohexano
- preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
- Acyl chloride synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
Sources
- 1. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 2. Thionyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. US3156529A - Process for the purification of thionyl chloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN101125815A - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 8. Acyl chloride - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
Minimizing impurities in the production of Ethyl 6-chloro-6-oxohexanoate
Technical Support Center: Ethyl 6-chloro-6-oxohexanoate Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its production. Our goal is to provide you with the expertise and field-proven insights necessary to minimize impurities, optimize yield, and ensure the highest quality of your final product.
Overview of Synthesis
This compound is a valuable bifunctional molecule, acting as a key intermediate in the synthesis of various more complex chemical entities. It is most commonly synthesized by the chlorination of the terminal carboxylic acid group of monoethyl adipate (also known as adipic acid monoethyl ester). The choice of chlorinating agent is critical and directly influences the reaction conditions, byproduct profile, and ultimately, the purity of the final product.
The general transformation is as follows:
Monoethyl Adipate → this compound
Commonly employed chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and bis(trichloromethyl) carbonate (triphosgene, BTC).[1][2] The reaction with thionyl chloride is frequently used due to its efficiency and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[1][2][3]
Core Reaction Pathway Diagram
Caption: General synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during synthesis and purification in a practical question-and-answer format.
Issue 1: Incomplete Reaction and/or Low Yield
Q1: My final product is contaminated with a significant amount of unreacted monoethyl adipate. What went wrong?
A: This is a common issue pointing to suboptimal reaction kinetics or stoichiometry. Consider the following causes:
-
Insufficient Chlorinating Agent: The reaction between the carboxylic acid and the chlorinating agent is stoichiometric. It is standard practice to use a slight excess (1.1 to 1.5 equivalents) of the chlorinating agent to drive the reaction to completion.
-
Sub-optimal Temperature and Time: The conversion of a carboxylic acid to an acyl chloride requires sufficient thermal energy. For reactions using triphosgene with a DMF catalyst, a temperature range of 50-80°C for 4-8 hours is recommended.[4] Reactions with thionyl chloride can often be performed at a similar or slightly lower temperature range, sometimes with reflux in an appropriate solvent.[5] Ensure your reaction is not being run too cold or for too short a duration.
-
Moisture Contamination: Chlorinating agents like thionyl chloride react readily with water.[6] Any moisture present in your starting material, solvent, or glassware will consume the reagent, rendering it unavailable for the desired reaction. Always use anhydrous solvents and flame-dried glassware for best results.
-
Catalyst Issues (if applicable): When using agents like triphosgene or oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often required to form the reactive Vilsmeier reagent in situ.[7] Ensure the catalyst is added in the correct amount (typically 0.01-0.20 molar equivalents) and is of high purity.[4]
Q2: My yield is consistently low, even after confirming full conversion by TLC or GC. Where could I be losing my product?
A: Product loss often occurs during the workup and purification stages.
-
Hydrolysis During Workup: The product, an acyl chloride, is highly reactive towards nucleophiles, especially water.[6][8] Any aqueous wash steps must be performed cautiously, quickly, and at low temperatures to minimize hydrolysis back to the starting carboxylic acid. Many protocols avoid aqueous workups entirely.
-
Inefficient Purification: Purification is almost exclusively done by vacuum distillation.[4] Significant losses can occur here.
-
Inadequate Vacuum: A deep vacuum is necessary to distill the product at a moderate temperature and prevent thermal decomposition. A typical reported condition is 128-130°C at 17 mmHg.[4]
-
Thermal Decomposition: Prolonged heating at high temperatures can cause degradation. Ensure your distillation apparatus is efficient and well-insulated to maintain a steady, appropriate temperature.
-
Mechanical Loss: Ensure all joints in your distillation setup are properly sealed to prevent loss of material.
-
Issue 2: Presence of Unexpected Impurities
Q3: My NMR/GC-MS analysis shows the presence of adipic acid and/or adipoyl chloride (the di-acyl chloride). How are these forming?
A: The source of these impurities is almost always the purity of your starting material, monoethyl adipate.
-
Cause: Commercial monoethyl adipate can contain residual, unreacted adipic acid from its own synthesis. During the chlorination step, this di-acid will be converted to adipoyl chloride.
-
Mechanism of Formation:
-
Adipic Acid + 2 SOCl₂ → Adipoyl Chloride + 2 SO₂ + 2 HCl
-
During workup or upon exposure to moisture (e.g., in an unpurified sample), adipoyl chloride can partially or fully hydrolyze back to adipic acid.
-
-
Prevention:
-
Source High-Purity Starting Material: Start with the highest purity monoethyl adipate available.
-
Purify the Starting Material: If you suspect contamination, consider purifying the monoethyl adipate by recrystallization or distillation before use.
-
Impurity Formation Pathways Diagram
Caption: Primary pathways for common impurity formation.
Q4: The reaction mixture turned dark brown/black during heating. What causes this discoloration?
A: A dark coloration is a strong indicator of decomposition.
-
Excessive Heat: Overheating the reaction mixture is the most common cause. Acyl chlorides can be thermally unstable, and high temperatures can initiate polymerization or other side reactions, leading to colored, often tarry, byproducts. Strictly control the reaction temperature using an oil bath and a temperature controller.
-
Impurities in Solvent/Reagents: Trace impurities in the solvent or reagents can sometimes act as catalysts for decomposition pathways. Always use high-purity, anhydrous solvents.
Recommended Experimental Protocols
Protocol 1: Synthesis via Triphosgene (BTC) and Catalytic DMF[4]
This method is often preferred for its operational simplicity and safety over gaseous chlorinating agents.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a gas outlet to a scrubber), and a dropping funnel, add monoethyl adipate (1.0 eq) and anhydrous toluene (or ethyl acetate, ~2 mL per gram of starting material).
-
Catalyst Addition: Add N,N-dimethylformamide (DMF) (0.05 eq) to the stirred solution.
-
Reagent Addition: Dissolve bis(trichloromethyl) carbonate (BTC, 0.4 eq) in anhydrous toluene and add it to the dropping funnel. Add the BTC solution dropwise to the reaction mixture over 30-60 minutes. Control the addition rate to keep the temperature manageable.
-
Reaction: After the addition is complete, heat the mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC (after quenching the aliquot with methanol to form the methyl ester).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Proceed directly to vacuum distillation.
Protocol 2: Purification by Vacuum Distillation[4]
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are well-sealed with appropriate vacuum grease. Connect to a high-vacuum pump protected by a cold trap.
-
Distillation: Gently heat the crude oil residue from the solvent removal step under a high vacuum (<20 mmHg).
-
Fraction Collection: Discard any initial low-boiling fractions. Collect the product fraction at the appropriate temperature and pressure (e.g., 128-130°C at 17 mmHg). The product should be a clear, colorless liquid.
-
Storage: Store the purified product under an inert atmosphere (Nitrogen or Argon) in a sealed container to prevent hydrolysis from atmospheric moisture.
Data Summary & Analysis
Table 1: Common Impurities and Analytical Methods
| Impurity Name | Likely Source | Recommended Analytical Technique | Key Diagnostic Signal |
| Monoethyl Adipate | Incomplete reaction; Hydrolysis of product | GC-MS, ¹H NMR | Presence of carboxylic acid proton (~10-12 ppm in NMR); Lower retention time in GC |
| Adipic Acid | Impurity in starting material | GC-MS (after derivatization), HPLC | Can be identified by its distinct mass spectrum or retention time compared to a standard |
| Adipoyl Chloride | Reaction with adipic acid impurity | GC-MS, ¹H NMR | Symmetrical structure leads to a simpler NMR spectrum compared to the product |
| High-Boiling Residue | Thermal decomposition; Polymerization | N/A (often intractable) | Appears as a dark, tarry residue in the distillation flask |
Logical Troubleshooting Workflow
If you are facing issues with product purity, follow this logical workflow to diagnose and solve the problem.
Caption: A step-by-step workflow for troubleshooting purity issues.
References
- A kind of chemical synthesis method of this compound. CN101125815A.
- Carboxylic Acids Advanced. Reaction with Thionyl Chloride. FranklyChemistry via YouTube. [Link]
- A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate. CN100593534C.
- Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor. [Link]
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
- Reaction of Carboxylic Acids with Thionyl Chloride. Michael S. Leonard via YouTube. [Link]
- ethyl 6-chloro-6-oxohexano
- converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
- Carboxylic acid reactions overview. Khan Academy. [Link]
- Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]
- Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Bioman Explains via YouTube. [Link]
- Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. CN101125815A - A kind of chemical synthesis method of this compound - Google Patents [patents.google.com]
- 5. CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate - Google Patents [patents.google.com]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Catalyst Deactivation in Friedel-Crafts Reactions with Ethyl 6-chloro-6-oxohexanoate
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals employing Friedel-Crafts reactions with Ethyl 6-chloro-6-oxohexanoate. This guide is designed to provide in-depth troubleshooting assistance and address frequently encountered challenges related to catalyst deactivation. As a bifunctional molecule, this compound presents unique considerations in electrophilic aromatic substitution, and understanding the nuances of catalyst interaction is paramount for successful synthesis.
Troubleshooting Guide: Diagnosing and Overcoming Catalyst Deactivation
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My Friedel-Crafts reaction with this compound is sluggish or stalls completely, even with a stoichiometric amount of AlCl₃. What are the likely causes of catalyst deactivation?
Answer:
Several factors can contribute to the deactivation of your Lewis acid catalyst, particularly with a substrate like this compound. The primary culprits are:
-
Complexation with Carbonyl Groups: The most significant and often unavoidable cause of catalyst deactivation in Friedel-Crafts acylation is the formation of a stable complex between the Lewis acid (e.g., AlCl₃) and the newly formed ketone product.[1] This complex effectively sequesters the catalyst, rendering it unavailable to activate more acyl chloride molecules. This is why a stoichiometric amount of the catalyst is the theoretical minimum for the reaction to proceed to completion.
-
Competitive Coordination with the Ester Moiety: Your starting material, this compound, possesses two Lewis basic sites: the acyl chloride and the ester carbonyl. While the acyl chloride is the intended site of activation, the ester carbonyl can also coordinate with the Lewis acid. This competitive binding can tie up a portion of your catalyst in a non-productive manner, effectively reducing the active catalyst concentration available for the desired acylation reaction. Acyl chlorides are generally more reactive than esters in nucleophilic acyl substitution, suggesting a more electrophilic carbonyl carbon, which in turn implies a stronger interaction with the Lewis acid at the acyl chloride.[2] However, the presence of the ester group necessitates the use of a slight excess of the Lewis acid to compensate for this competitive inhibition.
-
Moisture Contamination: Lewis acids like aluminum chloride are extremely hygroscopic and react vigorously with water.[3] Any moisture present in your glassware, solvents, or the aromatic substrate will hydrolyze the AlCl₃ to aluminum hydroxide and HCl, completely deactivating it.[3] Strict anhydrous conditions are non-negotiable for a successful Friedel-Crafts reaction.
-
Deactivated Aromatic Substrate: If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), it will be less nucleophilic and therefore less reactive towards the electrophilic acylium ion.[4] In such cases, the reaction may not proceed even with an active catalyst.
Question 2: I am observing a significant amount of a high-molecular-weight, tar-like substance in my reaction flask. What is causing this and how can I prevent it?
Answer:
The formation of polymeric or tarry byproducts is a common issue when working with bifunctional reagents like this compound. This is likely due to intermolecular Friedel-Crafts reactions. Instead of the desired acylation of your aromatic substrate, one molecule of this compound can acylate another, leading to dimerization and subsequent polymerization.
Mitigation Strategies:
-
Control of Reaction Temperature: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the acylating agent. Exothermic reactions can lead to localized heating, which promotes side reactions.
-
Order of Addition: A "Perrier" addition procedure, where the acyl chloride and Lewis acid are pre-complexed at a low temperature before the dropwise addition of the aromatic substrate, can sometimes favor the desired intermolecular reaction.[4]
-
High Dilution: Running the reaction under high dilution conditions can favor intramolecular cyclization (if applicable to your aromatic substrate) or the desired intermolecular reaction with the aromatic substrate over intermolecular polymerization of the acylating agent.
Question 3: Can I regenerate and reuse my AlCl₃ catalyst after the reaction?
Answer:
Regenerating anhydrous AlCl₃ from the stable ketone complex on a laboratory scale is challenging and often not practical. The standard workup procedure involves quenching the reaction with an aqueous acid, which hydrolyzes the aluminum chloride. Industrial processes for AlCl₃ regeneration exist but are not typically feasible in a research setting.[5][6]
However, if you are using a solid acid catalyst, such as certain zeolites, regeneration is a more viable option. This typically involves:
-
Filtration: Separating the solid catalyst from the reaction mixture.
-
Washing: Thoroughly washing the catalyst with a suitable solvent to remove any adsorbed organic materials.
-
Drying: Heating the catalyst in an oven to remove the solvent.
-
Calcination: Heating the catalyst at high temperatures (e.g., 500 °C) in the presence of air to burn off any remaining organic residues.
Frequently Asked Questions (FAQs)
Q1: What are the visual signs of catalyst deactivation by moisture?
A1: Anhydrous aluminum chloride is a fine, white to pale yellow powder. Upon exposure to moisture, it will often clump together and may fume, releasing HCl gas. If your AlCl₃ appears clumpy or discolored, it is a sign of hydration and should not be used.
Q2: How much excess catalyst should I use for a reaction with this compound?
A2: A good starting point is to use 1.1 to 1.3 equivalents of AlCl₃ relative to the this compound. This slight excess helps to compensate for any catalyst that may be complexed by the ester carbonyl or trace amounts of moisture. The optimal amount may need to be determined empirically for your specific aromatic substrate and reaction conditions.
Q3: Can I use other Lewis acids besides AlCl₃?
A3: Yes, other Lewis acids such as FeCl₃, ZnCl₂, and BF₃ can be used. The choice of catalyst can influence the reactivity and selectivity of the reaction. For substrates sensitive to strong Lewis acids, milder alternatives may be preferable. However, AlCl₃ is generally one of the most active catalysts for Friedel-Crafts acylation.[7]
Q4: My aromatic substrate has an amine (-NH₂) or hydroxyl (-OH) group. Why is the reaction failing?
A4: Aromatic compounds with Lewis basic functional groups like amines and alcohols are generally unsuitable for Friedel-Crafts reactions. These groups will react with the Lewis acid catalyst, forming a complex that deactivates both the catalyst and the aromatic ring towards electrophilic substitution.[8]
Experimental Protocols and Data
Protocol 1: General Procedure for Friedel-Crafts Acylation with this compound
Safety Note: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Glassware Preparation: Ensure all glassware (round-bottom flask, addition funnel, condenser) is thoroughly dried in an oven at >100 °C for several hours and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the flame-dried glassware, including a magnetic stir bar, and maintain a positive pressure of an inert gas (nitrogen or argon).
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.2 equivalents) and an appropriate anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Slowly add this compound (1.0 equivalent) to the stirred suspension via the addition funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C.
-
Aromatic Substrate Addition: After the formation of the acylium ion complex (typically after 15-30 minutes of stirring at 0 °C), add the aromatic substrate (1.0 equivalent) dropwise, again maintaining a low temperature.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, slowly and carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over an anhydrous salt (e.g., MgSO₄), and purify the product by column chromatography or recrystallization.
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst deactivation by moisture. | Use rigorously dried glassware, anhydrous solvents, and fresh, high-quality AlCl₃. |
| Insufficient catalyst. | Increase catalyst loading to 1.1-1.3 equivalents. | |
| Deactivated aromatic substrate. | Consider using a more activated aromatic substrate or a stronger Lewis acid. | |
| Catalyst complexation with ester. | Use a slight excess of the Lewis acid. | |
| Polymer/Tar Formation | Intermolecular side reactions. | Maintain low reaction temperature; consider high dilution or a Perrier addition. |
| Product is a complex mixture | Side reactions or substrate decomposition. | Optimize reaction temperature and time; ensure high purity of starting materials. |
Visualizing Deactivation Pathways
The following diagrams illustrate the key pathways leading to catalyst deactivation in the Friedel-Crafts acylation with this compound.
Caption: Major pathways of catalyst deactivation.
Caption: Competing reaction pathways.
References
- Google Patents. (1973).
- Google Patents. (1964). DE1159422B - Recovery of active, anhydrous aluminum chloride from reaction solutions of the acylation of aromatic hydrocarbons according to Friedel-Crafts.
- ResearchGate. (2025). Relationship between the electrophilicity of substituting agents and substrate selectivity in Friedel-Crafts reactions. [Link]
- Google Patents. (1977). US4017584A - Process for the recovery of aluminum trichloride.
- Sartillo, D., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 53. [Link]
- Quora. (2018).
- Wolfson, A., et al. (2009). Effects of acyl donor type, catalyst type, and reaction conditions on the activity and selectivity of Friedel-Crafts acylation. Chemical Papers, 63(3), 291-297. [Link]
- Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
- Ashenhurst, J. (2018). EAS Reactions (3)
- Organic Chemistry Portal. (n.d.).
- askIITians. (2021).
- Quora. (2024).
- The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
- University of Calgary. (n.d.).
- The Organic Chemistry Tutor. (2016).
- Liao, M.-H., et al. (2020). Controlling the selectivity of an intramolecular Friedel–Crafts alkylation with alkenes using selenium under mild conditions. Organic & Biomolecular Chemistry, 18(21), 4046-4050. [Link]
- Quora. (2015). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?. [Link]
- Organic Chemistry Portal. (2008). Mild, Efficient Friedel-Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. [Link]
- Chemistry Stack Exchange. (2021). Reaction/complexation of aluminium chloride and acetic acid. [Link]
- OC Chem. (2020).
- Chemistry Portal. (2020).
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- 2. US3523009A - Recovery of aluminum chloride from spent aluminum chloride alkylation catalyst sludge - Google Patents [patents.google.com]
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- 4. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE2201866A1 - Regeneration of aluminium chloride solns - by conversion to aluminium oxide and subsequent chlorination - Google Patents [patents.google.com]
- 6. DE1159422B - Recovery of active, anhydrous aluminum chloride from reaction solutions of the acylation of aromatic hydrocarbons according to Friedel-Crafts - Google Patents [patents.google.com]
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- 8. quora.com [quora.com]
Technical Support Center: Work-up Procedures for Reactions Involving Ethyl 6-chloro-6-oxohexanoate
Welcome to the technical support guide for handling reactions involving Ethyl 6-chloro-6-oxohexanoate (CAS 1071-71-2).[1][2] This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of reactions utilizing this bifunctional reagent. Our focus is on explaining the causality behind each step, ensuring robust and reproducible outcomes.
This compound is a valuable building block, featuring both a reactive acyl chloride and a more stable ethyl ester.[3] This duality allows for selective transformations but also introduces specific challenges during the reaction work-up. The high reactivity of the acyl chloride moiety with a wide range of nucleophiles—including water, alcohols, and amines—necessitates carefully planned quenching and extraction protocols to prevent yield loss and impurity formation.[4][5][6]
Part 1: Core Principles & Mechanistic Insights
Before addressing specific troubleshooting scenarios, it's crucial to understand the fundamental chemistry governing the work-up. The acyl chloride is the primary site of reaction and, consequently, the primary focus of the initial work-up stages.
-
The Inevitability of Hydrolysis: Acyl chlorides react vigorously with water to form the corresponding carboxylic acid and hydrochloric acid (HCl).[5][7] This reaction is highly exothermic and is a common source of both product loss (if the desired reaction is incomplete) and byproduct formation (hydrolysis of the starting material to monoethyl adipate).
-
Quenching Strategy is Paramount: The goal of quenching is to safely and completely destroy any unreacted, highly reactive species, particularly the starting acyl chloride. The choice of quenching agent and the method of addition are critical for safety and reaction success.[8] A slow, controlled addition of the reaction mixture to a cold quenching solution is standard practice to manage the exotherm.[8]
-
Acid Byproduct Management: Nearly all reactions with acyl chlorides produce HCl as a byproduct.[4][7] This acidic environment can potentially hydrolyze the ethyl ester moiety under harsh conditions or complicate the isolation of acid-sensitive products. Therefore, a neutralization step, typically with a mild aqueous base like sodium bicarbonate (NaHCO₃), is an essential part of the work-up.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the work-up of reactions involving this compound in a practical question-and-answer format.
Question 1: My reaction mixture became violently hot and produced gas when I added water to quench it. What happened and how can I prevent this?
Answer: You experienced the rapid, exothermic hydrolysis of unreacted this compound. Acyl chlorides react swiftly with water, generating significant heat and HCl gas, which appears as steamy, corrosive fumes.[6][7] Adding the quenching agent (water) directly to the reaction vessel is highly discouraged as the localized heat can cause boiling and splashing of corrosive material.
Expert Recommendation:
-
Reverse Addition: The correct procedure is to add the reaction mixture slowly and portion-wise to a separate, stirred vessel containing a cold quenching solution (e.g., ice-cold water or a saturated aqueous solution of sodium bicarbonate). This method ensures that the quench solution is always in large excess, which helps to dissipate the heat of reaction effectively.[8]
-
Temperature Monitoring: Use an ice bath to cool the quenching vessel and monitor the internal temperature during the addition to keep it within a safe range (e.g., below 20°C).[8]
Question 2: After my aqueous work-up, my final product is contaminated with monoethyl adipate. Where did this come from and how do I remove it?
Answer: The contaminant, monoethyl adipate (the carboxylic acid form of your starting material), is formed from the hydrolysis of unreacted this compound during the aqueous quench and work-up.[5] Its presence indicates either an incomplete initial reaction or a non-optimized quenching procedure.
Expert Recommendation:
-
Removal via Basic Extraction: This acidic impurity can be easily removed by washing the organic layer with a mild aqueous base.
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution one to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The monoethyl adipate will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer.
-
You may observe CO₂ gas evolution during this wash; ensure the separatory funnel is vented frequently.
-
Follow with a water wash and then a brine wash to remove residual salts before drying the organic layer.[9]
-
Question 3: I am struggling with a persistent emulsion during my liquid-liquid extraction. How can I resolve this?
Answer: Emulsions are common when organic and aqueous layers have similar densities or when surfactants or finely divided solids are present. They are essentially a stable mixture of the two immiscible phases.
Expert Recommendation:
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion.
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, gentle swirling instead of vigorous shaking can prevent emulsion formation in the first place.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes help to break up the colloidal particles causing the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Question 4: My reaction is an amidation to form an N-substituted ethyl 6-amino-6-oxohexanoate. My yield is low, and I suspect the product is being lost in the aqueous layer. Is this possible?
Answer: Yes, this is a distinct possibility. While the starting material and many organic products are not very water-soluble, the introduction of an amide group, especially a primary or secondary amide, increases the molecule's polarity and its ability to form hydrogen bonds. If the alkyl chain on the amine is short, the resulting amide-ester product can have significant water solubility.
Expert Recommendation:
-
Back-Extraction: After the initial separation, extract the aqueous layer multiple times (3-5 times) with a more polar organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol. This will help recover any dissolved product.
-
Salting Out: Before back-extraction, saturate the aqueous layer with sodium chloride. This "salting out" effect decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.
-
Avoid Unnecessary pH Changes: Amides can be hydrolyzed under strongly acidic or basic conditions, especially with heating. Perform your work-up at or near neutral pH if possible, after the initial quench and neutralization.
Part 3: Standardized Work-up Protocol: Amidation Reaction
This section provides a detailed, step-by-step methodology for the work-up of a typical reaction between this compound and a primary amine (e.g., benzylamine) to form Ethyl 6-(benzylamino)-6-oxohexanoate.
Experimental Workflow Diagram
Below is a diagram illustrating the logical flow of the work-up procedure.
Caption: General work-up and purification workflow.
Step-by-Step Protocol
Objective: To isolate and purify the amide product, free from starting materials, byproducts, and reagents.
-
Preparation of Quench Solution: In a flask or beaker large enough to hold at least 5-10 times the volume of your reaction mixture, prepare an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Place it in an ice bath on a stir plate and begin stirring.
-
Quenching the Reaction:
-
Once the reaction is deemed complete by a monitoring technique (e.g., TLC, LC-MS), cool the reaction vessel in an ice bath.
-
Using a pipette or dropping funnel, add the cold reaction mixture slowly to the vigorously stirring NaHCO₃ solution.
-
Causality: This step neutralizes the HCl byproduct (forming CO₂, NaCl, and H₂O) and hydrolyzes any remaining this compound. Slow addition to a stirred, cold solution is critical for controlling the exotherm and gas evolution.[8]
-
-
Liquid-Liquid Extraction:
-
Transfer the entire quenched mixture to a separatory funnel.
-
If your reaction solvent is water-miscible (e.g., THF), add a suitable water-immiscible extraction solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Stopper the funnel, invert it, and vent immediately to release any pressure from residual CO₂.
-
Shake the funnel gently at first, then more vigorously, venting frequently.
-
Allow the layers to separate completely. Collect the organic layer.
-
Causality: The desired amide-ester product is expected to be more soluble in the organic solvent, while inorganic salts and polar byproducts remain in the aqueous phase.[9]
-
-
Washing the Organic Layer:
-
Wash the collected organic layer sequentially with:
-
1 M HCl (aq) (if excess amine needs to be removed).
-
Water.
-
Saturated NaHCO₃ (aq) (to remove any acidic byproducts).
-
Saturated NaCl (aq) (Brine).
-
-
Causality: The brine wash helps to remove bulk water from the organic layer and aids in breaking any minor emulsions that may have formed.
-
-
Drying and Concentration:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it sit for 10-15 minutes. The drying agent should move freely when swirled, indicating sufficient quantity.
-
Filter the mixture to remove the drying agent, collecting the filtrate.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
-
Final Purification:
-
The resulting crude oil or solid should be purified. For most research applications, flash column chromatography on silica gel is the method of choice to isolate the pure product from non-polar impurities and closely related byproducts.
-
Data Summary Table
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristic |
| This compound | C₈H₁₃ClO₃ | 192.64 | Bifunctional: Acyl chloride and Ester[3][10] |
| Monoethyl adipate | C₈H₁₄O₄ | 174.19 | Acidic hydrolysis byproduct |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Corrosive acidic byproduct[4] |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Mild base for neutralization |
Part 4: Safety First
Handling this compound and its reactions requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[11][12]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of the reagent's vapors or the HCl gas produced during reactions.[11]
-
Moisture Sensitivity: this compound is moisture-sensitive.[5] Handle under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions. Keep containers tightly sealed.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations. Quench any reactive waste before disposal.[8][11]
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. (2025). Troubleshooting acylation reactions for urea derivatives.
- PPG. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Angene Chemical. (2021). Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Benchchem. (2025). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
- PPG. (2025). SAFETY DATA SHEET.
- Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
- Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.
- Wikipedia. (n.d.). Acyl chloride.
- Google Patents. (n.d.). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- Ranu, B. C., & Dutta, P. (2006). A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides.
- Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of this compound.
- Ranu, B. C., & Dutta, P. (2025). A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. Taylor & Francis Online.
- Sciencemadness.org. (2012). Preparation of amides via esters or carboxylic acids?
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Google Patents. (n.d.). CN116332761A - A kind of preparation method of 6-oxo-8-chlorooctanoic acid ethyl ester.
- ChemSynthesis. (2025). This compound.
- Veeprho. (n.d.). This compound | CAS 1071-71-2.
- gsrs. (n.d.). This compound.
- Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH WATER, ALCOHOLS AND PHENOL.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
- Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?
- YouTube. (2022). Ch20.20 - Practice All Nucleophilic Acyl Substitution Reactions.
- PubChemLite. (n.d.). This compound (C8H13ClO3).
- ResearchGate. (2022). How can change ethyl-6-chloro-oxxohexanoate to ethyl-8-chloro-6-oxooctanoate?
- YouTube. (2019). 08.
- PubChem. (n.d.). Mthis compound | C7H11ClO3 | CID 520737.
- Organic Syntheses Procedure. (n.d.). hexanoic acid, 6,6-dimethoxy-, methyl ester.
- PubChem. (n.d.). Ethyl 6-chloro-2-oxohexanoate | C8H13ClO3 | CID 12252847.
- NIH PubChem. (n.d.). Ethyl 6-oxohexanoate | C8H14O3 | CID 11171124.
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Safe handling and disposal of Ethyl 6-chloro-6-oxohexanoate
Welcome to the comprehensive technical support guide for Ethyl 6-chloro-6-oxohexanoate (CAS RN: 1071-71-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this reactive intermediate. The following question-and-answer format directly addresses potential issues and provides scientifically grounded protocols to maintain a safe and effective laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is an acyl chloride. The primary hazards stem from its high reactivity, particularly with nucleophiles like water. It is classified as corrosive and will cause severe skin burns and eye damage upon contact.[1][2] It is also moisture-sensitive and reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[1][3] Inhalation of its vapors can cause respiratory irritation.[1]
Q2: What are the immediate first aid measures in case of accidental exposure?
A2: Due to its corrosive nature, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[1][3][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call for immediate medical assistance.[3][4]
Q3: What are the appropriate storage conditions for this compound?
A3: To maintain its integrity and prevent hazardous situations, store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[4][5] Keep it away from incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents.[5][6] The storage area should be a designated corrosives and flammables area.[4]
Personal Protective Equipment (PPE)
A robust defense against chemical exposure is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use impact-resistant safety goggles with indirect venting. A full-face shield must be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[5] |
| Hand Protection | Chemical-Resistant Gloves | Butyl-rubber gloves are highly recommended for their resistance to acyl chlorides.[5] Always inspect gloves for tears or holes before use and wash them before removal. |
| Body Protection | Flame-Retardant Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[5] |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of this compound must be conducted in a certified chemical fume hood.[5][7] If a fume hood is not available or if exposure limits could be exceeded, a NIOSH/MSHA-approved respirator with an appropriate acid gas cartridge is mandatory.[5] |
Troubleshooting Guides
Scenario 1: A small spill of this compound ( <100 mL) occurs in the fume hood.
Question: I've just spilled a small amount of this compound inside the fume hood. What is the correct cleanup procedure?
Answer: A small spill inside a fume hood can be managed safely by following these steps. The key is to avoid using water or sodium bicarbonate initially, as the reaction can be vigorous and release HCl gas.
Caption: Workflow for cleaning up a small chemical spill.
Detailed Protocol for Small Spills:
-
Alert & Assess: Alert personnel in the immediate area. Ensure the fume hood sash is lowered to the appropriate working height.
-
PPE: Confirm you are wearing the correct PPE as outlined in the table above.
-
Containment: If the spill is spreading, create a dike around it with an inert absorbent material.
-
Absorb: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or Oil-Dri.[7][8][9] Do NOT use water or sodium bicarbonate at this stage , as this will cause a violent reaction.[1][8]
-
Collect: Once the liquid is fully absorbed, carefully sweep the material into a designated, dry, and clearly labeled waste container using non-sparking tools.[8]
-
Final Wipe: Wipe the spill area with a dry paper towel to remove any remaining residue and place the towel in the waste container.
-
Decontamination: The collected waste is still hazardous. It must be neutralized before final disposal. See the "Waste Disposal Protocol" below.
-
Report: Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) department.
Scenario 2: The reaction involving this compound is complete, and the material needs to be disposed of.
Question: How do I safely quench and dispose of unreacted this compound and reaction waste containing it?
Answer: Unreacted acyl chlorides must be neutralized (quenched) before they can be disposed of as hazardous waste. The principle is to slowly react the acyl chloride with a mild base to form less reactive carboxylic acid salts.
Caption: Step-by-step workflow for the safe disposal of this compound.
Detailed Waste Disposal Protocol: This procedure should only be performed by trained personnel.
-
Preparation:
-
Conduct all operations within a certified chemical fume hood.[7]
-
Wear appropriate PPE, including a face shield and butyl-rubber gloves.
-
In a large beaker (at least four times the volume of your waste), prepare a cold solution of either sodium bicarbonate or 2.5 M sodium hydroxide.[7][10] An ice bath is recommended to control the temperature.[7]
-
-
Neutralization:
-
While vigorously stirring the cold basic solution, slowly and carefully add the waste containing this compound dropwise using a dropping funnel.[7][10]
-
Causality: The slow, dropwise addition is crucial to control the exothermic reaction and prevent a violent release of heat and HCl gas.[7][11] The stirring dissipates heat and ensures efficient mixing.
-
If the reaction becomes too vigorous (excessive foaming or temperature rise), stop the addition immediately until it subsides.
-
-
Validation:
-
Once the addition is complete, allow the mixture to stir for some time to ensure the reaction is finished.
-
Check the pH of the solution using pH paper or a calibrated pH meter to ensure it is still basic.[7] If it is acidic, slowly add more base.
-
-
Final Steps:
-
Once the reaction is complete and the solution is basic, neutralize it to a pH between 6 and 8 by slowly adding a dilute acid (e.g., hydrochloric or sulfuric acid).[10]
-
Transfer the neutralized solution to a properly labeled hazardous waste container.
-
Contact your institution's EHS department for proper disposal. Do not pour the neutralized solution down the drain unless permitted by local regulations.[7]
-
References
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Preventing dimerization of Ethyl 6-chloro-6-oxohexanoate
Technical Support Center: Ethyl 6-chloro-6-oxohexanoate
An Application Scientist's Guide to Preventing Dimerization
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional reagent. As a Senior Application Scientist, I've frequently encountered queries regarding unexpected side reactions, particularly dimerization, which can compromise yield and purity. This document provides in-depth, experience-based answers to common troubleshooting questions, focusing on the causative mechanisms and preventative strategies.
Frequently Asked Questions (FAQs)
Q1: I'm observing an unexpected, higher molecular weight impurity in my reaction with this compound. What is the likely cause?
This is a classic symptom of dimerization. This compound is highly susceptible to self-reaction due to its two reactive centers: the highly electrophilic acyl chloride and the ester group with alpha-protons. Two primary mechanisms are responsible for this unwanted side reaction.
Mechanism 1: Hydrolysis-Driven Anhydride Formation
The most common pathway, especially during storage or under insufficiently anhydrous reaction conditions, is initiated by trace amounts of water. The acyl chloride is readily hydrolyzed to the corresponding carboxylic acid (monoethyl adipate).[1][2][3] This newly formed carboxylic acid can then act as a nucleophile, attacking a second molecule of the acyl chloride to form a symmetric anhydride dimer.[4][5][6]
Caption: Mechanism of hydrolysis-driven anhydride dimerization.
Mechanism 2: Base-Mediated Self-Condensation
In reactions that require a base, particularly if the wrong type or an excess amount is used, a Claisen-type self-condensation can occur. The base can deprotonate the α-carbon (C5) adjacent to the ethyl ester, forming an enolate. This enolate is a potent carbon nucleophile and will readily attack the highly electrophilic acyl chloride of another molecule, forming a β-keto ester dimer after the loss of chloride.
Caption: Mechanism of base-mediated self-condensation.
Understanding which mechanism is at play is critical for effective troubleshooting.
Q2: How can I reliably detect and quantify dimer formation in my sample?
It is crucial to analyze both your starting material upon receipt and your crude reaction mixture. Relying on a single technique is insufficient; a multi-faceted analytical approach provides the most trustworthy data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : For the starting material, check the characteristic triplet for the methylene group next to the acyl chloride (C6-H₂) around 2.9 ppm and the quartet for the ethyl ester's methylene group (-OCH₂CH₃) at ~4.1 ppm.[7] The appearance of new, complex multiplets in the 2.0-3.0 ppm range can indicate dimer formation.
-
¹³C NMR : The acyl chloride carbonyl carbon appears around 173 ppm. Anhydride carbonyls will appear in a similar region, while a new ketone carbonyl from self-condensation will be further downfield (>200 ppm). The disappearance or reduction in the intensity of the acyl chloride carbon signal is a key indicator of degradation or dimerization.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : This is an excellent, rapid technique for identifying functional groups.
-
Acyl Chloride (C=O stretch) : A very strong, sharp peak around 1800 cm⁻¹ . Its presence confirms the integrity of your starting material.
-
Ester (C=O stretch) : A strong peak around 1735 cm⁻¹ .
-
Anhydride Dimer : Will show two characteristic C=O stretching bands, typically around 1820 cm⁻¹ and 1750 cm⁻¹ .
-
β-Keto Ester Dimer : The new ketone C=O stretch will appear around 1715 cm⁻¹ .
-
| Functional Group | **Characteristic C=O Stretch (cm⁻¹) ** | Notes |
| Acyl Chloride | ~1800 | Strong, sharp. Key for reagent integrity. |
| Ethyl Ester | ~1735 | Strong. Present in monomer and dimer. |
| Anhydride | ~1820 and ~1750 | Two distinct peaks are characteristic. |
| Ketone (in β-Keto Ester) | ~1715 | Indicates Claisen-type condensation. |
| Carboxylic Acid (from hydrolysis) | 1700-1725 (broad) | Often overlaps with other signals. |
-
Mass Spectrometry (MS) : Provides definitive evidence of the dimer's mass. The molecular weight of this compound is 192.64 g/mol .[8][9] The anhydride dimer will have a mass corresponding to (2 * 192.64) - HCl - Cl = ~328.3 g/mol . The β-keto ester dimer will have a mass of ~348.8 g/mol .
Q3: What are the best practices for storing this compound to prevent degradation?
Preventing the hydrolysis-driven dimerization pathway begins with proper storage. Acyl chlorides are notoriously sensitive to moisture.[1][2][10]
-
Inert Atmosphere : Upon receipt, flush the headspace of the bottle with an inert gas like Argon or Nitrogen before sealing.
-
Low Temperature : Store in a freezer at -20°C. This drastically reduces the rate of any potential degradation reactions.
-
Anhydrous Conditions : Store the sealed bottle inside a desiccator, either in the freezer or in a cold room, to protect it from atmospheric moisture during temperature changes.
-
Aliquotting : If you plan to use the reagent frequently, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the main stock bottle to moist air.
Q4: My reaction requires a base. How do I choose the right one and set up the reaction to avoid dimerization?
This is the most critical experimental variable to control. The goal is to facilitate your desired reaction (e.g., amide or ester formation) while suppressing the self-condensation side reaction. The principles of the Schotten-Baumann reaction are highly relevant here.[11][12][13][14]
Experimental Protocol: Minimizing Dimerization in Acylations
-
Reagent & Glassware Preparation :
-
Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Ar or N₂).
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
Ensure your nucleophile (amine/alcohol) and base are pure and dry.
-
-
Base Selection :
-
Recommended : Use a non-nucleophilic, sterically hindered base like pyridine, 2,6-lutidine, or a proton sponge. Their primary role is to scavenge the HCl byproduct without promoting enolate formation.[4][6][13]
-
Use with Caution : Triethylamine (Et₃N) is commonly used but is more basic and less hindered, slightly increasing the risk of enolate formation.
-
Avoid : Do not use strong, nucleophilic bases like hydroxides (NaOH), alkoxides (NaOEt), or organolithiums (n-BuLi) unless a Claisen condensation is the intended reaction.
-
-
Reaction Setup (Inverse Addition) :
-
Dissolve your nucleophile (e.g., amine, 1.0 eq) and the base (1.1-1.2 eq) in the anhydrous solvent.
-
Cool the solution to 0°C or lower (e.g., -78°C for very sensitive substrates).
-
Crucially , add the this compound (1.0 eq), dissolved in a small amount of anhydrous solvent, dropwise via a syringe pump over a prolonged period (e.g., 30-60 minutes). This technique, known as inverse addition, keeps the instantaneous concentration of the highly reactive acyl chloride low, favoring the reaction with your target nucleophile over self-reaction.
-
-
Monitoring and Workup :
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, proceed with a standard aqueous workup to quench the reaction and remove the base and its salt.[15]
-
Caption: Recommended experimental workflow for minimizing dimerization.
Q5: My starting material is already contaminated with a dimer. Can it be purified?
Yes, purification is possible, but it must be done carefully due to the reagent's reactivity.
-
Recommended Method: Vacuum Distillation This is the most effective method for separating the monomer from the higher-boiling point dimer.
-
Set up a short-path distillation apparatus. It is critical that all glassware is impeccably dry.
-
Charge the flask with the contaminated material.
-
Apply a high vacuum (e.g., <1 mmHg).
-
Gently heat the distillation flask using an oil bath. The pure this compound should distill at approximately 128-130°C at 17 mmHg.[7] The non-volatile dimer will remain in the distillation flask.
-
Collect the purified product in a receiving flask cooled with an ice bath and blanketed with inert gas. Store the purified material immediately under the stringent conditions described in Q3.
-
-
Alternative Method: Column Chromatography This is less ideal as silica gel is protic and can promote hydrolysis. If distillation is not an option, a rapid flash column can be attempted. Use a non-polar eluent system (e.g., hexanes/ethyl acetate), and do not let the column run dry. The procedure must be performed quickly to minimize on-column degradation.
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Validation & Comparative
Analytical methods for the characterization of Ethyl 6-chloro-6-oxohexanoate
An In-Depth Comparative Guide to the Analytical Characterization of Ethyl 6-chloro-6-oxohexanoate
For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical intermediates is a cornerstone of quality control, ensuring the integrity of the final product. This compound (C₈H₁₃ClO₃, MW: 192.64 g/mol ) is a key bifunctional molecule, featuring both an ester and a reactive acid chloride group, making it a valuable building block in organic synthesis.[1][2] Its purity and structural integrity are paramount.
This guide provides a comprehensive comparison of the primary analytical techniques for the characterization of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of each method, providing you with the insights needed to select the most appropriate analytical strategy for your research.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust characterization of this compound relies on a synergistic approach, where each method provides a unique and complementary piece of the puzzle. The workflow below illustrates a logical progression for comprehensive analysis.
Caption: A typical workflow for the synthesis and analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule.
Expertise & Experience: Why NMR is Essential
For a molecule like this compound, ¹H NMR is indispensable. It not only confirms the presence of the ethyl ester and the linear alkyl chain but also provides information about the electronic environment of each proton. The chemical shifts of the methylene groups adjacent to the carbonyls are particularly diagnostic. For instance, the protons alpha to the highly electrophilic acid chloride carbonyl (position 5) are expected to be further downfield than those alpha to the ester carbonyl (position 2), providing irrefutable evidence of the structure.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice as it is an excellent solvent for this compound and its residual proton signal (at ~7.26 ppm) rarely interferes with the analyte signals.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the overlapping methylene signals.
-
Data Acquisition: Acquire 16-32 scans to ensure a good signal-to-noise ratio.
-
Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the internal tetramethylsilane (TMS) standard at 0 ppm.
Data Interpretation: Expected ¹H NMR Spectrum
The expected chemical shifts and multiplicities are well-documented and provide a unique fingerprint for the molecule.[3]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -O-CH₂ -CH₃ | 4.14 | Quartet (q) | 7.2 | 2H |
| -CO-CH₂ -(CH₂)₃- | 2.93 | Triplet (t) | 6.8 | 2H |
| -COO-CH₂ -(CH₂)₃- | 2.33 | Triplet (t) | 7.2 | 2H |
| -(CH₂)₂-CH₂ -CH₂ -(CH₂)₂- | 1.67-1.78 | Multiplet (m) | - | 4H |
| -O-CH₂-CH₃ | 1.24 | Triplet (t) | 7.2 | 3H |
Data sourced from patent literature describing the synthesis and characterization of the compound.[3]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. It also provides structural information through the analysis of fragmentation patterns.
Expertise & Experience: The Chlorine Isotope Advantage
A key feature of this compound is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic M/M+2 isotopic pattern in the mass spectrum for any chlorine-containing fragment, most notably the molecular ion. Observing this pattern is a self-validating feature of the analysis, providing extremely high confidence in the elemental composition.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm), which separates compounds based on boiling point.
-
Carrier Gas: Use Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program ensures good separation from any potential volatile impurities.
-
-
MS Detection:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV. EI is a robust, high-energy technique that produces repeatable fragmentation patterns.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and key fragments.
-
Data Interpretation: Expected Mass Spectrum
The primary goal is to identify the molecular ion peak. For this compound, the nominal molecular weight is 192 g/mol .[2]
| Adduct / Ion | Calculated m/z | Notes |
| [M]⁺ | 192.05 | Molecular ion for ³⁵Cl isotope |
| [M+2]⁺ | 194.05 | Molecular ion for ³⁷Cl isotope (approx. 1/3 intensity of M⁺) |
| [M-C₂H₅O]⁺ | 147.01 | Loss of the ethoxy group |
| [M-Cl]⁺ | 157.08 | Loss of the chlorine atom |
Predicted m/z values are based on the compound's molecular formula.[4]
Chromatographic Techniques: The Purity Assessors
While spectroscopy confirms the structure, chromatography excels at separating the target compound from impurities, allowing for precise quantification of purity.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and precise technique for purity analysis, especially for compounds that are not sufficiently volatile or are thermally sensitive.
Expertise & Experience: Method Selection
A reversed-phase (RP) HPLC method is the logical starting point for this molecule. The alkyl chain provides sufficient hydrophobicity for retention on a C18 column. The choice of mobile phase modifier is critical. Phosphoric acid is a common choice for good peak shape, but it is not volatile.[5] For applications where HPLC is coupled with MS (LC-MS), a volatile acid like formic acid must be used to prevent contamination of the mass spectrometer. This foresight in method design is crucial in a drug development setting.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% phosphoric acid (for UV) or 0.1% formic acid (for MS). A typical starting point would be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm, where the carbonyl groups exhibit absorbance.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
B. Gas Chromatography (GC)
GC is an excellent alternative for purity analysis, given the compound's volatility. It often provides higher resolution for volatile impurities than HPLC. The GC-MS protocol described in the Mass Spectrometry section is perfectly suited for this purpose.
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked. The diagram and table below provide a direct comparison to guide your decision-making process.
Caption: Logical relationship between analytical goals and the primary techniques used for characterization.
| Technique | Primary Application | Strengths | Limitations | Alternative Comparison: Mthis compound |
| ¹H NMR | Unambiguous Structure Elucidation | Provides detailed connectivity information; quantitative. | Lower sensitivity than MS; complex mixtures can be difficult to interpret. | The ethyl quartet/triplet at ~4.1/1.2 ppm would be replaced by a methyl singlet at ~3.7 ppm.[6] |
| Mass Spec (MS) | Molecular Weight Confirmation | Extremely high sensitivity; provides elemental composition via isotopic patterns. | Isomers are often indistinguishable without chromatography; fragmentation can be complex. | Molecular weight would be 14 Da lower (178.61 g/mol ).[6] |
| IR Spectroscopy | Functional Group Identification | Fast, simple, non-destructive; confirms presence of C=O (ester/acid chloride). | Provides limited structural information; not suitable for purity analysis. | The spectrum would be very similar, as the core functional groups are identical. |
| HPLC | Purity Determination & Quantification | Highly precise and quantitative; suitable for non-volatile impurities; scalable to prep. | May not resolve highly volatile impurities effectively. | Retention time would likely decrease slightly due to slightly higher polarity. |
| GC-MS | Purity & Volatile Impurity ID | Excellent for volatile compounds; MS detector provides impurity identification. | Not suitable for thermally labile or non-volatile compounds. | Retention time would be shorter than the ethyl ester due to lower boiling point. |
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. NMR spectroscopy serves as the cornerstone for structural verification, while Mass Spectrometry provides definitive confirmation of molecular weight, with the chlorine isotopic pattern acting as a built-in validation. For purity assessment, both HPLC and GC-MS are powerful, complementary techniques, offering robust separation and quantification of potential impurities. By understanding the strengths and applications of each method as outlined in this guide, researchers and drug development professionals can confidently ensure the quality and integrity of this critical chemical intermediate.
References
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A Senior Application Scientist's Guide to the Purity Analysis of Ethyl 6-chloro-6-oxohexanoate: A GC-MS Comparison
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles in final active pharmaceutical ingredients (APIs), and ultimately, patient safety. Ethyl 6-chloro-6-oxohexanoate, a versatile bifunctional molecule, serves as a key building block in the synthesis of a variety of complex organic structures. Its dual reactivity, stemming from the ester and the highly reactive acyl chloride moieties, makes it invaluable, but also presents unique analytical challenges. Ensuring its purity is paramount.
This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound against viable alternatives. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating, reflecting the rigorous standards of the pharmaceutical industry.
The Central Role of GC-MS in Purity Determination
Gas Chromatography-Mass Spectrometry is the cornerstone for analyzing volatile and thermally stable compounds like this compound. The technique's power lies in its dual-mechanism: the gas chromatograph separates individual components of a mixture in the time domain, after which the mass spectrometer fragments and detects these separated components, providing definitive structural identification and quantification.
The primary rationale for selecting GC-MS is its unparalleled specificity and sensitivity. For a reactive intermediate, identifying not just the amount of impurity but its identity is crucial for process optimization and troubleshooting.
Anticipating Impurities: A Synthesis-Forward Approach
Effective purity analysis begins with a theoretical understanding of the manufacturing process. This compound is typically synthesized from monoethyl adipate and a chlorinating agent, such as thionyl chloride or bis(trichloromethyl) carbonate.[1][2] This synthetic route informs the likely impurity profile we must screen for.
| Potential Impurity | Origin | Significance |
| Monoethyl Adipate | Unreacted Starting Material | Can lead to side reactions, lowering yield and introducing polar impurities. |
| Adipoyl Dichloride | By-product from reaction with both ends of adipic acid (if present). | Highly reactive; can lead to cross-linking or undesired polymerization. |
| Diethyl Adipate | By-product from esterification of both ends of adipic acid. | An inert impurity that can affect the stoichiometry of subsequent reactions. |
| Residual Solvents (e.g., Toluene) | Process-related | Must be controlled according to ICH guidelines. |
| Hydrolysis/Degradation Products | Reaction with adventitious moisture | The acyl chloride can hydrolyze back to the carboxylic acid, affecting reactivity. |
Experimental Protocol: A Validated GC-MS Method
This protocol is designed for robustness and follows the principles outlined in guidelines such as ICH Q2(R1) for the validation of analytical procedures.[3][4][5][6]
1. Sample Preparation: The Anhydrous Imperative
The acyl chloride moiety is highly susceptible to hydrolysis. Therefore, all sample handling must be conducted under anhydrous conditions.
-
Step 1: In an inert atmosphere (glove box or nitrogen-purged vial), accurately weigh approximately 20 mg of the this compound sample.
-
Step 2: Dissolve the sample in 10.0 mL of anhydrous dichloromethane or hexane. The choice of solvent is critical; protic solvents like methanol would react with the analyte.
-
Step 3: Vortex the solution until fully dissolved. The final concentration will be approximately 2 mg/mL.
2. Instrumentation and Parameters
The following parameters serve as a robust starting point for analysis on most modern GC-MS systems. These are based on standard methods for analyzing organic compounds, such as those described by ASTM.[7][8]
| Parameter | Setting | Justification |
| GC System | Agilent 8890 or equivalent | Standard, reliable platform. |
| MS System | Agilent 5977B or equivalent | Provides excellent sensitivity and spectral library matching. |
| Inlet | Split/Splitless | Split mode (e.g., 50:1 split ratio) is used to avoid column overloading and detector saturation. |
| Inlet Temp | 250 °C | Ensures rapid and complete vaporization without thermal degradation. |
| Liner | Deactivated, Split, Glass Wool | An inert surface is crucial to prevent reaction or adsorption of the acyl chloride. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, Constant Flow | Inert carrier gas at a typical flow rate of 1.0 mL/min. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp allows for the separation of volatile solvents from the higher-boiling analyte and impurities. |
| MS Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible fragmentation patterns for library searching. |
| MS Quad Temp | 150 °C | Standard quadrupole temperature. |
| Mass Range | 35-400 m/z | A wide enough range to capture the molecular ion and key fragments of the analyte and expected impurities. |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the GC-MS purity analysis of this compound.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that measure the same attribute via a different physical principle. This approach provides a more complete and trustworthy characterization of the material.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity assessment because it provides a direct measure of the molar ratio of the analyte to a certified internal standard.[9][10][11][12]
-
Principle: A known mass of a stable, high-purity internal standard (e.g., maleic acid, dimethyl sulfone) is added to a known mass of the analyte. The purity of the analyte is calculated by comparing the integral of a unique analyte proton signal to the integral of a unique standard proton signal.[13]
-
Advantages:
-
Primary Method: Does not require a reference standard of the analyte itself.
-
Structural Confirmation: Provides simultaneous structural verification.
-
High Precision: Can achieve excellent precision and accuracy when performed correctly.
-
-
Disadvantages:
-
Lower Sensitivity: Significantly less sensitive than GC-MS.
-
Signal Overlap: Potential for impurity signals to overlap with analyte or standard signals, complicating quantification.
-
Cost & Accessibility: Requires access to a high-field NMR spectrometer.
-
Titrimetry
Titration is a classic chemical analysis method that can be adapted to determine the purity of this compound based on its acyl chloride functionality.[14][15][16]
-
Principle: The sample is reacted with a known excess of a nucleophile (e.g., an amine like cyclohexylamine or simply water/base). The reaction consumes the acyl chloride. The amount of unreacted nucleophile or the amount of acid generated (HCl and the carboxylic acid) is then determined by back-titration with a standardized acid or base.[16]
-
Advantages:
-
Low Cost: Requires basic laboratory glassware and reagents.
-
Robustness: Less susceptible to matrix effects than chromatographic methods.
-
-
Disadvantages:
-
Non-Specific: This method quantifies the total amount of acid-generating functional groups. It cannot distinguish between the desired acyl chloride and other acidic impurities like unreacted starting material or adipoyl dichloride.
-
Lower Sensitivity: Requires a significantly larger sample size compared to GC-MS.
-
Performance Comparison
| Parameter | GC-MS | Quantitative NMR (qNMR) | Titrimetry |
| Specificity | Very High (Separates and identifies individual impurities) | High (Distinguishes structurally different molecules) | Low (Measures total functional group content) |
| Sensitivity | Very High (ppm to ppb level) | Low to Moderate (Typically >0.1% w/w) | Low (Typically >1% w/w) |
| Quantification | Relative (% Area) or Absolute (with standard) | Absolute (with internal standard) | Absolute (based on stoichiometry) |
| Sample Req. | Low (~1 mg) | Moderate (~10-20 mg) | High (~100-200 mg) |
| Cost/Throughput | Moderate/High | High/Low | Low/Moderate |
| Primary Use Case | Comprehensive impurity profiling and routine QC | Purity assignment for reference standards, orthogonal check | Rapid, low-cost assay of functional group content |
Decision Logic: Choosing the Right Tool
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendation
For the comprehensive quality control of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended primary technique. Its superior specificity and sensitivity are essential for identifying and controlling the process-related impurities that can impact downstream chemical syntheses. The % Area normalization method provides a reliable, semi-quantitative measure suitable for routine batch release.
For the certification of a reference standard or for investigations requiring the highest level of accuracy, a dual approach using GC-MS for impurity profiling and Quantitative NMR (qNMR) for absolute purity assignment is the gold standard. This orthogonal approach ensures the highest degree of confidence in the material's quality. Titrimetry remains a viable, low-cost option for rapid, in-process checks of functional group content, but it lacks the specificity required for final product release in a regulated environment.
By selecting the appropriate analytical tool based on the specific scientific question, researchers can ensure the quality and consistency of their chemical intermediates, leading to more robust and reproducible scientific outcomes.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- ASTM D1945 Analysis of Natural Gas by Gas Chrom
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- Quality Guidelines. ICH. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024-04-24). [Link]
- Capillary Gas Chromatography Testing – ASTM D6387 Standard. Infinita Lab. [Link]
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
- ASTM D4626 Standard Practice for Calculation of Gas Chromatographic Response Factors.
- ASTM D6420 Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry.
- ASTM D5769 - Standard Test Method by GC-MS. SCION Instruments. [Link]
- Pauli, G. F., et al. (2025-08-06). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay.
- Nelson, M. A., et al. (2016-09-28). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. NIST. [Link]
- Choi, K., et al. (2021-01-18).
- Pauli, G. F., et al. (2014-11-26). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. PubMed. [Link]
- A Guide to Quantit
- Christie, W. W. (2019-07-23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]
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- A kind of chemical synthesis method of this compound.
- ETHYL 6-CHLORO-6-OXOHEXANO
- Ethyl 6-chloro-6-oxohexano
- Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. OSTI.GOV. [Link]
- Faster GC-MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. Restek. [Link]
- Acetyl Chloride as a Reagent for the Determination of Hydroxyl Groups. University of Massachusetts Amherst. [Link]
- Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS.
- Lohr, L. J. (1960). Titrimetric Determination of Carboxylic Acid Chloride. American Chemical Society. [Link]
- CAS#:1071-71-2 | Ethyl6-chloro-6-oxohexanoate(ThiocticAcidImpurity). Chemsrc. (2025-09-12). [Link]
- Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry. [Link]
- ethyl 6-chloro-6-oxohexano
- Method 9253: Chloride (Titrimetric, Silver Nitr
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A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 6-chloro-6-oxohexanoate
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectra of Ethyl 6-chloro-6-oxohexanoate, a bifunctional molecule featuring both an ester and an acyl chloride. As a vital intermediate in various chemical syntheses[1], a precise understanding of its structure is paramount. This document is intended for researchers and professionals in drug development and chemical sciences, offering a detailed interpretation of its ¹H and ¹³C NMR spectra, a comparison with alternative analytical methods, and robust experimental protocols.
The molecular structure of this compound is presented below, with carbons and protons systematically numbered for clarity in the subsequent spectral assignments.
Caption: Structure of this compound with atom numbering.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal are fundamental to structural elucidation.
Predicted ¹H NMR Spectrum
Based on the structure, we can predict six distinct proton signals. The electron-withdrawing nature of the oxygen and chlorine atoms will cause protons closer to these functional groups to appear further downfield (higher δ value).
| Assigned Protons | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-b | -CH₂-CH₃ | ~ 1.25 | Triplet (t) | 3H |
| H-4 | -CH₂-CH₂ -CH₂- | ~ 1.70 | Quintet (quin) | 2H |
| H-3 | -CH₂-CH₂ -CH₂- | ~ 1.78 | Quintet (quin) | 2H |
| H-5 | -CH₂ -C(=O)O- | ~ 2.32 | Triplet (t) | 2H |
| H-2 | -CH₂ -C(=O)Cl | ~ 2.95 | Triplet (t) | 2H |
| H-a | -O-CH₂ -CH₃ | ~ 4.12 | Quartet (q) | 2H |
Rationale and Interpretation
-
Chemical Shifts (δ):
-
H-a and H-b (Ethyl Group): The quartet for H-a at ~4.12 ppm is characteristic of a methylene group attached to an ester oxygen (-O-CH₂-).[2] The adjacent methyl group (H-b) is the most shielded, appearing upfield as a triplet around 1.25 ppm.
-
H-2 and H-5 (α-Carbons): The protons on carbons adjacent (alpha) to carbonyl groups are deshielded. The H-2 protons, alpha to the highly electron-withdrawing acyl chloride group, are expected to be the most downfield of the methylene chain protons (~2.95 ppm). The H-5 protons, alpha to the ester carbonyl, are also downfield but to a lesser extent (~2.32 ppm).[2]
-
H-3 and H-4 (Aliphatic Chain): The protons in the middle of the carbon chain (H-3 and H-4) are the most shielded of the methylene groups and are expected to resonate in the typical aliphatic region of ~1.7-1.8 ppm. Their signals may overlap.
-
-
Multiplicity and Coupling Constants (J): The splitting of signals is governed by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons. This spin-spin coupling provides direct evidence of connectivity.
-
The H-a quartet (4 lines) arises from coupling to the three H-b protons (3+1=4).
-
The H-b triplet (3 lines) arises from coupling to the two H-a protons (2+1=3).
-
The H-2 triplet arises from coupling to the two adjacent H-3 protons.
-
The H-5 triplet arises from coupling to the two adjacent H-4 protons.
-
The H-3 and H-4 signals are predicted as quintets as they are each coupled to two protons on either side (2+2+1=5).
-
For vicinal protons on adjacent sp³ hybridized carbons in an acyclic system, the three-bond coupling constant (³JHH) is typically in the range of 6-8 Hz.[3][4] This value should be consistent across the coupled signals (e.g., the J value for the H-a quartet should match the J value for the H-b triplet).
-
The following diagram illustrates the key proton coupling relationships.
Caption: ¹H-¹H spin-spin coupling network in this compound.
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic surroundings. Proton-decoupled ¹³C NMR is standard, where each unique carbon appears as a single line.
Predicted ¹³C NMR Spectrum
The molecule has eight carbon atoms, all in chemically distinct environments. Therefore, eight distinct signals are expected in the proton-decoupled ¹³C spectrum.
| Assigned Carbon | Position | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-b | -CH₂-C H₃ | ~ 14.2 | Most shielded alkyl carbon. |
| C-4 | -CH₂-C H₂-CH₂- | ~ 24.0 | Standard aliphatic carbon. |
| C-3 | -CH₂-C H₂-CH₂- | ~ 26.5 | Standard aliphatic carbon. |
| C-5 | -C H₂-C(=O)O- | ~ 33.8 | Deshielded by ester carbonyl. |
| C-2 | -C H₂-C(=O)Cl | ~ 45.1 | Strongly deshielded by acyl chloride. |
| C-a | -O-C H₂-CH₃ | ~ 61.0 | Deshielded by adjacent oxygen. |
| C-6 | -C (=O)O- | ~ 173.0 | Ester carbonyl carbon.[5] |
| C-1 | -C (=O)Cl | ~ 179.5 | Acyl chloride carbonyl, most deshielded.[6] |
Rationale and Interpretation
-
Carbonyl Carbons (C-1, C-6): Both carbonyl carbons are significantly deshielded and appear far downfield. The acyl chloride carbonyl (C-1) is generally found at a higher chemical shift than the ester carbonyl (C-6) due to the strong inductive effect of the chlorine atom.[6]
-
Oxygen-Attached Carbons (C-a): The C-a methylene carbon of the ethyl group is deshielded by the electronegative oxygen atom, typically appearing around 61 ppm.
-
Aliphatic Carbons (C-2, C-3, C-4, C-5, C-b): The chemical shifts of the carbons in the hexanoate chain are influenced by their proximity to the electron-withdrawing carbonyl groups. C-2, being alpha to the acyl chloride, is the most deshielded among the sp³ carbons of the chain. C-5, alpha to the ester, is next, followed by C-3 and C-4. The terminal methyl carbon (C-b) is the most shielded and appears furthest upfield.
Part 3: Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail on molecular connectivity, other techniques can corroborate the structure.
-
Infrared (IR) Spectroscopy: IR is excellent for identifying functional groups. For this compound, two distinct carbonyl (C=O) stretching frequencies would be observed. The acyl chloride C=O stretch appears at a higher wavenumber (~1800 cm⁻¹) compared to the ester C=O stretch (~1735-1750 cm⁻¹).[2] Strong C-O stretching bands would also be visible around 1300-1000 cm⁻¹.[2] While confirming the presence of these groups, IR does not reveal how they are connected.
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns. The molecular ion peak would confirm the molecular formula (C₈H₁₃ClO₃).[7][8] Characteristic fragmentation would include the loss of •Cl (M-35/37), loss of •OCH₂CH₃ (M-45), and the formation of acylium ions, which helps in identifying structural motifs. However, MS is a destructive technique and does not provide the detailed atom-by-atom map that NMR does.
Part 4: Experimental Protocols & Workflow
Adherence to a validated protocol is essential for acquiring high-quality, reproducible NMR data.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). CDCl₃ is a common choice for its excellent solubilizing power for moderately polar organic compounds and its single deuterium lock signal.
-
Mixing: Cap the NMR tube and gently invert it several times or vortex briefly until the sample is completely dissolved.
-
Transfer: Ensure the solution is homogeneous and free of any solid particles before inserting it into the NMR spectrometer.
NMR Data Acquisition
The following are typical parameters for a 400 MHz spectrometer:
| Parameter | ¹H Acquisition | ¹³C {¹H} Acquisition |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Spectral Width | 16 ppm | 240 ppm |
| Acquisition Time | ~4 sec | ~1 sec |
| Relaxation Delay | 2 sec | 2 sec |
| Number of Scans | 8-16 | 256-1024 |
Data Analysis Workflow
The process from sample to final structure confirmation follows a logical sequence.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra allows for the unambiguous structural determination of this compound. The ¹H NMR spectrum confirms the connectivity of the aliphatic chain and the ethyl ester group through characteristic chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum corroborates this by identifying all eight unique carbon environments, with the downfield shifts of the carbonyl carbons providing clear evidence of the ester and acyl chloride functionalities. When used in conjunction, these NMR techniques offer a powerful, non-destructive method for structural verification, far surpassing the capabilities of other standalone analytical methods for this purpose.
References
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- The Royal Society of Chemistry. (2019). Supporting Information.
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- TMP Chem. (2021, February 4). S'21 - NMR 14 - J values (coupling constants) [Video]. YouTube.
- The Chemistry Tutor. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters [Video]. YouTube.
- Ben Motivates. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube.
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- University of Calgary. (n.d.). CSD Solution #13.
- Wikipedia. (n.d.). J-coupling.
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A Senior Application Scientist's Guide to the Synthetic Routes of Alpha-Lipoic Acid
For researchers, chemists, and professionals in drug development, the synthesis of alpha-lipoic acid (ALA) is a topic of significant interest due to its potent antioxidant properties and therapeutic potential. This guide provides an in-depth comparison of the primary synthetic routes to both racemic and enantiomerically pure R-(+)-lipoic acid, the biologically active form. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to inform your selection of a synthetic strategy.
Introduction to Alpha-Lipoic Acid
Alpha-lipoic acid, also known as thioctic acid, is a naturally occurring disulfide-containing fatty acid. It plays a crucial role as a cofactor for several mitochondrial enzyme complexes essential for aerobic metabolism.[1][2] Beyond its physiological role, ALA has garnered significant attention as a powerful antioxidant, with therapeutic applications in managing conditions like diabetic neuropathy and other oxidative stress-related disorders.[3][4]
The key structural feature of ALA is the 1,2-dithiolane ring with a chiral center at the C6 position. While racemic ALA is widely available, the R-(+)-enantiomer is the naturally occurring and biologically active form.[5][6] This distinction is critical for therapeutic applications, driving the development of various stereoselective synthetic methods.
This guide will explore the following key synthetic strategies:
-
Synthesis from 6,8-Dichlorooctanoic Acid Derivatives: A common industrial approach for producing racemic ALA.
-
Synthesis from Adipic Acid: A classical route involving multiple transformations.
-
Enantioselective Synthesis via Sharpless Asymmetric Epoxidation: A well-established method for obtaining R-(+)-lipoic acid.
-
Resolution of Racemic Alpha-Lipoic Acid: Methods to separate the desired R-(+)-enantiomer from a racemic mixture, including chemical and enzymatic approaches.
Synthesis from 6,8-Dichlorooctanoic Acid Derivatives
This route is one of the most common and industrially scalable methods for producing racemic alpha-lipoic acid. The core principle involves the introduction of the two sulfur atoms onto an eight-carbon backbone, followed by cyclization to form the dithiolane ring.
Chemical Principles
The synthesis hinges on the nucleophilic substitution of the chlorine atoms in ethyl 6,8-dichlorooctanoate with a sulfur source, typically sodium disulfide (Na₂S₂). This is followed by hydrolysis of the ethyl ester to yield the carboxylic acid. The use of a phase transfer catalyst, such as tetrabutylammonium bromide, is often employed to facilitate the reaction between the organic-soluble dichlorooctanoate and the aqueous sodium disulfide.[7][8]
Experimental Protocol
The following protocol is a representative example of this synthetic route:
Step 1: Synthesis of Ethyl Lipoate [7]
-
To a reaction vessel, add ethyl 6,8-dichlorooctanoate, sulfur, and tetrabutylammonium bromide in a water solvent.
-
Heat the mixture to 82°C.
-
Slowly add a solution of sodium sulfide over a period of time and allow the reaction to proceed for 5 hours.
-
After the reaction is complete, cool the mixture to 65°C and allow the layers to separate.
-
Isolate the organic layer containing ethyl lipoate.
Step 2: Hydrolysis to Alpha-Lipoic Acid [7]
-
To the ethyl lipoate from the previous step, add sodium hydroxide and tetrabutylammonium bromide.
-
Heat the mixture to 60°C and stir until the hydrolysis is complete.
-
Cool the reaction mixture and perform a suction filtration to collect the sodium salt of lipoic acid.
-
Acidify the salt with a mineral acid to precipitate the crude alpha-lipoic acid.
-
Purify the crude product by recrystallization.
Performance Data
| Metric | Value | Reference |
| Starting Material | Ethyl 6,8-dichlorooctanoate | [7][9] |
| Overall Yield | ~60% | [8] |
| Number of Steps | 2 | [7] |
| Stereoselectivity | Racemic | [10] |
Pros and Cons
-
Pros: High-yielding, relatively few steps, and uses readily available starting materials, making it suitable for industrial-scale production.[8]
-
Cons: Produces a racemic mixture, requiring a subsequent resolution step if the pure R-(+)-enantiomer is desired. The use of chlorinated reagents and organic solvents raises environmental concerns.
Synthetic Pathway Diagram
Caption: Synthesis of Racemic ALA from Ethyl 6,8-Dichlorooctanoate.
Synthesis from Adipic Acid
This classical approach utilizes adipic acid, a readily available and inexpensive dicarboxylic acid, as the starting material. The synthesis involves building the carbon chain and introducing the necessary functional groups for dithiolane ring formation.
Chemical Principles
The synthesis begins with the monoesterification of adipic acid, followed by conversion of the remaining carboxylic acid to an acid chloride. A series of reactions then introduces the keto and chloro functionalities, which are subsequently reduced and chlorinated to form a 6,8-dichloro-octanoate intermediate. This intermediate is then converted to alpha-lipoic acid as described in the previous section.
Experimental Protocol
A representative synthesis starting from monomethyl adipate is outlined below:[11]
Step 1: Formation of the Acid Chloride
-
Monomethyl adipate is reacted with thionyl chloride to form the corresponding acid chloride.
Step 2: Introduction of Keto and Chloro Groups
-
The acid chloride undergoes a series of reactions to introduce a keto group at the 6-position and a chlorine atom at the 8-position, yielding methyl 8-chloro-6-oxooctanoate.
Step 3: Reduction of the Ketone
-
The keto group is reduced to a hydroxyl group using a reducing agent like sodium borohydride.
Step 4: Chlorination of the Hydroxyl Group
-
The hydroxyl group is converted to a chloride using thionyl chloride in the presence of pyridine.
Step 5: Dithiolane Ring Formation and Hydrolysis
-
The resulting methyl 6,8-dichlorooctanoate is reacted with sodium disulfide to form the dithiolane ring.
-
The methyl ester is then hydrolyzed to yield alpha-lipoic acid.
Performance Data
| Metric | Value | Reference |
| Starting Material | Adipic Acid | [11] |
| Overall Yield | ~35% | [12] |
| Number of Steps | 6 | [12] |
| Stereoselectivity | Racemic | [11] |
Pros and Cons
-
Pros: Utilizes a very inexpensive and abundant starting material.
-
Cons: A lengthy synthesis with a low overall yield. It involves multiple steps and the use of hazardous reagents, making it less efficient and environmentally friendly compared to other routes.
Synthetic Pathway Diagram
Caption: Multi-step Synthesis of Racemic ALA from Adipic Acid.
Enantioselective Synthesis via Sharpless Asymmetric Epoxidation
For therapeutic applications requiring the pure R-(+)-enantiomer, asymmetric synthesis is a powerful strategy. The Sharpless asymmetric epoxidation is a cornerstone of this approach, allowing for the creation of a key chiral intermediate from an achiral precursor.[13][14]
Chemical Principles
This method relies on the enantioselective epoxidation of an allylic alcohol.[1][15] The reaction utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of (+)- or (-)-DET determines the stereochemistry of the resulting epoxide, which then serves as a chiral building block for the synthesis of R-(+)-lipoic acid.
Experimental Protocol
The following is a general outline of an enantioselective synthesis of R-(+)-lipoic acid:[13]
Step 1: Preparation of the Allylic Alcohol
-
An appropriate achiral starting material, such as 6-bromohex-1-ene, is converted to the corresponding allylic alcohol.
Step 2: Sharpless Asymmetric Epoxidation
-
The allylic alcohol is subjected to Sharpless asymmetric epoxidation conditions using titanium tetra(isopropoxide), (+)-diethyl tartrate, and tert-butyl hydroperoxide to yield the desired chiral epoxide with high enantiomeric excess.
Step 3: Epoxide Opening and Functional Group Manipulation
-
The epoxide is opened, and the resulting diol is further manipulated through a series of steps to introduce the carboxylic acid functionality and the two sulfur atoms.
Step 4: Dithiolane Ring Formation
-
The final steps involve the formation of the dithiolane ring to yield R-(+)-lipoic acid.
Performance Data
| Metric | Value | Reference |
| Starting Material | Achiral precursors (e.g., 6-bromohex-1-ene) | [13] |
| Overall Yield | ~40% (from 3-oxooctanedioic acid diester) | [16] |
| Number of Steps | ~6-7 | [13][16] |
| Stereoselectivity | High (typically >90% ee) | [17] |
Pros and Cons
-
Pros: Provides direct access to the desired R-(+)-enantiomer with high optical purity, avoiding the need for resolution.
-
Cons: The synthesis can be complex and may involve expensive reagents, including the chiral catalyst. The reaction conditions, such as low temperatures, can be challenging to scale up.
Synthetic Pathway Diagram
Caption: Enantioselective Synthesis of R-(+)-Lipoic Acid via Sharpless Epoxidation.
Resolution of Racemic Alpha-Lipoic Acid
An alternative to asymmetric synthesis is the production of racemic alpha-lipoic acid followed by the separation of the enantiomers. This is a common industrial strategy.[3]
Chemical Resolution
Chemical Principles This method involves the reaction of racemic alpha-lipoic acid with a chiral resolving agent, such as an optically pure amine like R-(+)-methylbenzylamine, to form a pair of diastereomeric salts.[3][18] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired diastereomeric salt is then isolated and treated with acid to liberate the enantiomerically pure R-(+)-lipoic acid.
Experimental Protocol [19]
-
Dissolve racemic alpha-lipoic acid in a suitable solvent.
-
Add a sub-stoichiometric amount of the chiral resolving agent (e.g., S-(-)-α-methylbenzylamine to resolve R-(+)-lipoic acid).
-
Allow the diastereomeric salt of the desired enantiomer to crystallize out of solution.
-
Isolate the salt by filtration.
-
Purify the salt by recrystallization.
-
Treat the purified salt with a strong acid to release the enantiomerically pure alpha-lipoic acid.
Enzymatic Resolution
Chemical Principles Enzymatic resolution utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of alpha-lipoic acid or a precursor.[18] For example, a lipase can be used to selectively esterify one enantiomer (e.g., the S-(-)-enantiomer), leaving the desired R-(+)-enantiomer unreacted.[20] The esterified and unesterified forms can then be separated.
Experimental Protocol [20]
-
Incubate racemic alpha-lipoic acid with a lipase (e.g., from Aspergillus oryzae) and an alcohol (e.g., n-octanol) in a suitable organic solvent.
-
The enzyme will selectively catalyze the esterification of the S-(-)-enantiomer.
-
After a certain conversion is reached, stop the reaction.
-
Separate the unreacted R-(+)-lipoic acid from the S-(-)-lipoic acid ester.
Performance Data
| Metric | Chemical Resolution | Enzymatic Resolution | Reference |
| Starting Material | Racemic Alpha-Lipoic Acid | Racemic Alpha-Lipoic Acid or Precursor | [19][21] |
| Yield | Theoretically max 50% for desired enantiomer | Can be >50% if the undesired enantiomer is racemized and recycled | [22][23] |
| Stereoselectivity | High (>99% ee achievable with multiple recrystallizations) | High (e.g., 92.5% ee for unreacted substrate) | [20][24] |
Pros and Cons
-
Chemical Resolution:
-
Pros: A well-established and scalable industrial process. Can achieve very high enantiomeric purity.
-
Cons: The maximum theoretical yield for the desired enantiomer is 50% without a recycling process for the unwanted enantiomer. Can be labor-intensive due to the need for multiple recrystallizations.
-
-
Enzymatic Resolution:
-
Pros: Environmentally friendly ("green chemistry") due to the use of biocatalysts and milder reaction conditions. High stereoselectivity.
-
Cons: Enzymes can be expensive, and the reaction times can be long. Separation of the product from the enzyme and unreacted substrate can be challenging.
-
Logical Relationship Diagram
Caption: Resolution Strategies for Isolating R-(+)-Lipoic Acid.
Comparative Summary and Conclusion
The choice of a synthetic route for alpha-lipoic acid depends heavily on the desired final product (racemic vs. enantiomerically pure) and the scale of production.
| Synthetic Route | Starting Material | Key Features | Overall Yield | Stereoselectivity | Best Suited For |
| From 6,8-Dichlorooctanoate | Ethyl 6,8-dichlorooctanoate | Few steps, scalable | ~60% | Racemic | Large-scale industrial production of racemic ALA. |
| From Adipic Acid | Adipic Acid | Inexpensive starting material | ~35% | Racemic | Applications where cost of starting material is the primary driver and yield is less critical. |
| Sharpless Asymmetric Epoxidation | Achiral Allylic Alcohols | Direct access to R-(+)-ALA | ~40% | High (>90% ee) | Production of enantiomerically pure R-(+)-ALA for pharmaceutical applications. |
| Chemical Resolution | Racemic Alpha-Lipoic Acid | Established industrial method | <50% (without recycling) | Very High (>99% ee) | Industrial production of R-(+)-ALA where the racemic mixture is readily available. |
| Enzymatic Resolution | Racemic Alpha-Lipoic Acid | "Green" chemistry, mild conditions | Variable | High | Environmentally conscious synthesis of R-(+)-ALA. |
For the production of racemic alpha-lipoic acid, the synthesis from 6,8-dichlorooctanoic acid derivatives offers the most practical and efficient approach for industrial applications due to its high yield and relatively few steps. The adipic acid route , while historically significant, is largely outdated for large-scale production due to its low overall yield and complexity.
When the enantiomerically pure R-(+)-lipoic acid is the target, the decision between asymmetric synthesis and resolution is more nuanced. Sharpless asymmetric epoxidation provides an elegant and direct route to the desired enantiomer, avoiding the loss of 50% of the material inherent in resolution. However, the cost of reagents and scalability may be a concern. Chemical resolution of racemic ALA is a robust and widely used industrial method, especially if an efficient process for racemizing and recycling the unwanted S-(-)-enantiomer is in place. Enzymatic resolution represents a promising "green" alternative, offering high selectivity under mild conditions, and is likely to become more prevalent as enzyme technology and cost-effectiveness improve.
Ultimately, the optimal synthetic strategy will be determined by a careful consideration of factors including cost, desired optical purity, scale of production, and environmental impact.
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A Comparative Guide to the Reactivity of Ethyl 6-chloro-6-oxohexanoate and Adipoyl Chloride for Researchers and Drug Development Professionals
In the landscape of organic synthesis, the choice of acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall success. This guide provides an in-depth, objective comparison of two prominent acylating agents: Ethyl 6-chloro-6-oxohexanoate, a mono-acyl chloride with an ester functionality, and Adipoyl chloride, a di-acyl chloride. This document is intended for researchers, scientists, and drug development professionals, offering a technical analysis supported by chemical principles and practical considerations to inform your experimental design.
Introduction: Two Acylating Agents with Distinct Architectures
Both this compound and Adipoyl chloride are derivatives of adipic acid, a six-carbon dicarboxylic acid. However, their structural differences give rise to distinct reactive properties and applications.
-
This compound is an unsymmetrical derivative of adipic acid, featuring a reactive acyl chloride at one terminus and a less reactive ethyl ester at the other.[1][2] This structure allows for selective reactions, making it a valuable building block in the synthesis of complex molecules where sequential functionalization is required.[3][4]
-
Adipoyl chloride , the di-acyl chloride of adipic acid, possesses two highly reactive acyl chloride groups.[5][6] This symmetrical structure makes it an ideal monomer for step-growth polymerization, most notably in the synthesis of Nylon 6,6, and as a cross-linking agent.[7][8][9]
This guide will dissect the reactivity of these two molecules, exploring the electronic and steric factors that govern their behavior in nucleophilic acyl substitution reactions.
At the Heart of Reactivity: A Tale of Two Carbonyls
The reactivity of acyl chlorides is fundamentally dictated by the electrophilicity of the carbonyl carbon.[10][11] Nucleophilic attack on this carbon initiates the substitution of the chloride leaving group.[12][13] While both molecules feature the highly reactive acyl chloride functional group, their overall reactivity profiles differ due to their unique structures.
Adipoyl Chloride: The Symmetrical Powerhouse
Adipoyl chloride presents two identical and highly reactive acyl chloride moieties. The primary factors influencing its reactivity are:
-
Inductive Effect: The two chlorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I) on their respective carbonyl carbons. This effect significantly increases the partial positive charge on the carbonyl carbons, rendering them highly susceptible to nucleophilic attack.[10][14]
-
Symmetry: The symmetrical nature of adipoyl chloride means that both acyl chloride groups have equivalent reactivity. This is advantageous for polymerization reactions where uniform chain growth is desired.[15] However, it presents a challenge when mono-functionalization is the goal, often leading to mixtures of products.
This compound: The Asymmetrical Specialist
This compound offers a more nuanced reactivity profile:
-
Inductive Effect on the Acyl Chloride: Similar to adipoyl chloride, the chlorine atom strongly activates the adjacent carbonyl group towards nucleophilic attack.
-
Influence of the Ester Group: The ethyl ester group on the opposite end of the molecule has a less pronounced electronic influence on the distant acyl chloride. However, the overall electron-withdrawing character of the ester can slightly enhance the electrophilicity of the acyl chloride carbonyl carbon through the carbon chain.
-
Differential Reactivity: The key feature of this molecule is the significant difference in reactivity between the acyl chloride and the ester. Acyl chlorides are substantially more reactive than esters.[16] This allows for selective reaction at the acyl chloride terminus while leaving the ester group intact for subsequent transformations.
A Head-to-Head Comparison: Predicting Reactivity
In a reaction with a nucleophile, the initial rate of reaction for adipoyl chloride is expected to be statistically higher than that of this compound. This is because adipoyl chloride possesses two reactive sites per molecule.
However, considering the reactivity of a single acyl chloride group, the electronic environment of this compound might render its acyl chloride slightly more electrophilic than one of the acyl chlorides in adipoyl chloride after the first substitution has occurred on the latter. Once one acyl chloride on adipoyl chloride has reacted to form, for instance, an amide, the electron-donating nature of the amide nitrogen could slightly decrease the reactivity of the second acyl chloride group through the alkyl chain.
Table 1: Summary of Properties and Predicted Reactivity
| Property | This compound | Adipoyl Chloride |
| Molecular Formula | C₈H₁₃ClO₃[1] | C₆H₈Cl₂O₂[5] |
| Molecular Weight | 192.64 g/mol [1] | 183.03 g/mol [5] |
| Structure | Asymmetrical | Symmetrical |
| Reactive Groups | 1 x Acyl Chloride, 1 x Ethyl Ester | 2 x Acyl Chloride |
| Predicted Reactivity | High (at the acyl chloride) | Very High (two reactive sites) |
| Key Applications | Synthesis of unsymmetrical derivatives, pharmaceuticals[3] | Polymer synthesis (Nylon 6,6), cross-linking[7][8] |
Experimental Design for a Definitive Comparison
To empirically determine the relative reactivity, a competitive reaction could be designed.
Proposed Experimental Protocol: Competitive Amination
Objective: To determine the relative reactivity of this compound and adipoyl chloride towards a primary amine.
Materials:
-
This compound
-
Adipoyl chloride
-
Benzylamine (or another suitable primary amine)
-
Anhydrous dichloromethane (DCM) as solvent
-
Triethylamine (as an HCl scavenger)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Prepare equimolar stock solutions of this compound and adipoyl chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of benzylamine (0.5 equivalents with respect to the total moles of acyl chloride groups) and triethylamine (1.1 equivalents with respect to benzylamine) in anhydrous DCM.
-
Cool both solutions to 0 °C in an ice bath.
-
Slowly add the amine solution to the mixed acyl chloride solution with vigorous stirring.
-
Allow the reaction to proceed for a predetermined time (e.g., 15 minutes).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer with DCM, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product mixture by ¹H NMR spectroscopy and/or GC-MS to determine the relative amounts of the mono-amide product from this compound and the mono- and di-amide products from adipoyl chloride.
Expected Outcome:
The ratio of the products will provide a quantitative measure of the relative reactivity of the two acyl chlorides under these specific conditions. A higher proportion of the amide derived from adipoyl chloride would indicate its greater overall reactivity.
Practical Considerations: Handling and Safety
Both this compound and adipoyl chloride are reactive and corrosive compounds that require careful handling.
-
Moisture Sensitivity: Both compounds react readily with water and atmospheric moisture to produce hydrochloric acid.[6][17] They should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Corrosivity: As acyl chlorides, they are corrosive and can cause severe burns to the skin and eyes.[18] They are also lachrymators.
-
Personal Protective Equipment (PPE): Always handle these reagents in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Visualization of Chemical Structures and Reactivity
The following diagrams illustrate the structures of the two molecules and a generalized reaction scheme.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and adipoyl chloride hinges on the specific synthetic goal.
-
For applications requiring the introduction of a single acyl group while preserving a latent functionality for further elaboration, This compound is the superior choice due to its inherent asymmetry and differential reactivity.
-
For polymerization, cross-linking, or when symmetrical di-functionalization is desired, the high and equivalent reactivity of both functional groups makes adipoyl chloride the ideal reagent.
Understanding the subtle yet significant differences in their reactivity, driven by their distinct molecular architectures, empowers researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.
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A Senior Application Scientist's Guide to Chlorinating Agents: Synthesizing Ethyl 6-chloro-6-oxohexanoate Beyond Thionyl Chloride
For researchers and process chemists in pharmaceutical and fine chemical development, the conversion of a carboxylic acid to a highly reactive acyl chloride is a cornerstone of synthesis. Ethyl 6-chloro-6-oxohexanoate, a key building block, is no exception. Its synthesis from mono-ethyl adipate hinges on this critical activation step. For decades, thionyl chloride (SOCl₂) has been the workhorse reagent for this transformation, prized for its efficacy and low cost. However, its corrosive nature, hazardous byproducts, and often harsh reaction conditions have driven a continuous search for superior alternatives.
This guide provides an in-depth, objective comparison of the primary reagents used to synthesize this compound. We move beyond a simple listing of alternatives to explore the mechanistic rationale, practical advantages, and experimental nuances of each system. The goal is to empower you, the practicing scientist, to make an informed, data-driven decision that balances yield, purity, safety, and operational simplicity for your specific application.
The Benchmark: Thionyl Chloride (SOCl₂) - The Established Workhorse
Thionyl chloride is the traditional and most economical choice for converting carboxylic acids to acyl chlorides.[1][2] Its primary advantage lies in the gaseous nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which theoretically simplifies product isolation.[3][4]
Mechanism of Action
The reaction typically proceeds through an SNi (intramolecular nucleophilic substitution) mechanism. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of SOCl₂, forming an unstable acyl chlorosulfite intermediate. This intermediate then collapses, with the chloride attacking the carbonyl carbon intramolecularly, releasing SO₂ and HCl.[1] The reaction rate is often enhanced by a catalytic amount of N,N-dimethylformamide (DMF), which first reacts with SOCl₂ to form the more reactive Vilsmeier reagent.[5][6]
Caption: Simplified mechanism for thionyl chloride-mediated chlorination.
Drawbacks: Despite its utility, SOCl₂ presents significant challenges. Reactions often require heating or reflux, which can be problematic for thermally sensitive substrates.[4][7] The reagent is highly corrosive and reacts violently with water.[8][9] Furthermore, residual sulfur impurities can poison catalysts in subsequent reaction steps, a critical consideration in multi-step syntheses.[6]
The Leading Alternatives: A Comparative Analysis
The quest for milder conditions, higher purity, and improved safety has led to the adoption of several key alternatives.
Oxalyl Chloride ((COCl)₂): The Mild & Efficient Standard
In modern organic synthesis, particularly for fine chemical and pharmaceutical research, oxalyl chloride is often the preferred reagent.[1] It is renowned for its mild reaction conditions and clean conversion.
Mechanism of Action Like thionyl chloride, the reaction is almost always catalyzed by DMF. Oxalyl chloride reacts with DMF to form the Vilsmeier reagent, which is the true activating species. This reagent is then attacked by the carboxylic acid, leading to the acyl chloride and regenerating the DMF catalyst. The byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and HCl—are all gaseous, ensuring a simple workup.[1][10][11]
Caption: Catalytic cycle of oxalyl chloride and DMF for acyl chloride synthesis.
Advantages vs. Disadvantages The primary advantage is the ability to run reactions at room temperature or below, preserving sensitive functional groups.[7][12] The workup typically involves simple evaporation of the solvent and excess reagent.[13][14] However, oxalyl chloride is significantly more expensive than thionyl chloride, making it less suitable for large-scale industrial production.[1]
Bis(trichloromethyl) Carbonate (Triphosgene): The Solid Phosgene Surrogate
Triphosgene is a stable, crystalline solid that serves as a safer and more manageable substitute for the highly toxic phosgene gas.[15][16] One mole of triphosgene provides three moles of phosgene in situ, offering operational simplicity as the reagent can be accurately weighed.[16]
Mechanism of Action In the presence of a catalyst (like DMF or other organic amines), triphosgene decomposes to generate phosgene. The carboxylic acid then reacts with phosgene to produce the acyl chloride, with HCl and CO₂ as byproducts.[15] This method has been specifically patented for the synthesis of this compound, demonstrating its industrial relevance and effectiveness.[17]
Advantages vs. Disadvantages As a solid, triphosgene offers significant safety benefits in storage and handling compared to gaseous phosgene or even liquid thionyl chloride.[16] The patented process for the target molecule reports high yields (89.0%) and purity (98.0%).[17] The main drawback is that the reaction still generates highly toxic phosgene, necessitating stringent safety protocols and a well-ventilated fume hood.
Other Notable Alternatives
-
Phosphorus Halides (PCl₅, PCl₃): These are highly reactive reagents that can convert carboxylic acids to acyl chlorides, often without heating.[3][18][19] However, their key disadvantage is the formation of non-volatile byproducts (POCl₃ from PCl₅, H₃PO₃ from PCl₃) that can complicate purification, requiring careful fractional distillation.[3][19][20]
-
Cyanuric Chloride (TCT): This inexpensive, solid reagent is an attractive option for large-scale applications.[21] The reaction is typically run at room temperature in the presence of a base (e.g., triethylamine).[22] The primary challenge is the removal of the solid cyanuric acid byproduct by filtration.[2]
-
Triphenylphosphine (PPh₃)-Based Systems: Reagents like triphenylphosphine dichloride (PPh₃Cl₂) or combinations like PPh₃/CCl₄ can achieve chlorination under very mild, neutral conditions.[23][24] This is particularly useful for substrates with acid-sensitive groups. The significant downside is the formation of a stoichiometric amount of triphenylphosphine oxide, which can be challenging to separate from the desired product.[25]
Performance at a Glance: A Head-to-Head Comparison
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Triphosgene (BTC) | Phosphorus Pentachloride (PCl₅) | Cyanuric Chloride (TCT) |
| Typical Yield | 75-90%[7] | High (>90%)[10] | High (89% reported for target)[17] | High | Variable, generally good |
| Reaction Temp. | Reflux (~80°C)[7] | Room Temperature[12][26] | 50-80°C[17] | Cold to RT[3] | Room Temperature[22] |
| Reaction Time | 2-5 hours[7] | 1.5-5 hours[7] | 4-8 hours[17] | Variable | ~3 hours[22] |
| Catalyst | DMF (optional, but common)[5] | DMF (required)[1][26] | Organic Amine (e.g., DMF)[17] | None required | Base (e.g., Triethylamine)[22] |
| Byproducts | SO₂(g), HCl(g)[3] | CO(g), CO₂(g), HCl(g)[1][10] | CO₂(g), HCl(g) | POCl₃(l), HCl(g)[3] | Cyanuric Acid derivatives (s) |
| Work-up | Distillation | Evaporation/Distillation[27] | Distillation[17] | Fractional Distillation[3] | Filtration + Distillation[22] |
| Safety Profile | Corrosive, toxic, reacts violently with water.[8][9] | Toxic, corrosive.[13] | Solid, but generates toxic phosgene in situ.[15][16] | Solid, reacts with water. | Solid, lower toxicity. |
| Cost | Low | High | Moderate | Moderate | Low[21] |
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, actionable workflows for the synthesis of this compound using the most promising alternatives to thionyl chloride.
Workflow Overview
Caption: General workflow for this compound synthesis.
Protocol 1: Synthesis using Oxalyl Chloride (Lab-Scale Gold Standard)
This method is ideal for producing high-purity material on a laboratory scale where cost is a secondary concern.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add mono-ethyl adipate (1 equivalent). Dissolve it in an anhydrous, inert solvent like dichloromethane (DCM) or toluene.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add oxalyl chloride (1.2-1.5 equivalents) via the dropping funnel.[27] Following this, add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).[14][28]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1.5-3 hours.[28] The reaction progress can be monitored by the cessation of gas evolution (CO, CO₂).
-
Work-up and Purification: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride by rotary evaporation.[27][28] The crude acyl chloride can then be purified by vacuum distillation to yield pure this compound.
Protocol 2: Synthesis using Triphosgene (Validated Scale-Up Method)
This protocol is adapted from a patented process and is suitable for larger-scale preparations where a solid reagent is preferred.[17]
-
Preparation: In a suitable reactor, charge mono-ethyl adipate (1 equivalent), an organic solvent such as toluene or ethyl acetate, and the catalyst, N,N-dimethylformamide (0.01–0.20 equivalents).[17]
-
Reagent Addition: Add bis(trichloromethyl) carbonate (triphosgene) in a molar ratio of 0.34–1.0 equivalent relative to the mono-ethyl adipate.[17]
-
Reaction: Heat the reaction mixture to 50–80°C and maintain for 4–8 hours. A specific example cites reacting at 70-75°C for 6 hours.[17]
-
Work-up and Purification: After the reaction is complete, evaporate the solvent under reduced pressure. The resulting crude product is then purified by vacuum distillation, collecting the fraction at 128–130°C under 17 mmHg vacuum to obtain this compound with a reported yield of 89.0% and purity of 98.0%.[17]
Conclusion and Recommendations
While thionyl chloride remains an economically viable reagent for large-scale industrial synthesis, its drawbacks related to safety and harsh reaction conditions cannot be overlooked.
For laboratory-scale synthesis, where purity and mild conditions are paramount, oxalyl chloride emerges as the superior choice.[1][12] Its ability to effect clean conversion at room temperature with only gaseous byproducts simplifies the entire workflow, making it the gold standard for research and development.
For pilot-scale or industrial applications where a solid reagent is operationally advantageous, triphosgene presents a compelling, validated alternative. The existence of a specific, high-yielding patent for the synthesis of this compound underscores its practical utility and scalability.[17]
Ultimately, the selection of a chlorinating agent is a strategic decision. By understanding the mechanistic underpinnings and practical trade-offs of each alternative, researchers and drug development professionals can optimize the synthesis of critical intermediates like this compound, ensuring efficiency, purity, and safety from the bench to production.
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A Senior Application Scientist's Guide to the Economic and Technical Analysis of Lipoic Acid Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant therapeutics and nutraceuticals, α-lipoic acid (ALA) stands out for its potent and versatile properties. As the demand for its biologically active R-enantiomer (R-ALA) continues to grow, a critical evaluation of the available synthesis pathways is paramount for researchers and manufacturers. This guide provides an in-depth comparative analysis of the primary methods for lipoic acid production: traditional chemical synthesis, chemoenzymatic strategies, and microbial fermentation. We will delve into the technical intricacies, economic drivers, and environmental considerations of each route, offering field-proven insights to inform your research and development decisions.
The Synthetic Challenge: Achieving Enantiopurity and Economic Viability
Lipoic acid possesses a single chiral center, leading to two enantiomers: R-lipoic acid and S-lipoic acid. Nature exclusively utilizes the R-enantiomer as an essential cofactor in mitochondrial dehydrogenase enzyme complexes.[1][2] While racemic mixtures of ALA are commercially available, the S-enantiomer can exhibit lower bioactivity and in some cases, antagonistic effects.[3] Consequently, the synthesis of enantiomerically pure R-ALA is a key objective, presenting a significant challenge that directly impacts the economic feasibility of production.
A Comparative Overview of Lipoic Acid Synthesis Pathways
The production of lipoic acid can be broadly categorized into three main approaches, each with distinct advantages and drawbacks.
| Parameter | Chemical Synthesis | Chemoenzymatic Synthesis | Microbial Fermentation |
| Product | Racemic (R/S)-ALA | Enantiomerically enriched R-ALA | Enantiomerically pure R-ALA |
| Typical Yield | 60-70% (racemic)[4][5] | ~40-45% for R-ALA (from racemic)[6] | Varies (currently lower titers)[7] |
| Enantiomeric Excess (ee) | 0% (racemic) | >95%[8] | >99% |
| Key Raw Materials | 6,8-dichloro ethyl caprylate, sodium disulfide[4] | Racemic ALA or precursors, enzymes (lipases) | Glucose, octanoic acid, microbial strains[7] |
| Process Complexity | Moderate to high | High | High (strain development) |
| Environmental Impact | High (solvents, reagents)[9][10] | Moderate (enzymes are biodegradable)[9][11] | Low (aqueous media, renewable feedstock)[12] |
| Scalability | Well-established | Moderate | Under development |
In-Depth Analysis of Synthesis Pathways
Traditional Chemical Synthesis: The Established Workhorse
Chemical synthesis is the most mature and widely practiced method for industrial-scale production of lipoic acid.[13] The common approach involves the synthesis of a racemic mixture of R- and S-lipoic acid, which can then be used as is or undergo a resolution step to isolate the desired R-enantiomer.
A prevalent synthetic route starts with the preparation of the key intermediate, 6,8-dichloro ethyl caprylate.[14][15][16] This is typically followed by a cyclization reaction with a sulfur source, such as sodium disulfide, and subsequent hydrolysis to yield racemic α-lipoic acid.[4][17]
Economic Considerations:
-
Raw Materials: The cost of starting materials and reagents, including chlorinated intermediates and sulfur-containing compounds, is a significant factor.
-
Resolution Costs: The resolution of the racemic mixture to obtain pure R-ALA is a major cost driver. This process often involves expensive chiral resolving agents, such as R-(+)-methylbenzylamine (RAMBA), and multiple crystallization steps, which can lead to a theoretical maximum yield of only 50% for the desired enantiomer and significant solvent usage.[18][19]
-
Waste Disposal: The use of organic solvents and chlorinated compounds generates hazardous waste, leading to substantial disposal costs and environmental concerns.[20]
-
Capital Investment: The infrastructure for chemical synthesis is well-established, potentially lowering the initial capital investment compared to building new fermentation facilities.
Diagram of a Typical Chemical Synthesis Pathway:
Caption: A simplified workflow for the chemical synthesis of R-(+)-α-lipoic acid.
Chemoenzymatic Synthesis: A Hybrid Approach to Enantiopurity
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts to produce enantiomerically pure compounds.[21] For R-ALA production, this often involves the enzymatic kinetic resolution of a racemic mixture of lipoic acid or one of its precursors.[6]
Lipases are commonly employed enzymes in this process. They can selectively catalyze the esterification of one enantiomer (e.g., S-lipoic acid) at a faster rate, leaving the desired R-lipoic acid unreacted and thus enriched.[6]
Economic Considerations:
-
Enzyme Costs: The cost of the biocatalyst, its stability, and the potential for reuse are critical economic factors. Immobilization of the enzyme can improve its reusability and reduce overall costs.[22]
-
Process Optimization: While enzymatic reactions are highly selective, they can be slower than traditional chemical reactions, potentially leading to longer batch times.
-
Reduced Downstream Costs: The high enantioselectivity of enzymes simplifies the purification process, reducing the costs associated with separating enantiomers compared to chemical resolution.
-
Greener Chemistry: Enzymatic processes typically operate under milder conditions (temperature and pressure) and often use less hazardous solvents, leading to lower energy consumption and reduced environmental impact.[9][11]
Diagram of a Chemoenzymatic Workflow (Kinetic Resolution):
Caption: Chemoenzymatic synthesis of R-ALA via lipase-catalyzed kinetic resolution.
Microbial Fermentation: The Sustainable Frontier
Microbial fermentation presents a promising and sustainable alternative for the production of enantiomerically pure R-lipoic acid.[9][10] This approach utilizes genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to synthesize R-ALA from simple carbon sources like glucose.[7]
The biosynthesis of lipoic acid in microorganisms involves a complex pathway where octanoic acid, an intermediate of fatty acid synthesis, is converted to lipoic acid while attached to specific proteins.[13][23] Metabolic engineering strategies focus on overexpressing key enzymes in this pathway and introducing genes to cleave the final product from its carrier protein, allowing for the secretion of free R-lipoic acid.[7]
Economic Considerations:
-
Feedstock Costs: The cost of the carbon source (e.g., glucose) and other media components is a primary variable cost. Utilizing waste feedstocks could significantly reduce these costs.[24][25]
-
Downstream Processing: The recovery and purification of lipoic acid from the fermentation broth can be a significant cost contributor, often accounting for a substantial portion of the total production cost in microbial processes for organic acids.[14][26] The low concentration of the product (titer) in the broth increases the volume of water to be processed, driving up energy and capital costs for downstream equipment.
-
Strain Development and Stability: The initial investment in developing a robust and high-yielding microbial strain can be substantial. Maintaining strain stability over long-term industrial production is also a critical factor.
-
Scalability and Productivity: While promising, the titers and productivities of microbial R-ALA production are currently lower than those of established chemical processes, which is a major hurdle for economic competitiveness.[27] However, ongoing research in synthetic biology and fermentation process optimization is continuously improving these metrics.[7]
Diagram of the Microbial Fermentation Pathway for R-Lipoic Acid:
Caption: Simplified biosynthetic pathway for R-ALA in an engineered microorganism.
Experimental Protocols
Protocol for Chemical Synthesis of Racemic α-Lipoic Acid
This protocol is based on the synthesis from 6,8-dichloro ethyl caprylate.
Step 1: Preparation of Sodium Disulfide Solution
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium sulfite (0.050 mol) in 80 mL of distilled water with heating to 55-60 °C.
-
Gradually add sulfur powder (0.055 mol) to the solution and continue stirring at the same temperature for 1.5 hours to obtain a clear red-brown sodium disulfide solution.[4]
Step 2: Cyclization Reaction
-
In a separate reactor, charge 6,8-dichloro ethyl caprylate as the raw material, along with a suitable solvent (e.g., methanol/water) and a phase transfer catalyst such as tetrabutylammonium bromide.[4][5]
-
Heat the mixture to a specified temperature (e.g., 80-85 °C).
-
Slowly add the prepared sodium disulfide solution to the reactor over a period of time while maintaining the reaction temperature.
-
After the addition is complete, continue the reaction for several hours until completion, which can be monitored by techniques like TLC or HPLC.
Step 3: Hydrolysis and Acidification
-
Upon completion of the cyclization, the intermediate ethyl lipoate is hydrolyzed directly without isolation.[4] Add a solution of sodium hydroxide to the reaction mixture and heat to facilitate the hydrolysis of the ester.
-
After hydrolysis, cool the reaction mixture and acidify it with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 1-2 to precipitate the crude α-lipoic acid.
-
Filter the precipitate, wash it with water, and dry it under vacuum.
Step 4: Purification
-
The crude α-lipoic acid can be purified by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate) to obtain the final product with a purity of >99%.[16]
Protocol for Lipase-Catalyzed Kinetic Resolution of Racemic α-Lipoic Acid
This protocol describes the enantioselective esterification of S-ALA.
-
To a reaction vessel, add racemic α-lipoic acid, an immobilized lipase (e.g., Novozym 435), and a suitable organic solvent (e.g., hexane).
-
Add an alcohol (e.g., n-butanol) which will act as the acyl acceptor.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) with constant stirring.
-
Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining α-lipoic acid and the formed ester using chiral HPLC.
-
When the desired conversion (typically around 50%) and high ee of the R-ALA are achieved, stop the reaction by filtering off the immobilized enzyme.
-
The unreacted R-lipoic acid can then be separated from the S-lipoic acid ester by extraction or chromatography.
Protocol for Fed-Batch Fermentation of R-Lipoic Acid using Engineered E. coli**
This is a general protocol for a fed-batch fermentation process.
Step 1: Inoculum Preparation
-
Prepare a seed culture of the engineered E. coli strain in a suitable medium (e.g., LB broth) containing the appropriate antibiotics for plasmid maintenance.
-
Incubate the culture overnight at 37°C with shaking.
Step 2: Batch Fermentation
-
In a sterilized fermenter, prepare the batch medium containing a carbon source (e.g., glucose), nitrogen source, salts, and trace elements.
-
Inoculate the fermenter with the seed culture.
-
Run the batch phase at controlled temperature, pH, and dissolved oxygen levels until the initial carbon source is nearly depleted.
Step 3: Fed-Batch Phase
-
Start the feeding of a concentrated nutrient solution containing the primary carbon source (e.g., glucose) and other necessary components. The feeding rate can be controlled to maintain a desired growth rate and avoid the accumulation of inhibitory byproducts.[12][25][28]
-
At an appropriate cell density, induce the expression of the genes required for R-lipoic acid production (e.g., by adding an inducer like IPTG).
-
Continue the fed-batch fermentation for a predetermined period, monitoring cell growth and product formation.
Step 4: Downstream Processing
-
At the end of the fermentation, harvest the culture broth.
-
Separate the cells from the broth by centrifugation or microfiltration.
-
Extract the R-lipoic acid from the supernatant using a suitable method, such as solvent extraction.
-
Further purify the extracted R-lipoic acid using techniques like chromatography to achieve the desired purity.
Conclusion and Future Outlook
The choice of a synthesis pathway for lipoic acid is a complex decision that involves a trade-off between production costs, enantiomeric purity, and environmental impact.
-
Chemical synthesis remains the dominant industrial method due to its established scalability and high yields of the racemic product. However, the subsequent resolution to obtain pure R-ALA is costly and generates significant waste.
-
Chemoenzymatic synthesis offers a greener alternative with high enantioselectivity, leading to simplified downstream processing. The economics of this approach are heavily dependent on the cost and reusability of the enzyme.
-
Microbial fermentation represents the most sustainable and environmentally friendly route, with the potential for low-cost production from renewable feedstocks. While currently hampered by lower titers and complex downstream processing, continuous advancements in metabolic engineering and bioprocess optimization are likely to make this the preferred method in the future.
For researchers and drug development professionals, a thorough understanding of these pathways is crucial for making informed decisions that align with both economic and sustainability goals. As the market for R-lipoic acid continues to expand, innovation in all three areas will be critical to meeting the growing demand in a cost-effective and environmentally responsible manner.
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- Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. (2020). MDPI.
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available Ethyl 6-chloro-6-oxohexanoate
Introduction: The Criticality of Purity in a Versatile Intermediate
Ethyl 6-chloro-6-oxohexanoate, a bifunctional molecule featuring both an ester and a reactive acyl chloride, serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs). Its utility in forming new amide and ester linkages makes it invaluable in drug development. However, the very reactivity that makes it synthetically useful also presents a significant challenge: its susceptibility to degradation and the potential for process-related impurities. For researchers and drug development professionals, the purity of this starting material is not a trivial specification; it is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and ultimately, the safety and efficacy of the final drug product. An impure starting material can introduce a cascade of unidentified, potentially genotoxic, impurities that are difficult and costly to remove downstream.
This guide provides a comprehensive framework for the purity assessment of commercially available this compound. We will delve into the likely synthetic origins of impurities and present a multi-pronged analytical strategy for their identification and quantification. This is not merely a collection of methods, but a logical workflow grounded in the chemical nature of the analyte, designed to provide a self-validating system for quality assurance.
Understanding the Impurity Landscape: A Synthesis-Forward Approach
The most common industrial synthesis of this compound involves the reaction of Adipic acid monoethyl ester with a chlorinating agent, such as thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate (triphosgene), often with a catalyst like N,N-dimethylformamide (DMF). Understanding this pathway is paramount as it illuminates the potential impurity profile.
Caption: Synthetic pathway and potential impurity origins.
Based on this synthesis, the primary impurities to anticipate in a commercial sample are:
-
Unreacted Starting Materials: Adipic acid monoethyl ester.
-
Synthesis Side-Products: Diethyl adipate, formed by the esterification of both carboxylic acid groups of adipic acid.
-
Degradation Products: The acyl chloride is highly susceptible to hydrolysis. Even exposure to atmospheric moisture can lead to the formation of 6-Chloro-6-oxohexanoic acid.[1]
-
Residual Solvents and Catalysts: Solvents like toluene or dichloromethane used in the reaction and catalysts such as DMF may be present in trace amounts.
A Multi-Modal Analytical Workflow for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of purity for a reactive intermediate like this compound. A robust assessment requires the strategic application of orthogonal methods, each chosen for its ability to detect a specific class of potential impurities. The following workflow represents a best-practice approach.
Caption: Orthogonal analytical workflow for purity assessment.
Experimental Protocols & Data Interpretation
Identity Confirmation via Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: Before quantifying impurities, it is essential to confirm the identity of the bulk material. FTIR is a rapid and definitive technique for identifying the key functional groups present: the ester and the acyl chloride. The high frequency of the acyl chloride carbonyl stretch makes it particularly diagnostic.
Protocol:
-
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: The spectrum is acquired using a standard transmission FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Data Interpretation: The spectrum is analyzed for characteristic absorption bands.
Expected Results for High-Purity this compound:
-
Acyl Chloride C=O Stretch: A very strong, sharp absorption band around 1800 cm⁻¹ . This high-frequency peak is characteristic of aliphatic acyl chlorides.[2][3][4]
-
Ester C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ .[3]
-
C-O Stretches (Ester): One or more strong bands in the 1300-1150 cm⁻¹ region.[2]
-
C-H Stretches (Aliphatic): Bands in the 3000-2850 cm⁻¹ region.
-
Absence of O-H Stretch: A pure, dry sample should show no significant broad absorption in the 3500-3200 cm⁻¹ region, which would indicate the presence of the hydrolyzed carboxylic acid impurity.[5]
Residual Solvent Analysis by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: Residual solvents from the synthesis are volatile impurities that are best analyzed by GC. Headspace sampling is employed to introduce only the volatile components into the GC system, protecting the instrument from the reactive, non-volatile acyl chloride. Mass spectrometry provides definitive identification of the eluted solvents.[6][7][8]
Protocol:
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., dimethyl sulfoxide, DMSO). Crimp the vial securely.
-
Standard Preparation: Prepare a standard solution containing the expected residual solvents (e.g., toluene, DMF) in DMSO at a known concentration (e.g., 100 µg/mL).
-
GC-MS Conditions:
-
System: Headspace sampler coupled to a GC-MS.
-
Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film).
-
Headspace Sampler: Vial equilibration at 80°C for 20 minutes.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: Initial 40°C for 5 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35-350.
-
-
Data Analysis: Identify peaks in the sample chromatogram by comparing their retention times and mass spectra to the prepared standard and a spectral library (e.g., NIST). Quantify using an external standard method.
Purity Assay and Quantification of Key Impurities by Quantitative ¹H NMR (qNMR)
Causality: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without needing a reference standard of the analyte itself.[9][10][11][12] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known, pure internal standard to the integrals of the analyte and its impurities, a highly accurate mass % purity can be calculated. This technique is exceptionally powerful for quantifying the starting material (Adipic acid monoethyl ester) and the diester side-product.
Protocol:
-
Sample Preparation:
-
Accurately weigh ~20 mg of a high-purity, stable internal standard with a known chemical purity (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) into a clean NMR tube. Record the mass to 0.01 mg.
-
Accurately weigh ~40 mg of the this compound sample directly into the same NMR tube. Record the mass to 0.01 mg.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) that completely dissolves both the sample and the standard.
-
-
Data Acquisition (on a >400 MHz spectrometer):
-
Ensure the spectrometer is properly tuned and shimmed.
-
Acquire a quantitative ¹H spectrum using a 90° pulse and a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton to be integrated (typically D1 ≥ 30 seconds).
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate the well-resolved signals corresponding to the internal standard, the analyte (this compound), and any identifiable impurities.
-
-
Calculation: The purity (P) in weight percent (w/w %) is calculated using the following formula:
Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Expected ¹H NMR Resonances (CDCl₃, predicted & literature-based):
-
This compound:
-
δ 4.14 (q, 2H, -O-CH₂ -CH₃)
-
δ 2.93 (t, 2H, -CH₂ -COCl)
-
δ 2.33 (t, 2H, -CH₂ -COOEt)
-
δ 1.67-1.78 (m, 4H, central methylenes)
-
δ 1.24 (t, 3H, -O-CH₂-CH₃ )
-
-
Impurity: Adipic Acid Monoethyl Ester: Look for a broad signal for the -COOH proton (>10 ppm) and shifts similar to the analyte but with a triplet around δ 2.45 for the -CH₂ -COOH.
-
Impurity: Diethyl Adipate: Look for a single type of methylene proton alpha to the ester carbonyls around δ 2.29.
Analysis of Non-Volatile Impurities by Derivatization HPLC-UV
Causality: HPLC is the ideal technique for separating non-volatile impurities like the unreacted starting material and the diester side-product. However, this compound itself is highly reactive and lacks a strong UV chromophore, making direct analysis difficult.[13][14] A pre-column derivatization step is therefore employed. Reacting the sample with a reagent like 2-nitrophenylhydrazine converts the reactive acyl chloride into a stable, UV-active hydrazone derivative. This allows for sensitive detection and separation from other non-volatile impurities on a standard reversed-phase column.
Protocol:
-
Derivatization Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
Sample Preparation: Dissolve ~50 mg of the sample in 10 mL of acetonitrile. Transfer 1 mL of this solution to a vial and add 1 mL of the derivatization reagent. Allow to react at room temperature for 30 minutes.
-
HPLC-UV Conditions:
-
System: HPLC with a UV/PDA detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using (A) Water and (B) Acetonitrile. Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 395 nm (for the derivative).[13]
-
-
Data Analysis: The peak corresponding to the derivatized this compound will be the major component. Other peaks can be identified by comparing their retention times to standards of potential impurities (e.g., Adipic acid monoethyl ester, Diethyl adipate). Quantification is performed using area normalization or external standards.
Comparison of Commercial Product Purity
The following table presents hypothetical but realistic data for three different commercial lots of this compound, illustrating how the results from the described analytical workflow can be used for comparative assessment.
| Parameter | Supplier A (Lot #A123) | Supplier B (Lot #B456) | Supplier C (Lot #C789) | Method of Analysis |
| Purity (w/w %) | 98.5% | 96.2% | 99.1% | qNMR |
| Appearance | Colorless Liquid | Pale Yellow Liquid | Colorless Liquid | Visual |
| Identity | Conforms | Conforms | Conforms | FTIR |
| Adipic Acid Monoethyl Ester | 0.8% | 1.9% | 0.3% | qNMR / HPLC-UV |
| Diethyl Adipate | 0.3% | 0.5% | 0.2% | qNMR / HPLC-UV |
| 6-Chloro-6-oxohexanoic Acid | 0.2% | 1.1% (hydrolysis) | 0.1% | qNMR / HPLC-UV |
| Toluene | 150 ppm | < 50 ppm | < 50 ppm | Headspace GC-MS |
| N,N-Dimethylformamide (DMF) | < 50 ppm | 250 ppm | < 50 ppm | Headspace GC-MS |
| Overall Assessment | High purity, suitable for demanding applications. | Lower purity with significant starting material and hydrolysis. May require re-purification. | Highest purity, excellent for GMP processes. | - |
Conclusion and Recommendations
The purity of this compound is a multi-faceted attribute that cannot be adequately described by a single analytical result. As demonstrated, a comprehensive evaluation requires an orthogonal approach combining spectroscopy and chromatography.
-
For routine quality control and identity confirmation , FTIR is an indispensable first-line tool.
-
For an absolute, primary measure of purity and quantification of key process impurities , qNMR stands out as the most powerful and accurate method. Its ability to provide a direct mass percentage without requiring specific impurity reference standards is a significant advantage for reactive intermediates.[9][10][11]
-
For sensitive detection of non-volatile impurities and as an orthogonal method to NMR , derivatization HPLC-UV provides excellent separation and quantification capabilities.
-
For ensuring compliance with safety guidelines on residual solvents , Headspace GC-MS is the industry-standard method.[7]
For researchers in drug discovery and development, it is imperative to source material from suppliers who provide a comprehensive Certificate of Analysis detailing the results from several of these techniques. Supplier C in our comparison, with its high qNMR purity and low levels of all identified impurities, represents the quality standard required for sensitive applications, such as the synthesis of materials for clinical trials. The slightly lower cost of material from Supplier B may be a false economy, as the higher levels of impurities could lead to complex purification challenges and compromised results in subsequent synthetic steps.
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- Shimadzu Corporation. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.
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- Research and Reviews. (n.d.). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent.
- Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.
- University of Wisconsin. (n.d.). Infrared Spectroscopy.
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- Royal Society of Chemistry. (2019). Supporting Information.
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- YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR).
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- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- ResearchGate. (n.d.). FT-IR of fatty acyl chlorides.
- Veeprho. (n.d.). Adipic Acid Impurity 1 | CAS 1700-12-5.
- Pharmaffiliates. (n.d.). Adipic Acid-Impurities.
- Chemistry Steps. (n.d.). Infrared spectra of acid chlorides.
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Validation of analytical methods for quantifying Ethyl 6-chloro-6-oxohexanoate
An Objective Guide to Validated Analytical Methodologies for the Quantification of Ethyl 6-chloro-6-oxohexanoate
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of this compound (CAS 1071-71-2). As a key organic intermediate, its accurate quantification is critical for ensuring reaction efficiency, product purity, and consistency in research and drug development settings[1].
The primary analytical challenge presented by this compound lies in the high reactivity of its acyl chloride functional group[2][3]. This group is susceptible to hydrolysis and reaction with nucleophilic solvents, necessitating carefully designed analytical strategies. This guide compares two principal chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—offering detailed, field-tested protocols and a discussion of the causality behind key experimental choices.
All validation procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>[4][5][6].
Methodology Comparison: GC vs. HPLC
The selection between Gas Chromatography and High-Performance Liquid Chromatography is contingent on laboratory instrumentation, sample matrix, and the specific requirements of the analysis, such as desired sensitivity and sample throughput.
-
Gas Chromatography (GC): This technique is well-suited for the analysis of volatile and thermally stable compounds. Given that this compound is a liquid with a reasonable vapor pressure, GC offers a direct and robust method for its quantification[7]. A Flame Ionization Detector (FID) is a suitable choice for this analysis, providing excellent linearity and sensitivity for organic compounds.
-
High-Performance Liquid Chromatography (HPLC): Direct analysis of this compound by HPLC is challenging. The molecule lacks a strong chromophore for sensitive UV detection, and the acyl chloride group can react with common protic mobile phase solvents (e.g., water, methanol)[2][8]. Therefore, a pre-column derivatization strategy is the most scientifically sound approach. This involves reacting the analyte with a tagging agent to form a stable, highly UV-absorbent derivative, which can then be easily quantified using a standard C18 reversed-phase column[3][9].
Comparative Performance
The following table summarizes the anticipated performance characteristics of optimized GC-FID and HPLC-UV (with derivatization) methods for the analysis of this compound. This data provides a comparative baseline for method selection.
| Performance Parameter | Gas Chromatography (GC-FID) | HPLC-UV (with Derivatization) | Rationale & Causality |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | Both techniques offer excellent linearity. GC-FID often has a slight edge in the breadth of its linear range for simple analytes. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | The derivatization step in HPLC can introduce an additional source of variability, potentially widening the acceptance criteria for recovery. |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.5% | ≤ 2.0% | The direct injection approach of GC minimizes sample handling steps compared to the multi-step derivatization required for HPLC. |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | Similar to repeatability, the simpler workflow of the GC method contributes to lower long-term variability. |
| Limit of Detection (LOD) | ~0.02 µg/mL | ~0.01 µg/mL | Derivatization often enhances sensitivity significantly, allowing for lower detection limits with HPLC-UV compared to standard GC-FID[2][3]. |
| Limit of Quantitation (LOQ) | ~0.06 µg/mL | ~0.03 µg/mL | The LOQ is directly related to the LOD, reflecting the superior sensitivity of the derivatization-based HPLC method. |
| Analysis Time | ~15 minutes | ~25 minutes (including derivatization) | While the chromatographic run time may be similar, the HPLC method requires an additional incubation step for the derivatization reaction. |
| Specificity | High | Very High | GC-FID specificity relies on chromatographic separation. The HPLC method's specificity is enhanced by both the chromatographic separation and the selective reactivity of the derivatizing agent with the acyl chloride group[2]. |
Experimental Protocols & Validation Workflows
The following sections provide detailed protocols for each methodology. These protocols are designed to be self-validating systems, incorporating procedures that meet the requirements of ICH Q2(R1) and USP <1225>[10].
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method provides a direct, robust quantification of this compound. The primary consideration is ensuring the inertness of the GC inlet and column to prevent on-column degradation of the reactive analyte.
Caption: Workflow for GC-FID quantification of this compound.
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID)[7].
-
Chromatographic Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.
-
-
Reagents and Standards:
-
Solvent: Anhydrous Dichloromethane or Ethyl Acetate (GC grade).
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in the chosen solvent. Create working standards by serial dilution to cover a range of 0.05 - 25 µg/mL.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a 20:1 split ratio.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Detector Temperature: 300°C.
-
-
Validation Procedure:
-
Specificity: Inject a blank solvent and a sample matrix to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area against concentration and determine the correlation coefficient (R²) and y-intercept.
-
Accuracy: Perform a recovery study by spiking a known amount of analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percent recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the Relative Standard Deviation (RSD%) for both sets.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Method 2: HPLC-UV with Pre-Column Derivatization
This method is ideal for trace-level quantification and for matrices where GC is not suitable. The key is the derivatization of the reactive acyl chloride into a stable, UV-active compound. This protocol is adapted from established methods for acyl chloride analysis[2][3][8].
Caption: Workflow for HPLC-UV quantification following pre-column derivatization.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD)[11].
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Derivatization Reagent: 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile[2].
-
Buffer: Borate buffer (100 mM, pH 9.0).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile. Create working standards by serial dilution.
-
-
Derivatization and Chromatographic Conditions:
-
Derivatization Protocol:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 395 nm (based on the derivative of 2-nitrophenylhydrazine)[2].
-
Injection Volume: 10 µL.
-
Gradient Elution: 30% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
-
Validation Procedure:
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) are assessed similarly to the GC method. The key difference is that the entire process, including the derivatization step, must be included in the validation. For specificity, the stability of the derivative and the potential for interference from the derivatizing reagent itself must be evaluated[8].
-
Conclusion
Both GC-FID and HPLC-UV with derivatization are viable and robust methods for the quantification of this compound.
-
The GC-FID method is recommended for its simplicity, speed, and high precision when analyzing relatively clean samples where the analyte concentration is not at trace levels. Its primary advantage is the avoidance of complex sample preparation steps.
-
The HPLC-UV method with pre-column derivatization is the superior choice for applications requiring high sensitivity (trace-level analysis) or for complex sample matrices. The derivatization step enhances specificity and allows for detection limits that are typically lower than those achievable with GC-FID[3].
The final choice of method should be based on a "fitness for purpose" evaluation, considering the specific analytical needs, available instrumentation, and regulatory requirements[12]. A thorough validation following ICH and USP guidelines is mandatory to ensure the generation of reliable and accurate data for any application[4][6].
References
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- ResearchGate. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- U.S. Pharmacopeial Convention. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
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- Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
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- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation.
- gmp-compliance.org. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management.
- Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation.
- U.S. Pharmacopeial Convention. <1225> Validation of Compendial Procedures. USP-NF.
- Semantic Scholar. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- SIELC Technologies. Hexanoic acid, 6-chloro-6-oxo-, ethyl ester.
- Bohrium. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances.
- Google Patents. CN101125815A - A kind of chemical synthesis method of this compound.
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A Senior Application Scientist's Guide to Acylation: A Comparative Study of Acylating Agents
Introduction: The Cornerstone of Synthesis
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental and indispensable transformation in organic synthesis.[1][2] Its applications are vast, underpinning the construction of a multitude of pharmaceuticals, natural products, and advanced materials.[1][3] The choice of the acylating agent—the source of the acyl group—is a critical decision that profoundly influences reaction efficiency, selectivity, cost, and safety.[2]
This guide provides an in-depth comparative analysis of the most common classes of acylating agents. We will delve into the mechanistic principles governing their reactivity, explore the practical advantages and disadvantages of each, and provide validated experimental protocols to support your synthetic endeavors. Our objective is to equip you, the researcher, scientist, or drug development professional, with the expert knowledge required to make informed decisions and select the optimal reagent for your specific synthetic challenge.
The Hierarchy of Reactivity: Choosing Your Weapon
The efficacy of an acylation reaction is largely dictated by the reactivity of the acylating agent, which in turn depends on the nature of the leaving group attached to the carbonyl carbon. A better leaving group leads to a more electrophilic carbonyl and a faster reaction. The generally accepted order of reactivity for common acylating agents is a crucial concept for any synthetic chemist.[1][3]
Caption: General reactivity trend of common acylating agents.
Class 1: Acyl Halides - The Powerhouses
Acyl halides, particularly acyl chlorides, are the most reactive class of acylating agents. Their high electrophilicity stems from the excellent leaving group ability of the halide ion (e.g., Cl⁻).[4][5]
Mechanism & Rationale: The reaction proceeds via a nucleophilic addition-elimination pathway. The nucleophile (e.g., an alcohol or amine) attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the stable chloride ion to yield the acylated product.[4][5]
-
Advantages:
-
Disadvantages:
-
Poor Selectivity: Their high reactivity can be a double-edged sword, often leading to poor chemoselectivity in molecules with multiple nucleophilic sites.[1]
-
Corrosive Byproduct: The reaction generates hydrogen chloride (HCl), a corrosive gas that must be neutralized with a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine.[1][5]
-
Moisture Sensitivity: Acyl chlorides react violently with water, requiring anhydrous reaction conditions and careful handling.[2]
-
Representative Experimental Data: Acyl Halides
| Substrate | Acylating Agent | Conditions | Yield (%) | Reference |
| Aniline | Acetyl Chloride | Brine, NaOAc, rt, 1h | 95% | [8] |
| Benzyl Alcohol | Acetyl Chloride | ZnCl₂, rt, solvent-free, 5 min | 95% | [9] |
| Phenol | Acetyl Chloride | ZnCl₂, rt, solvent-free, 30 min | 90% | [9] |
Experimental Protocol: N-Acetylation of an Aromatic Amine
This protocol details a robust method for the acetylation of primary amines in an environmentally benign brine solution, showcasing the utility of acetyl chloride.[8]
-
Dissolve sodium acetate trihydrate (5g, 0.038 mol, 1.5 eq.) in 50 mL of a saturated brine solution.
-
Add the aromatic amine (0.025 mol). If the amine is insoluble in water, add it as a solution in ~20 mL of acetone.
-
With continuous stirring, add acetyl chloride (2 mL, 0.028 mol, 1.1 eq.) dropwise. For solid amines, the product often precipitates directly.
-
Stir for one hour at room temperature.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry to yield the pure N-acetylated product.
Class 2: Acid Anhydrides - The Balanced Workhorses
Acid anhydrides, like acetic anhydride, are the most frequently used acylating agents in both laboratory and industrial settings. They offer a favorable balance of reactivity, safety, and cost.
Mechanism & Rationale: The mechanism is analogous to that of acyl halides. However, the leaving group is a carboxylate anion, which is less stable than a halide ion. Consequently, acid anhydrides are less reactive.[10] This moderated reactivity is often advantageous.
-
Advantages:
-
Improved Selectivity: Their reduced reactivity compared to acyl halides allows for greater chemoselectivity.[1]
-
Safer Handling: They are less volatile and react less violently with water than acyl chlorides.[10]
-
Milder Byproduct: The byproduct is a carboxylic acid, which is significantly less corrosive and easier to handle than HCl.[1][10]
-
Cost-Effective: Acetic anhydride, in particular, is an inexpensive bulk chemical.[10]
-
-
Disadvantages:
-
Slower Reactions: Reactions are generally slower and may require heating or the use of a catalyst to proceed at a practical rate.[10]
-
Catalyst Requirement: Nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) or Lewis acids are often necessary, especially for acylating sterically hindered or less reactive substrates like tertiary alcohols.[9][11]
-
Representative Experimental Data: Acid Anhydrides
| Substrate | Acylating Agent | Catalyst | Conditions | Yield (%) | Reference |
| Benzyl Alcohol | Acetic Anhydride | ZnCl₂ | rt, solvent-free, 10 min | 98% | [9] |
| Phenol | Acetic Anhydride | ZnCl₂ | rt, solvent-free, 45 min | 92% | [9] |
| 2-Hydroxybenzoic acid | Acetic Anhydride | None | 90°C | High | [10] |
Experimental Protocol: O-Acetylation of an Alcohol (Solvent-Free)
This protocol demonstrates an efficient and environmentally friendly acetylation using zinc chloride as an inexpensive and less toxic catalyst.[9]
-
To a dry round-bottom flask, add anhydrous zinc chloride (0.068 g, 0.5 mmol).
-
Add the alcohol (e.g., benzyl alcohol, 1 mmol, 0.103 mL).
-
Add acetic anhydride (1 mmol, 0.094 mL).
-
Stir the mixture with a magnetic stirrer at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 5-10 minutes for primary alcohols), add 20 mL of CH₂Cl₂.
-
Wash the organic layer with an aqueous solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to furnish the pure corresponding acetate.
Class 3: Carboxylic Acids - The Green Contenders (with Activation)
Directly using carboxylic acids as acylating agents is highly desirable from a green chemistry perspective, as the only byproduct is water. However, they are generally poor acylating agents because the hydroxide ion (OH⁻) is a very poor leaving group.[12] Therefore, the hydroxyl group must be converted in situ into a better leaving group using an activating or coupling agent.
Mechanism & Rationale: The most common strategy involves the use of carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by a nucleophile (typically an amine) to form the desired amide bond.
-
Advantages:
-
Atom Economy: Avoids the pre-formation and handling of highly reactive acyl chlorides or anhydrides.[1]
-
Substrate Scope: Allows for the direct use of a vast library of commercially available carboxylic acids.
-
Mild Conditions: Reactions are typically run at room temperature, which is crucial for sensitive substrates, particularly in peptide synthesis.
-
-
Disadvantages:
-
Byproduct Removal: The use of stoichiometric coupling agents generates byproducts that must be removed. For example, DCC produces dicyclohexylurea (DCU), a sparingly soluble solid that can complicate purification.
-
Cost: Coupling agents can be expensive, limiting their use on an industrial scale.
-
Experimental Protocol: Amide Bond Formation using EDC
-
Dissolve the carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq) in a suitable aprotic solvent (e.g., DCM or DMF) in a round-bottom flask.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 eq) to the solution. Optionally, a catalyst such as 4-(dimethylamino)pyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt) can be added to improve efficiency and suppress side reactions.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Specialized Acylation: Friedel-Crafts Reactions
A distinct and powerful application of acylation is the Friedel-Crafts acylation, which forms a carbon-carbon bond by attaching an acyl group to an aromatic ring.[13][14] This electrophilic aromatic substitution is a cornerstone for the synthesis of aryl ketones, which are common motifs in pharmaceuticals.[15][16]
Mechanism & Rationale: The reaction requires a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃), which coordinates to the acylating agent (an acyl halide or anhydride) to generate a highly electrophilic acylium ion (R-C≡O⁺).[7][16] This potent electrophile is then attacked by the electron-rich aromatic ring. A key feature is that the product, an aryl ketone, is less reactive than the starting material, which prevents further acylation reactions.[7]
Caption: Simplified workflow for the Friedel-Crafts acylation mechanism.
Conclusion and Future Outlook
The selection of an acylating agent is a nuanced decision that balances reactivity with selectivity, cost, and safety.
-
Acyl halides are the reagents of choice for rapid, high-yielding reactions where chemoselectivity is not a primary concern.
-
Acid anhydrides represent a versatile and safer alternative, ideal for a wide range of applications, especially when milder conditions are preferred.
-
Carboxylic acids , activated in situ, are paramount in modern synthesis, particularly for amide bond formation in sensitive molecules, reflecting a move towards more atom-economical processes.
The field continues to evolve, with a strong emphasis on developing greener and more efficient catalytic acylation methods.[17][18] The use of heterogeneous catalysts, such as zeolites, and the development of novel catalytic cycles that avoid stoichiometric waste are at the forefront of research, promising a future of more sustainable and selective chemical synthesis.[19][20]
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- Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. PMC - NIH.
- Friedel–Crafts reactions for biomolecular chemistry. RSC Publishing.
- Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes.
- Acylation Reaction: Applications in Organic Chemistry. J&K Scientific LLC.
- Acylation Overview, Mechanism & Agents. Study.com.
- Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as C
- Beyond Pyruvonitrile: A Comparative Guide to Acylation Reagents for Researchers. Benchchem.
- New, Efficient, Selective, and One-Pot Method for Acyl
- Friedel-Crafts Reaction Review: Acylation, Alkylation, Aryl
- Acyl
- Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis. [No Source Found].
- Friedel-Crafts Acyl
- A Comparative Guide to Acryloyl Chloride and Other Acyl
- FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.
- Advances in Friedel−Crafts Acylation Reactions: Catalytic and Green Processes. Journal of the American Chemical Society.
- What Is Acyl
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PubMed Central.
- Amide synthesis by acyl
- Acylation Reactions over Zeolites and Mesoporous Catalysts.
- Acid chlorides and acid anhydrides react with alcohols to make esters. [No Source Found].
- the reaction of acid anhydrides with w
- Acylation of Alcohols, Part 2: with Other Acyl
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- 18. pubs.acs.org [pubs.acs.org]
- 19. Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 6-chloro-6-oxohexanoate
Ethyl 6-chloro-6-oxohexanoate is a valuable bifunctional molecule, an important intermediate in the synthesis of compounds like lipoic acid[1]. However, its utility in the laboratory is matched by the significant hazards posed by its acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives, necessitating a rigorous and informed approach to their handling and disposal to ensure the safety of laboratory personnel and maintain environmental compliance[2][3].
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It moves beyond a simple checklist to explain the chemical reasoning behind each procedural choice, empowering researchers to manage this hazardous waste stream with confidence and precision.
Part 1: Hazard Assessment and Regulatory Framework
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound's primary hazard stems from the acyl chloride group, which reacts vigorously with nucleophiles, most notably water[2][3].
1.1. Primary Chemical Hazards
-
Reactivity: The compound reacts violently and exothermically with water, including atmospheric moisture, in a process called hydrolysis. This reaction produces ethyl 6-carboxyhexanoate and corrosive hydrogen chloride (HCl) gas, which appears as dense, steamy fumes[2][3]. This reactivity qualifies it as a reactive hazardous waste.
-
Corrosivity: Due to its reaction products and inherent nature, this compound and its analogous compounds are classified as causing severe skin burns and eye damage[4]. Direct contact can cause immediate and serious chemical burns.
-
Toxicity: Inhalation of the vapors or the HCl gas produced during hydrolysis is corrosive to the respiratory tract[5].
1.2. Regulatory Classification
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits specific characteristics or is explicitly listed[6][7]. This compound waste falls under the "characteristic" hazardous waste category.
| Property | RCRA Waste Code | Rationale |
| Reactivity | D003 | Reacts violently with water, a defining property of reactive wastes under 40 CFR § 261.23[8][9]. |
| Corrosivity | D002 | While not an aqueous solution, its rapid hydrolysis to form hydrochloric acid makes it functionally corrosive and capable of destroying materials and living tissue[9][10]. It is prudent to manage it as a corrosive hazard. |
As the generator of the waste, you are legally responsible for its management from "cradle to grave"[7]. This underscores the importance of following established protocols.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The correct disposal procedure depends on the quantity of the waste. A decision-making workflow is presented below to guide the user.
Caption: Decision workflow for this compound disposal.
In-Lab Neutralization Protocol (Small Quantities Only)
This procedure is exclusively for treating residual amounts of the chemical, such as rinsing contaminated glassware. It should never be used for bulk disposal. The principle is to safely hydrolyze the acyl chloride and neutralize the resulting acid.
Required Materials:
-
Appropriate Personal Protective Equipment (PPE): Chemical splash goggles, a full-face shield, nitrile gloves (or other chemically resistant gloves), and a flame-retardant lab coat[11].
-
Stir plate and magnetic stir bar.
-
Large beaker (at least 10x the volume of the waste to be neutralized).
-
Ice bath.
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
pH paper or a calibrated pH meter.
Procedure:
-
Work Environment: Conduct all steps inside a certified chemical fume hood with the sash positioned as low as possible[11].
-
Prepare Neutralizing Solution: Fill the large beaker with a 5-10% aqueous solution of sodium bicarbonate. Place the beaker in an ice bath on the stir plate and begin gentle stirring. The large volume and cold temperature are critical for safely dissipating the heat generated during the exothermic reaction.
-
Slow Addition: Using a pipette or dropping funnel, add the this compound waste to the cold, stirring bicarbonate solution drop by drop . A rapid addition will cause a violent, uncontrolled reaction, splashing, and release of HCl gas[12][13].
-
Observe and Wait: You will observe gas evolution (CO₂) as the acid is neutralized. Continue stirring and allow the reaction to fully subside.
-
Verify Neutralization: Once the reaction appears complete, check the pH of the solution. The target pH is between 6.0 and 8.0[11][12]. If the solution is still acidic, slowly add more sodium bicarbonate until the desired pH is achieved.
-
Final Disposal: Once neutralized, this aqueous waste, which no longer exhibits hazardous characteristics, can typically be disposed of down the sanitary sewer with copious amounts of water[11]. Crucially, always verify this final step against your institution's and local municipality's regulations.
Bulk Waste Packaging Protocol (Large Quantities)
Bulk quantities of unused or spent this compound must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed contractor[6][14].
Procedure:
-
Container Selection: Select a clean, dry, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is appropriate[14][15]. Ensure the container has a secure, leak-proof cap.
-
Labeling: The container must be clearly labeled. Affix a "Hazardous Waste" label and fill in all required information, including:
-
Full Chemical Name: "Waste this compound"
-
Hazard Characteristics: Check "Reactive" and "Corrosive"[16].
-
-
Storage: Keep the waste container tightly sealed when not in use[14][16]. Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation[6]. Ensure it is segregated from incompatible materials, especially aqueous solutions, bases, and oxidizers[16].
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste[6][14]. Do not exceed the accumulation time or volume limits for your SAA (typically 55 gallons total, or 1 quart for acutely toxic wastes)[6][7].
Part 3: Emergency Procedures - Spill Management
Accidental spills must be treated as a serious incident. The cleanup materials themselves will become hazardous waste[7].
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area. If the spill is large, activate the fire alarm and evacuate the building.
-
Secure the Area: Prevent entry to the spill area.
-
Call for Help: Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill yourself.
-
Small Spill Cleanup (if trained):
-
Don the appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert, non-combustible absorbent material such as vermiculite, clay absorbent, or sand. Do not use paper towels or other combustible materials.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Label the container as described in Section 2.2 and arrange for disposal.
-
By adhering to these detailed procedures, researchers can confidently manage this compound waste, ensuring a safe laboratory environment and upholding their professional responsibility for environmental stewardship.
References
- University of Pennsylvania, Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines. [Link]
- University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
- Columbia University, Environmental Health & Safety. Laboratory Waste Management Guidelines. [Link]
- Ace Waste.
- Vanderbilt University, Environmental Health & Safety.
- Indiana Department of Environmental Management. Hazardous Chemical Compounds & Hazardous Waste. [Link]
- Chemsrc.
- New York State Department of Environmental Conservation. Managing and Disposing of Household Hazardous Waste. [Link]
- Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
- Chemistry Stack Exchange. Safe disposal of hydrochloric acid. [Link]
- Ryze Chemie. How to Neutralize Acid: Effective Ways (2024). [Link]
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency. Reactivity Characteristic Background Document. [Link]
- U.S. Environmental Protection Agency. Hazardous Waste Characteristics. [Link]
- PubChem, National Center for Biotechnology Information.
- Veeprho.
- Lab Alley. How to neutralize hydrochloric acid. [Link]
- Kansas State University, Department of Environmental Health and Safety.
- Lion Technology Inc. How to Identify Reactive Hazardous Wastes. [Link]
- Maine Department of Environmental Protection.
- Lion Technology Inc. (YouTube). 4 Hazardous Waste Characteristics Under RCRA. [Link]
- U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
- gsrs.ncats.nih.gov.
- Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]
- OChem (YouTube). Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides. [Link]
- Texas Commission on Environmental Quality. Household Hazardous Waste: A Guide for Texans. [Link]
- Wikipedia. Acyl chloride. [Link]
- Tuttee Academy.
- The Organic Chemistry Tutor (YouTube).
- ChemSynthesis.
- U.S. Environmental Protection Agency. Waste Code - EPA. [Link]
Sources
- 1. This compound | 1071-71-2 [chemicalbook.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 4. Mthis compound | C7H11ClO3 | CID 520737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. odu.edu [odu.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. How to Identify Reactive Hazardous Wastes | Lion Technology [lion.com]
- 9. epa.gov [epa.gov]
- 10. youtube.com [youtube.com]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 13. laballey.com [laballey.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. acewaste.com.au [acewaste.com.au]
- 16. canterbury.ac.nz [canterbury.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
